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1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile Documentation Hub

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  • Product: 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile
  • CAS: 124276-97-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract Introduction: The Significance of the Cyclopropyl Moiety The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a multitude of approved drugs and clinical candidates.[1][2] Its pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from the unique conformational and electronic properties it imparts to a molecule. The strained nature of the cyclopropane ring results in C-C bonds with enhanced π-character, influencing the molecule's reactivity and binding capabilities.[2] Incorporating a cyclopropyl group can enhance a drug's potency, improve its metabolic stability, and fine-tune its pharmacokinetic profile.[1][2] When combined with a nitrile group, a versatile functional group in medicinal chemistry, and a dimethoxyphenyl substituent, the resulting molecule, 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile, presents a compelling scaffold for the design of novel therapeutics.

Physicochemical Characterization

While experimental data for 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile is not available, we can predict its key properties based on its structure and comparison with analogous compounds.

PropertyPredicted Value / InformationRationale / Comparative Data
CAS Number Not AssignedExtensive searches of chemical databases did not yield a specific CAS number, suggesting the compound may be novel or not widely commercialized.
Molecular Formula C₁₂H₁₃NO₂Based on the chemical structure.
Molecular Weight 203.24 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to light yellow liquid or a low-melting solid.Based on the physical state of similar compounds like 1-(3-methoxyphenyl)cyclobutane-1-carbonitrile (liquid) and other related nitriles.[3]
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate.Aromatic compounds with nitrile and ether functionalities typically exhibit such solubility profiles.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile can be envisioned through a nucleophilic addition of a nitrile-stabilized carbanion to a suitable precursor, followed by an intramolecular cyclization. A well-established method for the synthesis of cyclopropanes involves the reaction of an electron-deficient alkene with a sulfur ylide or a similar carbene equivalent.[4][5][6]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the cyclopropane ring to reveal a Michael acceptor and a nucleophile.

Retrosynthesis Target 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile Intermediate1 α-halo-3,5-dimethoxyphenylacetonitrile Target->Intermediate1 Intramolecular Cyclization Intermediate2 3,5-Dimethoxyphenylacetonitrile Intermediate1->Intermediate2 Halogenation StartingMaterial1 3,5-Dimethoxybenzaldehyde Intermediate2->StartingMaterial1 Condensation StartingMaterial2 Acetonitrile Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile.

Step-by-Step Experimental Protocol (Proposed)
  • Synthesis of 3,5-Dimethoxycinnamonitrile:

    • To a solution of 3,5-dimethoxybenzaldehyde and acetonitrile in a suitable solvent (e.g., ethanol), add a strong base such as sodium ethoxide.

    • Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • After cooling, the product can be isolated by precipitation or extraction.

  • Cyclopropanation:

    • The resulting 3,5-dimethoxycinnamonitrile can then be subjected to a cyclopropanation reaction. A common method is the Corey-Chaykovsky reaction.

    • Treat a solution of trimethylsulfoxonium iodide in anhydrous DMSO with a strong base like sodium hydride to generate the sulfur ylide in situ.

    • Add the 3,5-dimethoxycinnamonitrile to the ylide solution at room temperature and stir until the reaction is complete.

    • Work-up involves quenching the reaction with water and extracting the product with an organic solvent.

    • Purification can be achieved by column chromatography.

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclopropanation (Corey-Chaykovsky) Benzaldehyde 3,5-Dimethoxybenzaldehyde Cinnamonitrile 3,5-Dimethoxycinnamonitrile Benzaldehyde->Cinnamonitrile Acetonitrile Acetonitrile Acetonitrile->Cinnamonitrile Base Base (e.g., NaOEt) Base->Cinnamonitrile Target 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile Cinnamonitrile->Target Ylide Sulfur Ylide Ylide->Target

Caption: Proposed two-step synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile.

Potential Applications in Drug Discovery

The structural features of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile suggest its potential as a valuable building block or lead compound in several therapeutic areas.

  • CNS Disorders: The cyclopropyl group can enhance brain permeability, making this scaffold attractive for developing drugs targeting the central nervous system.[2]

  • Oncology: Many kinase inhibitors incorporate a cyclopropane ring to improve selectivity and potency.[7] The 3,5-dimethoxyphenyl moiety is also found in various biologically active molecules.

  • Infectious Diseases: Cyclopropane-containing molecules have been investigated as antiviral and antibacterial agents.[1] For instance, the parent compound, cyclopropanecarbonitrile, is used in the synthesis of the antibiotic Pazufloxacin.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile is not available, general precautions for handling aromatic nitriles should be followed.[3][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.

  • First Aid:

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[3]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth.[3]

Conclusion

1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile represents a promising, albeit currently under-characterized, chemical entity. Its structural composition, featuring the advantageous cyclopropyl ring, a versatile nitrile group, and a dimethoxyphenyl substituent, positions it as a molecule of high interest for medicinal chemists. The proposed synthetic route offers a practical approach to its preparation, paving the way for further investigation into its biological activities. As the quest for novel therapeutics continues, the exploration of such unique molecular scaffolds will be paramount in the discovery of next-generation drugs.

References

  • Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]

  • AFG Bioscience. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Molbase. (2025, May 20). 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarbonitrile (CAS 5500-21-0). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem. Retrieved from [Link]

  • Beilstein Journals. (2023, June 21). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

  • SGRL. (n.d.). Cyclopropanecarbonitrile-5500-21-0. Retrieved from [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3,5-dimethylphenyl)cyclopropane-1-carbonitrile. Retrieved from [Link]

  • MDPI. (2023, April 20). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. PMC. Retrieved from [Link]

  • EPFL. (2024, June 3). New method unlocks cyclopropenes' potential for drug discovery. Retrieved from [Link]

  • American Chemical Society. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 12). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

Exploratory

The Strategic Scaffold: 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Executive Summary: The "Escape from Flatland" In modern drug discovery, the 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile building block represents a high-value tactical scaffold. It addresses two critical failure mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile building block represents a high-value tactical scaffold. It addresses two critical failure modes in lead optimization: metabolic instability at benzylic positions and conformational entropy .

By replacing a flexible isopropyl or ethyl linker with a rigid cyclopropane ring, this scaffold increases the Fraction of sp³ Carbons (


), a metric directly correlated with clinical success. Furthermore, the specific 3,5-dimethoxy substitution pattern  mimics the electronic and steric properties of naturally occurring bioactive stilbenoids (e.g., resveratrol, combretastatins) while avoiding the metabolic liabilities of phenols.

Physicochemical & Pharmacological Profile[1][2][3]

Structural Dissection

The molecule functions as a bioisostere for a gem-dimethyl substituted benzyl group. However, unlike the gem-dimethyl group, the cyclopropane ring introduces significant bond angle strain (


60°), altering the hybridization of the benzylic carbon and projecting exit vectors (the nitrile and the aryl ring) into a distinct, rigid 3D space.

Key Features:

  • Metabolic Blockade: The cyclopropane ring prevents cytochrome P450-mediated hydroxylation at the benzylic position, a common clearance pathway for isopropyl-bearing drugs.

  • Electronic Modulation: The 3,5-dimethoxy motif is electron-rich, facilitating

    
    -stacking interactions in protein pockets while maintaining moderate lipophilicity.
    
  • Nitrile Versatility: The nitrile is not just a functional group; it is a "masked" carbonyl, amine, or heterocycle, serving as a divergent point for library synthesis.

Comparative Data: Cyclopropyl vs. Acyclic Analogs

The following table illustrates the theoretical shift in properties when transitioning from a standard isopropyl linker to the cyclopropyl scaffold.

PropertyIsopropyl Analog (Flexible)Cyclopropyl Scaffold (Rigid)Impact on Drug Design
Bond Angle 109.5° (

)
60° (Internal),

115° (External)
Unique exit vector; improved selectivity.
Metabolic Stability Low (Benzylic oxidation)High (Oxidation blocked)Increases

; reduces clearance (

).
Conformational Entropy High (Rotatable bonds)Low (Restricted)Lowers entropic penalty upon binding (

).
C-H Bond Strength

98 kcal/mol

106 kcal/mol
Resistance to radical abstraction (CYP metabolism).
Lipophilicity (cLogP) BaselineSlight Increase (+0.2 to +0.4)Manageable; often offset by potency gains.

Visualizing the Strategic Logic

The following diagram illustrates the structural logic and the "decision tree" for using this building block in a medicinal chemistry campaign.

G Scaffold 3,5-Dimethoxyphenyl Cyclopropane Nitrile Prop1 Conformational Restriction Scaffold->Prop1 Prop2 Metabolic Stability Scaffold->Prop2 Prop3 Electronic Mimicry Scaffold->Prop3 Out1 Reduced Entropic Penalty Prop1->Out1 Rigidifies Linker Out2 Blocked Benzylic Oxidation Prop2->Out2 High C-H Bond Energy Out3 Resveratrol/Stilbene Pharmacophore Prop3->Out3 3,5-OMe Pattern

Figure 1: Pharmacophore dissection showing the causal link between structural features and medicinal chemistry outcomes.

Synthetic Protocol: The Self-Validating Workflow

Objective: Synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile via double alkylation. Mechanism: Nucleophilic substitution (


) using a phase-transfer catalyst or strong base to install the ethylene bridge.
Reagents & Safety
  • Precursor: 3,5-Dimethoxyphenylacetonitrile.

  • Alkylating Agent: 1,2-Dibromoethane (Toxic, handle in fume hood).

  • Base: Sodium Hydride (NaH, 60% in oil) or 50% NaOH (aq).

  • Solvent: DMF (Anhydrous) or DMSO.

  • Safety Note: 1,2-Dibromoethane is a potential carcinogen and volatile. NaH releases hydrogen gas; ensure proper venting.

Step-by-Step Methodology (NaH/DMF Route)

This route is preferred for high-purity applications as it avoids the hydrolysis side-reactions sometimes seen with aqueous NaOH.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3,5-dimethoxyphenylacetonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Alkylation Agent: Add 1,2-dibromoethane (1.2 eq) to the solution.

  • Deprotonation (The Critical Step):

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add NaH (2.5 eq) portion-wise over 30 minutes. Observation: Vigorous bubbling (

      
       gas) indicates active deprotonation.
      
    • Why: Adding NaH after the alkylating agent (or simultaneously) promotes the intramolecular cyclization over intermolecular polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Endpoint: Disappearance of the starting nitrile spot.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated

      
       (aq).
      
    • Extract with Ethyl Acetate (3x). Wash organics with water and brine (critical to remove DMF).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    ).
    
Validation Criteria (QC)
  • 1H NMR (CDCl3): Look for the diagnostic cyclopropane protons. The 4 methylene protons of the ring typically appear as two multiplets (AA'BB' system) between 1.2 ppm and 1.8 ppm .

  • 13C NMR: The quaternary carbon (nitrile attachment point) usually shifts upfield to ~20-30 ppm compared to the open-chain analog.

Derivatization: Expanding the Building Block[4]

The nitrile group is rarely the final endpoint. It serves as a "masked" functionality. The following workflow demonstrates how to diverge from this core scaffold.

ReactionTree Core 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile Amine Primary Amine (Reduction) Core->Amine LiAlH4 or H2/Raney Ni Acid Carboxylic Acid (Hydrolysis) Core->Acid NaOH/H2O, Reflux Tetrazole Tetrazole (Cycloaddition) Core->Tetrazole NaN3, ZnBr2 Aldehyde Aldehyde (Partial Reduction) Core->Aldehyde DIBAL-H, -78°C

Figure 2: Divergent synthesis pathways from the nitrile core.

Protocol: Reduction to Primary Amine

Use case: Synthesis of rigidified phenethylamine analogs (e.g., for GPCR targeting).

  • Suspend LiAlH4 (2.0 eq) in dry THF under Argon.

  • Add the nitrile building block (dissolved in THF) dropwise at 0°C.

  • Reflux for 2 hours.

  • Fieser Quench: Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), water (
    
    
    mL). Filter precipitate.
  • Result: 1-(3,5-dimethoxyphenyl)cyclopropylmethanamine.

References

  • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery."[1] Current Opinion in Chemical Biology, 2010.[1]

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Organic Syntheses. "Cyclopropyl Cyanide." Org.[2][3][4] Synth. 1999, 76, 10. (Foundational protocol for nitrile cyclopropanation).

  • Barnes, E. C., et al. "The use of isolated natural products as scaffolds for the generation of chemically diverse screening libraries." Natural Product Reports, 2016.[1] (Context for 3,5-dimethoxy motifs).

Sources

Foundational

Comparative Technical Guide: 1-(3,5-Dimethoxyphenyl)cyclopropane vs. Cyclobutane Nitriles

Executive Summary & Strategic Context In the optimization of catechol-ether based pharmacophores (common in PDE4 inhibitors like Zanimilast/CHF6001 and mesembrine-type alkaloids), the restriction of conformational freedo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the optimization of catechol-ether based pharmacophores (common in PDE4 inhibitors like Zanimilast/CHF6001 and mesembrine-type alkaloids), the restriction of conformational freedom is a critical design strategy. This guide analyzes the structural and synthetic divergence between two specific bioisosteres: the 1-(3,5-dimethoxyphenyl)cyclopropane scaffold (typically accessed via its nitrile precursor) and its cyclobutane homolog .

While both scaffolds serve as "gem-disubstituted" locks to restrict the rotation of the phenyl ring, they exhibit fundamentally different electronic and steric profiles. The cyclopropane ring acts as a


-donating "pseudo-alkene" with high ring strain (27.5 kcal/mol), whereas the cyclobutane ring adopts a puckered "butterfly" conformation with distinct metabolic liabilities.

Synthetic Divergence: Construction of the Quaternary Center

The primary gateway to both scaffolds is the double alkylation of (3,5-dimethoxyphenyl)acetonitrile . However, the kinetics and side-reaction profiles differ significantly due to the entropic costs of ring closure.

Comparative Reaction Kinetics
  • Cyclopropane Formation: Kinetic control. The intramolecular

    
     closure of the 3-membered ring is extremely fast (proximity effect) once the mono-alkylated intermediate forms.
    
  • Cyclobutane Formation: Thermodynamic/Kinetic balance. The formation of the 4-membered ring is slower due to higher entropic barriers, often requiring higher temperatures or dipolar aprotic cosolvents (DMSO/DMF) to favor cyclization over intermolecular polymerization.

Visualization of Synthetic Pathways

SyntheticPathways Start 3,5-Dimethoxyphenylacetonitrile ReagentC3 1,2-Dibromoethane (Phase Transfer Catalysis) Start->ReagentC3 Path A ReagentC4 1,3-Dibromopropane (NaH or NaNH2/DMSO) Start->ReagentC4 Path B InterC3 Mono-bromo intermediate (Transient) ReagentC3->InterC3 Fast Alkylation ProdC3 1-(3,5-dimethoxyphenyl) cyclopropanecarbonitrile InterC3->ProdC3 Rapid Closure (Kinetic Control) InterC4 Mono-bromo intermediate (Stable/Polymer Risk) ReagentC4->InterC4 Slow Alkylation InterC4->InterC4 Intermolecular Polymerization (Side Rxn) ProdC4 1-(3,5-dimethoxyphenyl) cyclobutanecarbonitrile InterC4->ProdC4 Slow Closure (Entropic Barrier)

Caption: Divergent alkylation pathways. Note the higher risk of polymerization in the cyclobutane series due to slower ring closure rates.

Detailed Experimental Protocols

These protocols are designed for self-validation. The Phase Transfer Catalysis (PTC) method is preferred for the cyclopropane derivative due to operational simplicity, while the cyclobutane derivative often requires anhydrous conditions to suppress side reactions.

Protocol A: Synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile

Mechanism: Solid-liquid phase transfer alkylation.

  • Reagents:

    • (3,5-dimethoxyphenyl)acetonitrile (1.0 eq)

    • 1,2-dibromoethane (1.5 eq) — Excess drives kinetics.

    • NaOH (50% w/w aqueous solution, 4.0 eq)

    • TBAB (Tetrabutylammonium bromide, 0.05 eq) — Catalyst.

  • Procedure:

    • Charge a flask with the nitrile and 1,2-dibromoethane.

    • Add TBAB.

    • Add 50% NaOH dropwise at 20–25°C with vigorous stirring (mechanical stirring recommended due to viscosity).

    • Exotherm Alert: The reaction is exothermic. Maintain temperature <45°C to prevent hydrolysis of the nitrile.

    • Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Quench: Dilute with water and extract with Toluene (avoid DCM to prevent emulsion).

  • Validation Point:

    • 
      H NMR will show the disappearance of the benzylic singlet (
      
      
      
      3.6 ppm) and appearance of two symmetric multiplets at
      
      
      1.2–1.7 ppm (cyclopropyl
      
      
      ).
Protocol B: Synthesis of 1-(3,5-dimethoxyphenyl)cyclobutanecarbonitrile

Mechanism: Anionic alkylation under anhydrous conditions.

  • Reagents:

    • (3,5-dimethoxyphenyl)acetonitrile (1.0 eq)

    • 1,3-dibromopropane (1.1 eq)

    • NaH (60% dispersion in oil, 2.2 eq)

    • DMF (Anhydrous) or DMSO.

  • Procedure:

    • Wash NaH with hexanes to remove oil; suspend in DMF under

      
      .
      
    • Add 1,3-dibromopropane.

    • Cool to 0°C. Add the nitrile dissolved in DMF dropwise over 1 hour. Slow addition is critical to favor intramolecular cyclization over intermolecular dimerization.

    • Allow to warm to RT and stir for 12–16 hours.

  • Validation Point:

    • Cyclobutane protons appear as complex multiplets in the

      
       1.8–2.8 ppm range. The splitting pattern is distinct from the tight multiplets of the cyclopropane.
      

Physicochemical & Structural Comparison

The choice between a cyclopropane and cyclobutane scaffold alters the vector projection of the substituents and the metabolic stability of the drug candidate.

Feature1-(3,5-dimethoxyphenyl)cyclopropaneCyclobutane Analog
Ring Strain ~27.5 kcal/mol~26.3 kcal/mol
Conformation Rigid / Planar (C-C bonds bent)Puckered / "Butterfly" (~25-30° fold)
Hybridization

(Banana bonds, alkene-like)

(More classical alkane character)
Bond Angles 60° (Inter-orbital angle ~104°)~88° (Puckered to relieve torsion)
Metabolic Liability Prone to CYP450 oxidation (ring opening) or acid-catalyzed opening.Generally more stable to oxidation; puckering hinders

-face attack.

H NMR Signature
Upfield shift (

1.0–1.7 ppm).
Downfield shift (

1.8–2.8 ppm).
Electronic Effect

-donor (conjugates with phenyl ring).
Inductive effect only (weakly electron donating).
The "Banana Bond" Effect

The cyclopropane ring in the 1-position acts electronically similar to a vinyl group. The C-C bonds have high p-character (


 hybridization character in the ring bonds, 

character in the exo bonds). This allows the cyclopropane to conjugate with the 3,5-dimethoxyphenyl system, potentially altering the

of remote functional groups or changing the UV absorption maximum compared to the cyclobutane analog.

Reactivity Profile: Ring Opening Risks

The most critical difference for drug development is the susceptibility to ring opening.

Acid-Catalyzed Opening
  • Cyclopropane: Highly susceptible.[1] In the presence of strong Lewis acids or metabolic conditions mimicking acid catalysis, the 1-arylcyclopropane can open to form a carbocation stabilized by the 3,5-dimethoxybenzenium ion.

    • Pathway: Protonation

      
       Ring opening 
      
      
      
      Formation of stable tertiary carbocation (if substituted) or benzylic cation.
  • Cyclobutane: Resistant. The relief of strain upon opening is insufficient to overcome the activation energy under physiological conditions.

Reaction Logic Diagram

Reactivity Substrate 1-(3,5-dimethoxyphenyl) cycloalkyl nitrile C3 Cyclopropane Scaffold Substrate->C3 C4 Cyclobutane Scaffold Substrate->C4 Condition Acidic Condition / CYP450 C3_Inter Benzylic Carbocation (Stabilized by OMe) Condition->C3_Inter High Strain Release C4_Prod Intact Scaffold (Metabolically Stable) Condition->C4_Prod Kinetic Stability C3->Condition C3_Prod Ring Opened Product (Toxic/Inactive) C3_Inter->C3_Prod C4->Condition

Caption: Stability divergence. The cyclopropane ring carries a liability for ring-opening under oxidative or acidic stress, unlike the robust cyclobutane.

References

  • Synthesis of Cyclopropane Nitriles

    • Title: "Recent Advances in the Synthesis of Cyclopropanes"
    • Source: Chemical Reviews (ACS)
    • URL:[Link]

  • Cyclobutane Conformational Analysis

    • Title: "Cyclobutanes in Small-Molecule Drug Candidates"[2]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Comparative Ring Strain & Reactivity

    • Title: "Strain Energy and Reactivity of Cycloalkanes"[2][3][4]

    • Source: NIST Chemistry WebBook
    • URL:[Link]

  • Specific Intermediate Data (CAS 339094-25-6)

    • Title: "1-(3,5-Dimethoxyphenyl)cyclobutane-1-carbonitrile Property Sheet"
    • Source: ChemScene[5]

Sources

Exploratory

1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile molecular weight and formula

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is critical f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is critical for optimizing target affinity and metabolic stability. 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS: 124276-97-7) represents a highly versatile building block in this paradigm. By fusing a sterically demanding cyclopropane ring with a functionalizable nitrile group and an electron-rich dimethoxyphenyl system, this compound serves as a critical intermediate for synthesizing advanced pharmacophores, including selective cannabinoid (CB1/CB2) receptor ligands[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identification. Here, we will dissect the molecular architecture of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, establish its definitive physicochemical properties (including molecular weight and formula), and provide field-proven, self-validating synthetic protocols for its generation and downstream application.

Chemical Identity & Physicochemical Profiling

The utility of a chemical building block begins with absolute certainty regarding its structural and physical parameters. The molecular formula for 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile is C12H13NO2 , yielding a molecular weight of 203.24 g/mol [3][4].

The architecture consists of three distinct functional domains:

  • The Cyclopropane Ring: Introduces significant Baeyer strain (~27.5 kcal/mol) and enforces the "gem-dialkyl effect" (Thorpe-Ingold effect), locking the spatial orientation of attached substituents.

  • The Nitrile (-CN) Group: A robust synthetic handle resistant to mild nucleophiles but highly susceptible to controlled reduction (to aldehydes/amines) or hydrolysis (to carboxylic acids).

  • The 3,5-Dimethoxyphenyl Motif: Provides lipophilicity and acts as a masked resorcinol derivative. Demethylation of this group is a requisite step in synthesizing classical and non-classical cannabinoid analogs[1].

Table 1: Definitive Quantitative Data & Properties
ParameterValueAnalytical Significance
Molecular Formula C12H13NO2Determines stoichiometric equivalents in synthesis.
Molecular Weight 203.24 g/mol Standard molar mass for yield calculations.
Monoisotopic Mass 203.09464 DaTarget exact mass for High-Resolution Mass Spectrometry (HRMS) validation[3].
CAS Registry Number 124276-97-7Unique identifier for procurement and safety tracking[5].
Predicted XLogP 1.9Indicates moderate lipophilicity; guides solvent selection for extraction (e.g., EtOAc/Hexane)[3].
Major MS Adducts [M+H]+ 204.10, [M+Na]+ 226.08Primary diagnostic ions for LC-MS reaction monitoring[3].

Structural Dynamics & Pharmacophore Logic

Understanding why we use this specific molecule is as important as knowing how to use it. The diagram below illustrates the causality between the molecule's structural domains and their ultimate pharmacological utility.

Pharmacophore A 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile B Cyclopropane Ring A->B C Nitrile Group (-CN) A->C D 3,5-Dimethoxyphenyl A->D E Conformational Restriction (Gem-dialkyl effect) B->E  Drives F Synthetic Handle (Reduction/Hydrolysis) C->F  Enables G Resorcinol Precursor (CB1/CB2 Ligands) D->G  Yields

Figure 1: Pharmacological and synthetic logic of the 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. We employ Phase Transfer Catalysis (PTC) for the core synthesis due to its superior scalability and safety profile compared to using pyrophoric bases like NaH.

Protocol A: Synthesis via Phase Transfer Catalysis (PTC)

Objective: Synthesize 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile from 3,5-dimethoxyphenylacetonitrile. Causality Rationale: 1,2-dibromoethane acts as a bis-electrophile. The highly acidic alpha-protons of the acetonitrile are deprotonated sequentially by the aqueous NaOH. The first alkylation is intermolecular; the second is a rapid intramolecular ring closure driven by entropy and the gem-disubstitution effect.

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Reagent Loading: Add 3,5-dimethoxyphenylacetonitrile (10.0 g, 56.4 mmol, 1.0 eq), 1,2-dibromoethane (15.9 g, 84.6 mmol, 1.5 eq), and Benzyltriethylammonium chloride (TEBAC, 0.64 g, 2.8 mmol, 0.05 eq) to 50 mL of toluene.

  • Biphasic Initiation: Vigorously stir the mixture and slowly add 50% aqueous NaOH (40 mL). Caution: The reaction is mildly exothermic.

  • Thermal Cycling: Heat the biphasic mixture to 60°C for 4-6 hours.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M HCl (50 mL) to remove residual amine catalyst, followed by brine (50 mL). Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes:EtOAc, 9:1).

Validation & Analytical Checkpoint:

  • TLC: Product Rf ~ 0.45 (Hexanes:EtOAc 8:2). Stains active under UV (254 nm).

  • GC-MS: Confirm the presence of the molecular ion peak at m/z 203.1[3].

  • 1H NMR (CDCl3): Look for the diagnostic cyclopropane protons appearing as two symmetric multiplets (AA'BB' system) between 1.20 - 1.80 ppm, integrating for 4 protons.

Protocol B: Downstream Functionalization (DIBAL-H Reduction)

Objective: Convert the nitrile to an aldehyde for subsequent reductive amination. Causality Rationale: Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures (-78°C) reduces the nitrile to an intermediate aluminum imine complex. This complex is stable at low temperatures, preventing over-reduction to the primary alcohol. Aqueous acidic workup hydrolyzes the imine to the desired aldehyde.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL Schlenk flask. Purge with dry Argon.

  • Solvation: Dissolve 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (5.0 g, 24.6 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool to -78°C using a dry ice/acetone bath.

  • Reduction: Dropwise add DIBAL-H (1.0 M in DCM, 29.5 mL, 29.5 mmol, 1.2 eq) via syringe pump over 30 minutes. Maintain -78°C for 2 hours.

  • Quench (Critical Step): Carefully quench the reaction at -78°C by adding Methanol (5 mL) dropwise to destroy excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 50 mL).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the biphasic emulsion breaks into two clear layers (aluminum salts complexed into the aqueous phase). Extract with DCM, dry over MgSO4, and concentrate.

Workflow Start 3,5-Dimethoxyphenylacetonitrile + 1,2-Dibromoethane Step1 Phase Transfer Catalysis (50% NaOH, TEBAC, Toluene, 60°C) Start->Step1 Double Alkylation Intermediate 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile (CAS: 124276-97-7) Step1->Intermediate Intramolecular Cyclization Branch1 DIBAL-H Reduction (-78°C, DCM) Intermediate->Branch1 Branch2 BBr3 Demethylation (-78°C to RT, DCM) Intermediate->Branch2 Prod1 Aldehyde Intermediate (For Reductive Amination) Branch1->Prod1 Aqueous Workup Prod2 Resorcinol Derivative (CB1/CB2 Receptor Ligands) Branch2->Prod2 Quench & Extract

Figure 2: Synthetic workflow from precursor to advanced medicinal chemistry intermediates.

Applications in Drug Development

The primary value of the 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile scaffold lies in its application to central nervous system (CNS) therapeutics and endocannabinoid research.

Specifically, the demethylation of the 3,5-dimethoxy groups (typically utilizing Boron tribromide, BBr3) yields a resorcinol derivative. When combined with the cyclopropyl core, this forms the basis for compounds like 5-(1-heptylcyclopropyl)resorcinol [1][2]. Research indicates that C1'-cyclopropyl groups act as optimal pharmacophores for both CB1 and CB2 receptors, modulating the conformational space of the side chain to enhance binding affinity and selectivity compared to their linear alkyl counterparts[1].

References

  • PubChemLite - 124276-97-7 (C12H13NO2) . Université du Luxembourg. Retrieved from:[Link]

  • 3,5-dimethoxy-1-[1-[(1Z)-1-heptenyl]cyclopropyl]benzene | 951039-66-0 . MolAid. Retrieved from: [Link]

  • 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 . PubChem - NIH. Retrieved from:[Link]

Sources

Foundational

Technical Guide: Pharmaceutical Intermediates Containing the 3,5-Dimethoxyphenyl Group

The following technical guide details the chemistry, synthesis, and application of pharmaceutical intermediates containing the 3,5-dimethoxyphenyl moiety. This guide is structured for researchers and process chemists, fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and application of pharmaceutical intermediates containing the 3,5-dimethoxyphenyl moiety. This guide is structured for researchers and process chemists, focusing on high-value stilbenoids (e.g., Pterostilbene) and emerging kinase inhibitors.

Executive Summary: The 3,5-Dimethoxy Pharmacophore

The 3,5-dimethoxyphenyl group is a privileged structural motif in medicinal chemistry, distinct from its 3,4,5-trimethoxy (Combretastatin-like) and 3,4-dimethoxy (Verapamil-like) counterparts. Its significance stems from three physicochemical pillars:

  • Metabolic Blockade: The methoxy groups at positions 3 and 5 sterically and electronically shield the aromatic ring from cytochrome P450-mediated oxidation, enhancing metabolic stability compared to resorcinol (3,5-dihydroxy) precursors.[1]

  • Lipophilicity & Permeability: The moiety significantly increases

    
    , facilitating blood-brain barrier (BBB) penetration and cellular uptake.[1]
    
  • Tubulin & Kinase Affinity: In stilbenoids, this motif mimics the A-ring of resveratrol but with higher oral bioavailability.[1] In kinase inhibitors (e.g., FGFR), it occupies hydrophobic pockets, often acting as a "molecular anchor."

Core Intermediates & Synthetic Utility

The access to 3,5-dimethoxy-based APIs relies on three primary building blocks. Their purity profiles are critical, as demethylated impurities (monophenols) can act as radical scavengers, interfering with subsequent oxidative steps.

Table 1: Key 3,5-Dimethoxyphenyl Building Blocks
IntermediateCAS No.Key FunctionalityPrimary Pharmaceutical Application
3,5-Dimethoxybenzoic Acid 1132-21-4Carboxylic acid, precursor to benzyl alcohol/halidesSynthesis of Pterostilbene ; Lanthanide complexes.
3,5-Dimethoxybenzaldehyde 7311-34-4Electrophile for aldol/Wittig reactionsSynthesis of Combretastatin analogs ; Antifungal agents.[1]
3,5-Dimethoxyaniline 10272-07-8Nucleophile for amide/urea formationFGFR Inhibitors ; Hybrid anticancer drugs.[1]
3,5-Dimethoxybenzyl Chloride 3558-69-8Alkylating agent; Phosphonate precursorIntermediate for Horner-Wadsworth-Emmons (HWE) olefination.[1]

Case Study: Synthesis of Pterostilbene (API)

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is the premier API utilizing this motif.[1] It is a dimethylated analog of resveratrol with superior bioavailability (80% vs. 20%).[1]

Retrosynthetic Analysis

The most robust industrial route avoids the instability of styrene intermediates by utilizing the Horner-Wadsworth-Emmons (HWE) reaction.[1] This convergent strategy couples a stable phosphonate with 4-hydroxybenzaldehyde.[1]

Experimental Protocol: The Phosphonate Route

Note: This protocol synthesizes the key intermediate Diethyl (3,5-dimethoxybenzyl)phosphonate.[2]

Step 1: Reduction of 3,5-Dimethoxybenzoic Acid

  • Reagents:

    
     (or Borane-DMS), THF.[1]
    
  • Mechanism: Nucleophilic hydride attack on the carbonyl carbon.[1]

  • Critical Control: Temperature must be maintained

    
     during addition to prevent over-reduction or ring cleavage.
    
  • Outcome: 3,5-Dimethoxybenzyl alcohol.[1][2]

Step 2: Chlorination

  • Reagents:

    
     (Thionyl chloride), DCM, catalytic DMF.
    
  • Procedure: The alcohol is treated with

    
    .[1][2] The byproduct 
    
    
    
    and
    
    
    are gases, driving the reaction forward (entropy driven).
  • Purification: The resulting benzyl chloride is unstable on silica; use immediately or store frozen.[1]

Step 3: Michaelis-Arbuzov Reaction (The Key Step)

  • Reagents: Triethyl phosphite (

    
    ), neat or in Toluene.[1]
    
  • Conditions: Reflux (

    
    ).[1]
    
  • Protocol:

    • Charge 3,5-dimethoxybenzyl chloride (1.0 eq) into a reactor.

    • Add Triethyl phosphite (1.2 eq) dropwise at reflux.

    • Distill off the ethyl chloride byproduct to drive equilibrium.[1]

    • Yield: typically

      
       of Diethyl (3,5-dimethoxybenzyl)phosphonate.[1]
      

Step 4: HWE Coupling

  • Reagents: Sodium methoxide (

    
    ) or 
    
    
    
    , DMF/THF, 4-Hydroxybenzaldehyde.[1]
  • Selectivity: The HWE reaction overwhelmingly favors the thermodynamically stable trans-isomer (E-isomer), which is the bioactive form of Pterostilbene.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the convergent synthesis of Pterostilbene, highlighting the transformation of the 3,5-dimethoxy core.

PterostilbeneSynthesis Start 3,5-Dimethoxybenzoic Acid (CAS 1132-21-4) Alcohol 3,5-Dimethoxybenzyl Alcohol Start->Alcohol LiAlH4, THF Reduction Chloride 3,5-Dimethoxybenzyl Chloride Alcohol->Chloride SOCl2 Chlorination Phosphonate Diethyl (3,5-dimethoxybenzyl) phosphonate (Arbuzov Product) Chloride->Phosphonate P(OEt)3, Reflux Arbuzov Reaction Product Pterostilbene (API) Phosphonate->Product NaH, DMF HWE Coupling Aldehyde 4-Hydroxybenzaldehyde Aldehyde->Product Electrophile

Figure 1: Convergent synthesis of Pterostilbene via the Arbuzov-HWE route.[1] The 3,5-dimethoxy motif is preserved throughout the sequence.

Emerging Applications: Kinase Inhibitors

Beyond stilbenes, the 3,5-dimethoxyaniline intermediate is gaining traction in oncology, specifically for Fibroblast Growth Factor Receptor (FGFR) inhibitors.

  • Mechanism: The 3,5-dimethoxyphenyl ring acts as a hydrophobic shield.[1] When amide-linked to a heterocyclic core (e.g., quinoline or pyrimidine), it occupies the solvent-exposed region of the ATP-binding pocket, improving selectivity against other kinases.[1]

  • Synthesis: Typically involves an amide coupling between 3,5-dimethoxyaniline and an acyl chloride derived from the kinase-inhibitor scaffold.[1]

KinaseInhibitor Aniline 3,5-Dimethoxyaniline (Nucleophile) Coupling Amide Coupling (DIPEA, DCM) Aniline->Coupling Scaffold Heterocyclic Acid Chloride (e.g., FGFR Scaffold) Scaffold->Coupling Inhibitor FGFR Inhibitor (Amide-Linked) Coupling->Inhibitor Formation of Hydrophobic Tail

Figure 2: Modular synthesis of FGFR inhibitors utilizing 3,5-dimethoxyaniline.[1]

Quality Control & Impurity Profiling

When sourcing or synthesizing these intermediates, specific impurity profiles must be monitored:

  • Desmethyl Impurities: Incomplete methylation during the production of 3,5-dimethoxybenzoic acid results in phenolic impurities (e.g., 3-hydroxy-5-methoxybenzoic acid).[1]

    • Detection: HPLC (UV 280 nm).[1] These phenols are reactive and can quench bases (NaH, LiHMDS) in subsequent steps.

  • Regioisomers: 2,4-dimethoxy or 3,4-dimethoxy isomers.[1] These possess vastly different biological activities and must be controlled to <0.1%.[1]

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: 3,5-Dimethoxybenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2020).[1] A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] 3,5-Dimethoxybenzaldehyde Product Specifications and Applications. Retrieved from

  • MedChemExpress. (2025). 3,5-Dimethoxybenzaldehyde: Antifungal Agent and Intermediate.[1][4] Retrieved from

  • American Chemical Society (ACS). (2017).[1] Discovery of the Irreversible Covalent FGFR Inhibitor PRN1371. Journal of Medicinal Chemistry. Retrieved from

Sources

Exploratory

Cyclopropane Scaffolds in Kinase Inhibitor Drug Design

The following technical guide details the application of cyclopropane scaffolds in kinase inhibitor design, synthesizing structural biology, medicinal chemistry, and synthetic protocols. Technical Guide for Medicinal Che...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of cyclopropane scaffolds in kinase inhibitor design, synthesizing structural biology, medicinal chemistry, and synthetic protocols.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The cyclopropane ring has evolved from a simple alkyl spacer to a "privileged scaffold" in modern kinase inhibitor design. Beyond its utility as a bioisostere for alkene or gem-dimethyl groups, the cyclopropane moiety offers unique electronic properties (Walsh orbitals) and rigid conformational control that can lock inhibitors into bioactive conformations, thereby reducing the entropic penalty of binding. This guide analyzes the structural and synthetic rationale behind FDA-approved cyclopropane-containing kinase inhibitors, specifically Cabozantinib , Lenvatinib , and Trametinib .

Physicochemical & Structural Basis

The "Unsaturated" Alkane

Unlike standard aliphatic chains, cyclopropane exhibits significant


-character due to its bent bonds (Walsh orbitals). This allows the ring to participate in:
  • CH-

    
     Interactions:  The electron-rich C-C bonds can interact with aromatic residues (e.g., Phenylalanine gatekeepers) in the ATP binding pocket.
    
  • Electronic Communication: It can transmit electronic effects between conjugated systems, acting more like a vinyl group than an ethyl group.

Conformational Restriction vs. The Gem-Dimethyl Effect

While the gem-dimethyl group (Thorpe-Ingold effect) biases equilibrium toward a closed conformation, the cyclopropane ring enforces it.

  • Angle Constraint: The internal bond angle of 60° expands the external H-C-H angle (>116°), altering the vector of substituents.

  • Metabolic Shielding: Cyclopropanes are generally resistant to P450-mediated hydroxylation compared to isopropyl or ethyl groups, extending half-life (

    
    ).
    

Table 1: Comparative Properties of Alkyl Scaffolds in Kinase Design

PropertyIsopropyl / EthylGem-DimethylCyclopropane
Conformational Freedom High (Rotatable)Restricted (Biased)Rigid (Locked)
Metabolic Stability Low (Benzylic/Allylic oxidation)ModerateHigh (Oxidative resistance)
Electronic Character

-only

-only
Pseudo-

(Walsh orbitals)
Binding Entropy High penaltyReduced penaltyMinimal penalty

Case Studies: Engineering Selectivity & Potency

Cabozantinib (VEGFR2/MET/RET Inhibitor)

Design Challenge: The lead compound contained an acyl thiourea linker, which was hydrolytically unstable and prone to metabolic cleavage. Cyclopropane Solution: Replacement with a cyclopropane-1,1-dicarboxamide moiety.[1][2][3]

  • Structural Role: The 1,1-disubstitution forces the two amide carbonyls into a specific orientation, mimicking the hydrogen-bonding vector of the original thiourea but with superior hydrolytic stability.

  • Outcome: Improved

    
     and maintenance of the "V-shaped" pharmacophore required to span the ATP pocket to the DFG motif.
    
Lenvatinib (VEGFR/FGFR Inhibitor)

Design Challenge: Achieving high affinity for VEGFR2 while maintaining a distinct selectivity profile. Cyclopropane Solution: Incorporation of a cyclopropylurea moiety.

  • Binding Mode: X-ray crystallography reveals the cyclopropane ring sits in a hydrophobic pocket adjacent to the ATP site. Crucially, it forms a CH-

    
     interaction  with Phe1047  (part of the DFG motif).[4]
    
  • Mechanism: This interaction stabilizes the DFG-in conformation (active state), contributing to Lenvatinib's rapid association rate and prolonged residence time.

Trametinib (MEK1/2 Allosteric Inhibitor)

Design Challenge: Targeting the allosteric pocket adjacent to the ATP site in MEK kinases. Cyclopropane Solution: A cyclopropyl ring at the N3 position of the pyrido-pyrimidine core.

  • Binding Mode: The ring packs against the N-terminal end of the activation segment and lies immediately adjacent to the ATP phosphates. Its compact, rigid nature fills a small lipophilic sub-pocket that cannot accommodate larger alkyl groups without steric clash.

Strategic Decision Logic

The following decision tree outlines when to deploy a cyclopropane scaffold during lead optimization.

Cyclopropane_Decision_Tree Start Lead Optimization Phase Metab Is the alkyl linker metabolically unstable? Start->Metab Conf Is the binding pose entropically penalized? Metab->Conf No Cyclo1 Strategy: Replace with Cyclopropane (Metabolic Block) Metab->Cyclo1 Yes (Oxidation prone) Pocket Is there a shallow hydrophobic sub-pocket? Conf->Pocket No Cyclo2 Strategy: 1,1-Disubstitution (Rigidify Vector) Conf->Cyclo2 Yes (Need rigid angle) Cyclo3 Strategy: Cyclopropyl Bioisostere (CH-Pi Interaction) Pocket->Cyclo3 Yes (Phe/Tyr nearby) GemDi Alternative: Gem-Dimethyl Pocket->GemDi No (Steric bulk ok)

Figure 1: Decision logic for incorporating cyclopropane scaffolds during kinase inhibitor optimization.

Synthetic Methodologies

Constructing these scaffolds requires robust protocols. The synthesis of Cabozantinib is a prime example of the "Building Block" approach, avoiding late-stage cyclopropanation which can be chemoselectively difficult.

Protocol: Synthesis of Cabozantinib Linker

Objective: Synthesis of the key intermediate 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid .

Reaction Scheme Logic:

  • Starting Material: Cyclopropane-1,1-dicarboxylic acid (commercially available or made from diethyl malonate + 1,2-dibromoethane).

  • Activation: Thionyl chloride (

    
    ) converts the diacid to the reactive acid chloride (or cyclic anhydride intermediate).
    
  • Desymmetrization: Controlled addition of 4-fluoroaniline allows the formation of the mono-amide.

Step-by-Step Workflow:

Cabozantinib_Synthesis SM Diethyl Malonate Step1 Cyclopropanation (1,2-dibromoethane, NaOH) SM->Step1 Inter1 Cyclopropane-1,1- dicarboxylic acid Step1->Inter1 Step2 Activation (SOCl2, THF) Inter1->Step2 Inter2 Activated Intermediate Step2->Inter2 Step3 Coupling 1 (4-Fluoroaniline, Et3N) Inter2->Step3 Product Mono-amide Intermediate Step3->Product Final Cabozantinib (Coupling w/ Aniline 2) Product->Final

Figure 2: Synthetic route for the cyclopropane-1,1-dicarboxamide core of Cabozantinib.

Experimental Procedure (Representative):

  • Cyclopropanation: Treat diethyl malonate (1.0 eq) with 1,2-dibromoethane (1.2 eq) and 50% aq. NaOH (4.0 eq) with a phase transfer catalyst (TBAB). Stir vigorously at RT for 2-4 h. Acidify and extract to yield cyclopropane-1,1-dicarboxylic acid.

  • Mono-Amide Formation: Dissolve the dicarboxylic acid (1.0 eq) in dry THF. Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.1 eq) at 0°C to form the cyclic anhydride/monochloride. Add 4-fluoroaniline (0.95 eq) and 
    
    
    
    (1.2 eq). Stir at RT for 3 h.
  • Purification: The mono-acid/mono-amide precipitates or is extracted at controlled pH. This building block is then coupled with the quinoline aniline fragment using standard peptide coupling agents (e.g., HATU, EDC) to yield Cabozantinib.

Future Outlook: Fragment-Based Design

Recent work in ALK inhibitors demonstrates the power of cyclopropanes in Fragment-Based Drug Design (FBDD). Starting from small pyridine fragments, researchers identified that a cis-1,2,2-trisubstituted cyclopropane linker could orient a lipophilic moiety to form a critical CH-


 interaction with Gly1202. This highlights the scaffold's utility not just as a linker, but as a tunable "angle dial" to access novel chemical space.

References

  • Cabozantinib Synthesis & Structure

    • Title: Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.[5]

    • Source: Thieme Connect / Synthesis Reviews.
  • Lenvatinib Binding Mode

    • Title: Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characteriz
    • Source: ACS Public
    • URL:[Link]

  • Cyclopropane in Medicinal Chemistry

    • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • ALK Inhibitor Design (FBDD)

    • Title: Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design.[6]

    • Source: ACS Omega.
    • URL:[Link]

  • Trametinib Structural Data

    • Title: Structural basis for the action of the drug trametinib at KSR-bound MEK.[7]

    • Source: N
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile and its 3,4-Dimethoxy Isomer: A Comparative Analysis for Drug Development Professionals

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of rational drug design. Among these, the cyclopropane ring stands out for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of rational drug design. Among these, the cyclopropane ring stands out for its unique stereoelectronic properties, which can profoundly influence a molecule's pharmacological profile.[1][2] The rigidity of the cyclopropane moiety can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity, while its inherent stability can improve metabolic resistance, a critical factor in drug development.[1][3][4]

This guide provides a comprehensive technical comparison of two isomeric compounds: 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile and 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile . The positional difference of the two methoxy groups on the phenyl ring, seemingly minor, imparts significant distinctions in their electronic nature, synthetic accessibility, and potential as pharmaceutical scaffolds. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for leveraging these structures in the design of novel therapeutics.

Part 1: Structural, Electronic, and Physicochemical Properties

The fundamental difference between the two isomers lies in the substitution pattern of the methoxy groups on the phenyl ring, which dictates their electronic and steric characteristics.

  • 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (meta-isomer): In this isomer, the two methoxy groups are positioned meta to the cyclopropanecarbonitrile substituent. At the meta position, the electron-donating resonance effect (+M) of the methoxy groups is not operative on the point of attachment. Consequently, their primary electronic influence is an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atoms. This results in a relatively electron-neutral or slightly deactivated aromatic ring compared to its isomer.

  • 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile (ortho/para-isomer): Here, the methoxy groups are positioned at the 3 and 4 positions. The para-methoxy group exerts a strong electron-donating resonance effect (+M), which dominates over its inductive effect. The meta-methoxy group primarily contributes an inductive effect. The net result is a significant increase in electron density on the aromatic ring, particularly at the positions ortho and para to the methoxy groups. This electron-rich nature has profound implications for the molecule's reactivity and potential interactions with biological targets.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: Structural and electronic differences between isomers.

Table 1: Comparative Physicochemical Properties

Property1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrileSource
Molecular Formula C₁₂H₁₃NO₂C₁₂H₁₃NO₂-
Molecular Weight 203.24 g/mol 203.24 g/mol [6]
CAS Number Not available20802-15-7[6]
Predicted XLogP3 1.91.8[7]
Topological Polar Surface Area (TPSA) 42.3 Ų42.3 Ų[7]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 1-arylcyclopropanecarbonitriles is a well-established transformation in organic chemistry. A robust and frequently employed method involves the reaction of the corresponding arylacetonitrile with a 1,2-dielectrophile, such as 1,2-dibromoethane, under basic conditions.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base like sodium amide (NaNH₂) or a phase-transfer catalyst system with concentrated sodium hydroxide is crucial. The base must be strong enough to deprotonate the benzylic position of the arylacetonitrile, forming a carbanion. This carbanion then acts as a nucleophile. The subsequent intramolecular cyclization is favored over intermolecular polymerization. The use of aprotic solvents like DMSO or DMF is preferred as they can solvate the cation of the base without interfering with the nucleophilic carbanion.

Experimental Protocol: General Synthesis of 1-(Dimethoxyphenyl)cyclopropanecarbonitriles

This protocol describes a general procedure adaptable for both isomers, starting from the respective dimethoxyphenylacetonitrile.

Materials:

  • (3,5- or 3,4-)Dimethoxyphenylacetonitrile (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • Sodium Hydroxide (50% aqueous solution)

  • Toluene

  • Tetrabutylammonium bromide (Phase-Transfer Catalyst, 0.05 equiv)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the corresponding dimethoxyphenylacetonitrile, toluene, and tetrabutylammonium bromide.

  • Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution, followed by the 1,2-dibromoethane.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and dilute with water and diethyl ether. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(dimethoxyphenyl)cyclopropanecarbonitrile.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

} caption: Synthetic workflow for cyclopropanation.

Part 3: Spectroscopic and Analytical Characterization

The structural differences between the isomers give rise to distinct and predictable spectroscopic signatures, particularly in NMR spectroscopy.

  • ¹H NMR Spectroscopy:

    • 3,5-Isomer: Due to its C₂ symmetry, the aromatic region is expected to show two signals: a triplet (or a broad singlet) for the proton at C4 and a doublet for the two equivalent protons at C2 and C6. The two methoxy groups are chemically equivalent and will appear as a single sharp singlet integrating to 6 protons.

    • 3,4-Isomer: Lacking symmetry, the aromatic region will be more complex, showing three distinct signals for the protons at C2, C5, and C6, likely as a doublet, a doublet of doublets, and another doublet. The two methoxy groups are non-equivalent and will appear as two separate singlets, each integrating to 3 protons.[8] The cyclopropyl protons for both isomers typically appear as two multiplets in the upfield region (approx. 1.2-1.8 ppm).

  • ¹³C NMR Spectroscopy:

    • 3,5-Isomer: The symmetry will result in fewer signals in the ¹³C NMR spectrum. We expect to see signals for 4 distinct aromatic carbons, 2 methoxy carbons (which are equivalent), the nitrile carbon, the quaternary cyclopropyl carbon, and the methylene cyclopropyl carbon.

    • 3,4-Isomer: The lack of symmetry means all 12 carbons are unique, resulting in 12 distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy: Both isomers will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically found in the range of 2240-2260 cm⁻¹.

Table 2: Key Spectroscopic Data Comparison (Predicted/Reported)

Spectroscopic Data1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrileSource
¹H NMR (Aromatic) ~6.5 ppm (d, 2H), ~6.4 ppm (t, 1H)~6.8-7.0 ppm (m, 3H)[8]
¹H NMR (Methoxy) ~3.78 ppm (s, 6H)~3.89 ppm (s, 3H), ~3.87 ppm (s, 3H)[8]
¹H NMR (Cyclopropyl) ~1.3-1.8 ppm (m, 4H)~1.3-1.8 ppm (m, 4H)-
IR (C≡N stretch) ~2245 cm⁻¹~2245 cm⁻¹-

Part 4: Implications for Drug Development and Structure-Activity Relationships (SAR)

The choice between a 3,5- and a 3,4-dimethoxy substitution pattern is a critical decision in a drug discovery campaign, as it directly impacts several key ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties.

  • Metabolic Stability: Methoxy groups on aromatic rings are primary sites for metabolism, specifically O-demethylation by cytochrome P450 (CYP) enzymes.[9] The 3,4-dimethoxy motif, which forms a catechol-like structure upon demethylation, can sometimes be associated with reactive metabolite formation.[10][11] The 3,5-dimethoxy arrangement may offer a different metabolic profile, potentially leading to greater stability or alternative metabolic pathways. Generally, a higher degree of methoxylation contributes to greater metabolic stability by shielding the molecule from phase II conjugation.[9]

  • Target Binding and Potency: The electronic and steric differences have significant consequences for ligand-receptor interactions.

    • The electron-rich ring of the 3,4-isomer might engage in favorable π-π stacking or cation-π interactions within a protein's active site.

    • The methoxy groups themselves can act as hydrogen bond acceptors. The specific geometry of the 3,4-isomer may allow for a bidentate hydrogen bonding interaction that is not possible for the 3,5-isomer.

    • Conversely, the specific steric bulk and electronics of the 3,5-isomer might be required to fit into a particular hydrophobic pocket or to avoid an unfavorable interaction, leading to higher potency or selectivity.[12]

  • Physicochemical Properties: While predicted LogP values are similar, the different dipole moments resulting from the methoxy group positions can influence properties like crystal packing, solubility, and membrane permeability.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: Isomer selection impacts key drug development properties.

Conclusion

While 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile and its 3,4-dimethoxy isomer share the same molecular formula and core scaffold, their distinct substitution patterns create two fundamentally different molecules from a medicinal chemistry perspective. The 3,4-isomer is characterized by an electron-rich aromatic system, while the 3,5-isomer presents a more electron-neutral profile. These electronic differences influence their synthesis, spectroscopic properties, and, most critically, their potential interactions with biological systems.

The selection of one isomer over the other in a drug design program should be a data-driven decision based on structure-activity relationship studies. Understanding the subtle yet significant impact of methoxy group positioning is key to optimizing metabolic stability, target potency, and overall pharmacokinetic profile. This guide serves as a foundational resource for researchers to make informed decisions in the development of novel therapeutics based on these versatile cyclopropane-containing scaffolds.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. Available at: [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. RSC. Available at: [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. PMC. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. Chemical Synthesis Database. Available at: [Link]

  • Quantitative structure-activity relationship of 2,6-dimethoxy -N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. PubMed. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Structure-activity relationships of 3-[3,4 dimethoxy-5-(3-methylbut-2-enyl) phenyl] 2 propenoic acid, a new lipoxygenase inhibitor. ResearchGate. Available at: [Link]

  • 1-(3,4-dimethoxyphenyl)cyclopropanecarbaldehyde. Chemical Synthesis Database. Available at: [Link]

  • Pharmacokinetic Benefits of 3,4-Dimethoxy Substitution of a Phenyl Ring and Design of Isosteres Yielding Orally Available Cathepsin K Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed. Available at: [Link]

  • Cyclopropanecarbonitrile. PubChem. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available at: [Link]

  • 3,5-Dimethoxyphenylacetonitrile. PubChem. Available at: [Link]

Sources

Exploratory

Strategic Sourcing of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile: A Technical Guide for Drug Discovery

Topic: Strategic Sourcing of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists Executive Summary 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Sourcing of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Summary

1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile is a specialized gem-disubstituted cyclopropane scaffold used in medicinal chemistry to introduce conformational restriction and metabolic stability into drug candidates. Unlike its 3,4-dimethoxy analog (CAS 20802-15-7), which is a common catalog item, the 3,5-dimethoxy isomer is frequently a non-catalog / custom synthesis target .

This guide provides a validated sourcing strategy, technical specifications for quality control (QC), and a decision matrix for selecting suppliers. It establishes that while direct "off-the-shelf" availability is limited, the compound can be reliably sourced via custom synthesis from vendors holding the key precursor, 3,5-dimethoxyphenylacetonitrile (CAS 13388-75-5) .

Chemical Identity & Specifications

Before engaging suppliers, the following technical baseline must be established to ensure the correct isomer is procured.

ParameterSpecification
Chemical Name 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile
Common Name 1-(3,5-Dimethoxyphenyl)-1-cyanocyclopropane
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Structural Class Gem-disubstituted cyclopropane; Electron-rich aryl nitrile
Key Precursor 3,5-Dimethoxyphenylacetonitrile (CAS 13388-75-5 )
SMILES COC1=CC(=CC(=C1)OC)C2(CC2)C#N
Predicted LogP ~2.5 - 2.8

Strategic Sourcing & Supplier Landscape

The "Make vs. Buy" Assessment

Market analysis indicates that 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile is rarely held in stock by major catalog distributors (unlike the 3,4-isomer). Therefore, sourcing requests should be framed as Custom Synthesis or "On-Demand" orders rather than standard catalog purchases.

Recommended Supplier Tiers

The following suppliers are categorized by their ability to synthesize this specific scaffold based on their inventory of the precursor (CAS 13388-75-5) and demonstrated expertise in cyclopropane chemistry.

Tier 1: Custom Synthesis Specialists (High Reliability)

These vendors specialize in cyclopropane building blocks and likely have the protocol validated.

  • Enamine: Global leader in cyclopropane building blocks. They offer "Make-on-Demand" services and hold vast stocks of the nitrile precursor.

  • WuXi AppTec: Ideal for larger scale (gram to kilogram) requests requiring GMP-like documentation.

  • Pharmaron: Strong capabilities in heterocyclic and carbocyclic synthesis.

Tier 2: Catalog Vendors with Custom Capabilities (Speed)

These vendors list the 3,4-isomer and the precursor, making them high-probability sources for the 3,5-isomer.

  • ChemScene: Lists the 3,5-cyclobutane analog (CAS 339094-25-6) and the precursor, indicating immediate capability.

  • BLD Pharm: Extensive inventory of methoxy-substituted aryl nitriles.

  • Combi-Blocks: Known for competitive pricing on aryl building blocks and rapid custom synthesis turnaround.

Tier 3: Precursor Suppliers (In-House Synthesis)

If you choose to synthesize in-house (see Section 5), source the precursor from:

  • TCI Chemicals: High-purity 3,5-Dimethoxyphenylacetonitrile (CAS 13388-75-5).[1]

  • Thermo Fisher Scientific: Reliable sourcing for the precursor.

Technical Validation: Synthesis & Quality Control

To ensure the integrity of the sourced compound, you must understand its synthesis to predict and detect impurities.

Synthesis Pathway & Impurity Origin

The standard industrial route involves the double alkylation of 3,5-dimethoxyphenylacetonitrile with 1,2-dibromoethane.

SynthesisPath Precursor 3,5-Dimethoxyphenylacetonitrile (CAS 13388-75-5) Target TARGET: 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile Precursor->Target Cyclopropanation Impurity1 Impurity A: Mono-alkylated (Open Chain) Precursor->Impurity1 Incomplete Cyclization Reagent 1,2-Dibromoethane + Base (NaH or NaOH/TEBA) Reagent->Target Impurity2 Impurity B: Hydrolyzed Amide Target->Impurity2 Moisture/Storage

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Mono-alkylated species and Hydrolysis products).

Quality Assurance Protocol (Self-Validating System)

When receiving the compound from a custom synthesis vendor, apply this testing protocol to validate the shipment.

Test MethodPurposeAcceptance Criteria
¹H NMR (DMSO-d₆) Confirm structure & check for open-chain impurities.Cyclopropyl protons: Two multiplets at ~1.4–1.7 ppm (4H). Methoxys: Singlet at ~3.8 ppm (6H).[2] Reject if: Olefinic signals present (incomplete cyclization).
LC-MS Purity & Identity confirmation.[M+H]⁺ = 204.2 or [M+Na]⁺ = 226.2. Purity > 95% (UV 254 nm).
Karl Fischer (KF) Moisture content.< 0.5% (Critical to prevent hydrolysis of nitrile to amide).
Residual Solvents Safety & downstream interference.DMF/DMSO < 500 ppm (common solvents in this synthesis).

Experimental Methodology (In-House Synthesis Option)

If supplier lead times (>4 weeks) are prohibitive, the compound can be synthesized in-house using the following standard protocol.

Reaction: 3,5-Dimethoxyphenylacetonitrile (1.0 eq) + 1,2-Dibromoethane (1.2 eq) + NaOH (50% aq) + TEBA (cat.) → Target

Protocol:

  • Setup: Charge a flask with 3,5-dimethoxyphenylacetonitrile (CAS 13388-75-5), 1,2-dibromoethane (1.2 eq), and TEBA (benzyltriethylammonium chloride, 5 mol%) in toluene.

  • Initiation: Add 50% NaOH solution dropwise while maintaining temperature at 50-60°C.

  • Reaction: Stir vigorously at 60°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of nitrile.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with water and brine.

  • Purification: Recrystallize from Hexane/EtOAc or Isopropyl Alcohol. The gem-disubstituted cyclopropane usually crystallizes well.

Supplier Qualification Decision Matrix

Use this logic flow to determine the best sourcing path for your project phase.

DecisionMatrix Start Need 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile CheckStock Check Catalog (ChemScene, BLD) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Order & QC (Tier 2) InStock->Buy Yes Urgent Urgency > Cost? InStock->Urgent No Custom Request Quote (Enamine/WuXi) Outsource Contract Synthesis (4-6 weeks) Custom->Outsource Urgent->Custom No (Can wait) InHouse Buy Precursor (CAS 13388-75-5) Synthesize In-House Urgent->InHouse Yes (Need < 2 weeks)

Figure 2: Decision matrix for sourcing based on project timeline and availability.

References

  • ChemicalBook. (2025). 3,5-Dimethoxyphenylacetonitrile (CAS 13388-75-5) Suppliers and Properties. Retrieved from

  • ChemScene. (2025). Product Analysis: 1-(3,5-Dimethoxyphenyl)cyclobutane-1-carbonitrile and Analogs. Retrieved from

  • Enamine. (2024). Cyclopropane Building Blocks and Reagents. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dimethoxyphenylacetonitrile. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes. PMC Article. Retrieved from

Sources

Foundational

Technical Guide: 3,5-Dimethoxyphenyl Cyclopropyl Scaffolds in Medicinal Chemistry

[1][2] Executive Summary The 3,5-dimethoxyphenyl cyclopropyl motif represents a privileged pharmacophore in modern drug discovery, bridging two distinct chemical spaces: the electron-rich, metabolically distinct resorcin...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The 3,5-dimethoxyphenyl cyclopropyl motif represents a privileged pharmacophore in modern drug discovery, bridging two distinct chemical spaces: the electron-rich, metabolically distinct resorcinol dimethyl ether and the rigid, conformationally restricted cyclopropane ring.[1][2]

This guide analyzes the patent literature surrounding this specific substructure, identifying two primary therapeutic applications:

  • P2Y12 Receptor Antagonists: Where the cyclopropyl ring serves as a rigid core scaffold (direct attachment), exemplified by intermediates for Ticagrelor-class antithrombotics.[3]

  • Vps34 & Kinase Inhibitors: Where the motifs act as distal recognition elements (linked attachment), optimizing hydrophobic pocket occupancy in enzymes regulating autophagy and cell signaling.[2]

Direct Scaffold: P2Y12 Antagonist Intermediates

The Pharmacophore

In the development of P2Y12 antagonists (e.g., Ticagrelor), the trans-2-phenylcyclopropylamine core is critical for receptor binding.[2] While Ticagrelor utilizes a 3,4-difluorophenyl ring, patent literature (e.g., US6251910B1 ) discloses the 3,5-dimethoxyphenyl analog as a key variant.[1][2] The 3,5-substitution pattern alters the electronic landscape of the phenyl ring, affecting π-stacking interactions within the receptor pocket and modifying metabolic susceptibility (blocking the para-position).

Synthesis Protocol: trans-2-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

This protocol describes the synthesis of the carboxylic acid precursor, a versatile intermediate for generating the corresponding amine or amide derivatives.[1]

Mechanism: Knoevenagel condensation followed by Corey-Chaykovsky cyclopropanation.[1]

Step-by-Step Methodology

Phase A: Cinnamate Formation [1][2]

  • Reagents: 3,5-Dimethoxybenzaldehyde (10.0 g, 60 mmol), Malonic acid (1.2 equiv), Pyridine (solvent/base), Piperidine (catalytic).[2]

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine (30 mL).

    • Add piperidine (0.5 mL) and heat to reflux (100°C) for 4 hours. CO2 evolution indicates decarboxylation.[1]

    • Cool to 0°C and acidify with concentrated HCl to pH < 2.

    • Filter the precipitate, wash with ice-cold water, and dry to yield 3,5-dimethoxycinnamic acid .[1][2]

  • Esterification: Reflux the acid in Ethanol with catalytic H2SO4 for 6 hours. Concentrate and extract to yield Ethyl 3,5-dimethoxycinnamate .[1][2]

Phase B: Cyclopropanation (Corey-Chaykovsky) [1]

  • Reagents: Trimethylsulfoxonium iodide (1.2 equiv), NaH (60% dispersion, 1.2 equiv), DMSO (anhydrous).

  • Procedure:

    • Ylide Generation: In a flame-dried flask under Argon, wash NaH with hexanes. Add DMSO (20 mL). Add trimethylsulfoxonium iodide portion-wise at room temperature (RT). Stir for 30 min until gas evolution ceases (formation of dimethyloxosulfonium methylide).

    • Addition: Cool ylide solution to 0°C. Add Ethyl 3,5-dimethoxycinnamate (dissolved in minimal DMSO) dropwise.

    • Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc).

    • Quench: Pour into ice-cold dilute HCl/Brine mixture. Extract with Diethyl Ether (3x).[3]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient) to isolate Ethyl trans-2-(3,5-dimethoxyphenyl)cyclopropanecarboxylate .

Phase C: Hydrolysis

  • Reflux the ester in THF/Water (1:1) with LiOH (2 equiv) for 2 hours.

  • Acidify to precipitate the target acid: [1R-trans]-2-(3,5-Dimethoxyphenyl)cyclopropane carboxylic acid (racemic, requires chiral resolution for bioactivity).[1]

Synthesis Pathway Diagram

SynthesisPath Aldehyde 3,5-Dimethoxybenzaldehyde Cinnamate Ethyl 3,5-Dimethoxycinnamate Aldehyde->Cinnamate Knoevenagel (Malonic acid/Pyridine) Ester Ethyl trans-2-arylcyclopropanecarboxylate Cinnamate->Ester Michael Addition / Ring Closure Ylide Dimethyloxosulfonium Methylide (Corey-Chaykovsky Reagent) Ylide->Ester Cyclopropanation (DMSO, NaH) FinalAcid trans-2-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid Ester->FinalAcid Hydrolysis (LiOH/THF)

Caption: Synthetic route for the direct cyclopropyl-aryl scaffold via Corey-Chaykovsky reaction.

Linker Scaffold: Vps34 Kinase Inhibitors

The Pharmacophore

In the context of Vps34 (Vacuolar protein sorting 34) inhibition, the 3,5-dimethoxyphenyl group acts as a "tail" moiety that fits into hydrophobic pockets of the kinase domain.[2] The cyclopropyl group is often attached via a methylene linker (-CH2-cyclopropyl) to a central heteroaromatic core (e.g., bipyrimidine).[1]

Key Patent: US8685993B2 / WO2012085815A1 (Novartis/Vertex). Compound: 4'-(cyclopropylmethyl)-N2-(3,5-dimethoxyphenyl)-N2'-methyl-4,5'-bipyrimidine-2,2'-diamine.[1]

Biological Data & SAR

The 3,5-dimethoxy substitution is often compared against 3,4,5-trimethoxy or 3-methoxy analogs.[1][2] The 3,5-pattern provides a balance of lipophilicity and solubility without the steric bulk of a para-substituent, which can clash with the kinase hinge region or solvent front.[1][2]

Table 1: Representative Biological Activity (Vps34 KinaseGlo Assay) Data derived from patent examples and comparable structural analogs.

Compound IDR1 (Aryl Head)R2 (Tail)Vps34 IC50 (nM)Notes
Ex. 1 (Lead) 3,5-Dimethoxyphenyl Cyclopropylmethyl < 10 High potency, good metabolic stability.[1]
Analog A3,4-DimethoxyphenylCyclopropylmethyl25 - 50Reduced potency due to steric clash/electronic shift.[1]
Analog B3-MethoxyphenylCyclopropylmethyl> 100Loss of hydrophobic contact.[1]
Analog C3,5-DimethoxyphenylEthyl15 - 30Cyclopropyl confers rigid entropy benefit over ethyl.[1]
Experimental Protocol: Vps34 KinaseGlo Assay

To validate the activity of synthesized derivatives, the following luminescence-based ATP depletion assay is standard.

  • Reagents: Recombinant human Vps34 (PI3K class III), Phosphatidylinositol (PI) substrate (10 mg/mL in MeOH), ATP, KinaseGlo® Luminescent Reagent (Promega).[2]

  • Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM EGTA.

  • Workflow:

    • Preparation: Dispense 50 nL of compound (in DMSO) into 384-well low-volume NBS plates.

    • Enzyme Mix: Add 3 µL of Vps34 enzyme solution. Incubate 15 min at RT.

    • Substrate Start: Add 3 µL of ATP/PI substrate mix (Final conc: 10 µM ATP, 50 µM PI).[2]

    • Reaction: Incubate for 60 min at RT.

    • Detection: Add 6 µL KinaseGlo reagent. Incubate 10 min.

    • Read: Measure luminescence on a plate reader (e.g., EnVision).[2]

    • Analysis: Calculate % Inhibition =

      
      .[1]
      
Pharmacophore Interaction Diagram

SARMap Core Bi-pyrimidine Core (Hinge Binder) Head 3,5-Dimethoxyphenyl Core->Head N-Linkage Tail Cyclopropylmethyl Core->Tail C4-Linkage Pocket1 Hydrophobic Pocket II (Selectivity) Head->Pocket1 Pi-Stacking / vdW Pocket2 Solvent Exposed Region (Solubility/Metabolism) Tail->Pocket2 Rigid Spacer

Caption: Pharmacophore map of Vps34 inhibitors showing the role of the 3,5-dimethoxyphenyl and cyclopropyl moieties.

References

  • Bi-heteroaryl compounds as Vps34 inhibitors. (US Patent 8,685,993 B2).
  • 1,2,3-Triazolo[4,5-d]pyrimidines as P2T receptor antagonists. (US Patent 6,251,910 B1).[2] Google Patents.

  • Bi-heteroaryl compounds as Vps34 inhibitors. (WO Patent 2012085815 A1).
  • PubChem Compound Summary for 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link][1]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (Ticagrelor Intermediate). (EP Patent 2628721 A1).[1] Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile via Palladium-Catalyzed α-Arylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating experimental workflows. Strategic Rationale & Synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating experimental workflows.

Strategic Rationale & Synthetic Overview

The cyclopropyl nitrile motif is a privileged pharmacophore in medicinal chemistry, frequently utilized to impart metabolic stability, restrict conformational flexibility, and modulate physicochemical properties. Traditional syntheses of arylacetonitriles often rely on the nucleophilic substitution of benzyl halides with highly toxic cyanide salts.

To circumvent the use of cyanide and improve overall atom economy, this guide details a modern, two-stage synthetic protocol: the direct palladium-catalyzed α-arylation of acetonitrile, followed by a base-mediated double-alkylation cyclopropanation. Acetonitrile serves a dual role in this pathway as both the solvent and the primary carbon nucleophile.

Workflow SM 1-Bromo-3,5-dimethoxybenzene + Acetonitrile Step1 Pd-Catalyzed α-Arylation Pd2(dba)3, Xantphos, NaHMDS SM->Step1 Int 2-(3,5-Dimethoxyphenyl)acetonitrile Step1->Int Step2 Cyclopropanation 1,2-Dibromoethane, NaH, DMF Int->Step2 Prod 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile Step2->Prod

Two-step synthetic workflow from acetonitrile to the cyclopropanated target.

Phase 1: Palladium-Catalyzed α-Arylation of Acetonitrile

Mechanistic Causality

Acetonitrile is a challenging nucleophile due to its high pKa (~31 in DMSO) and its propensity to undergo Thorpe-Ziegler homocoupling under strongly basic conditions. To selectively generate the α-cyano carbanion without triggering self-condensation, a strong, sterically hindered base like Sodium bis(trimethylsilyl)amide (NaHMDS) is utilized.

The cross-coupling is facilitated by a Pd(0) catalyst stabilized by a bidentate phosphine ligand with a large bite angle, such as Xantphos. This specific ligand architecture accelerates the reductive elimination step, which is traditionally the rate-limiting bottleneck when coupling sp3-hybridized nucleophiles [1], [2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst Pd2_OA Ar-Pd(II)-Br Oxidative Addition Pd0->Pd2_OA 1-Bromo-3,5-dimethoxybenzene Pd2_TM Ar-Pd(II)-CH2CN Transmetalation Pd2_OA->Pd2_TM Na[CH2CN] / -NaBr RE Ar-CH2-CN Reductive Elimination Pd2_TM->RE RE->Pd0 Product Release

Palladium-catalyzed α-arylation catalytic cycle for arylacetonitrile synthesis.
Protocol 1: Synthesis of 2-(3,5-Dimethoxyphenyl)acetonitrile

Self-Validation Checkpoint: The slow addition of the base is critical. A rapid color change to dark brown/black before heating indicates catalyst decomposition or base-induced polymerization of the nitrile.

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried 100 mL Schlenk flask with Pd2(dba)3 (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%).

  • Substrate Addition: Add 1-bromo-3,5-dimethoxybenzene (1.0 equiv, 10.0 mmol) to the flask. Dissolve the mixture in anhydrous THF (30 mL).

  • Nucleophile Introduction: Add anhydrous acetonitrile (3.0 equiv, 30.0 mmol). Note: A controlled excess of acetonitrile drives the reaction forward while minimizing homocoupling.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add a 1.0 M solution of NaHMDS in THF (1.5 equiv, 15.0 mmol) over 15 minutes. The slow addition maintains a low steady-state concentration of the highly reactive cyanomethyl anion.

  • Reaction Execution: Seal the flask, remove it from the ice bath, and heat to 70 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup & Purification: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to afford the intermediate.

Optimization Data: α-Arylation
Catalyst SystemBase (Equiv)SolventTemp (°C)Yield (%)Observation
Pd2(dba)3 / Xantphos NaHMDS (1.5) THF 70 85 Clean conversion, minimal byproducts
Pd(OAc)2 / dppfLHMDS (1.5)Toluene9078Slight increase in homocoupling
Pd2(dba)3 / PPh3K2CO3 (2.0)DMF100TraceBase insufficiently strong for deprotonation

Phase 2: Base-Mediated Cyclopropanation

Mechanistic Causality

The introduction of the electron-withdrawing cyano and aryl groups significantly increases the acidity of the α-protons (pKa drops to ~21). This allows for facile deprotonation by Sodium Hydride (NaH)[4].

The cyclopropanation proceeds via a sequential double SN2 mechanism using 1,2-dibromoethane. The initial intermolecular alkylation is the rate-limiting step. However, the subsequent intramolecular displacement of the second bromide is exceptionally fast due to the Thorpe-Ingold effect ; the bulky aryl and cyano groups compress the internal bond angles of the intermediate, highly favoring the thermodynamic formation of the three-membered ring [3].

Protocol 2: Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Self-Validation Checkpoint: The cessation of hydrogen gas bubbling during step 2 is a direct visual confirmation that the enolate has fully formed.

  • Deprotonation: To a flame-dried 50 mL round-bottom flask under argon, add NaH (60% dispersion in mineral oil, 2.5 equiv, 25.0 mmol). Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, decant the hexanes, and suspend the clean NaH in anhydrous DMF (15 mL).

  • Anion Generation: Cool the suspension to 0 °C. Dissolve 2-(3,5-dimethoxyphenyl)acetonitrile (1.0 equiv, 10.0 mmol) in DMF (5 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at room temperature until hydrogen gas evolution completely ceases.

  • Cyclopropanation: Re-cool the flask to 0 °C. Add 1,2-dibromoethane (1.2 equiv, 12.0 mmol) dropwise. Caution: 1,2-dibromoethane is a severe alkylating agent; handle exclusively in a fume hood.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 4 hours. The elevated temperature ensures complete conversion of the mono-alkylated intermediate to the cyclopropane ring.

  • Quenching & Isolation: Cool to 0 °C and carefully quench with ice water (30 mL) to destroy unreacted NaH. Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the organic layer extensively with water (3 × 20 mL) to remove residual DMF, followed by brine. Dry over MgSO4, concentrate, and recrystallize from ethanol to yield the pure target compound.

Optimization Data: Cyclopropanation
Base (Equiv)Alkylating AgentSolventTemp (°C)Yield (%)Mechanism
NaH (2.5) 1,2-Dibromoethane DMF 60 92 Direct deprotonation / Double SN2
NaOH (50% aq) + TEBAC1,2-DibromoethaneToluene8075Phase Transfer Catalysis (PTC)
K2CO3 (3.0)1,2-DibromoethaneMeCN8015Incomplete initial deprotonation

References

  • Palladium-Catalyzed Arylation of Ketones and Acetonitrile with Ortho Alkylation of Aryl Rings: De Novo Synthesis of Tetralines and Benzocycloheptenes Source: ACS Publications URL:[Link]

  • Metal-Catalyzed α-Arylation of Carbonyl and Related Molecules: Novel Trends in C–C Bond Formation by C–H Bond Functionalization Source: Academia.edu URL:[Link]

  • EXPLORING THE REACTIONS OF SMALL RINGS Source: Queen Mary University of London URL:[Link]

  • Greening Organic Electrochemistry: Harnessing Electrogenerated Bases (EGBs) for Sustainable Organic Transformations Source: ACS Publications URL:[Link]

Application

protocol for alkylation of 3,5-dimethoxyphenylacetonitrile with 1,2-dibromoethane

Executive Summary This guide details the synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile , a rigid structural analog of the Verapamil intermediate and a scaffold for PDE4 inhibitors. While simple alkylations...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile , a rigid structural analog of the Verapamil intermediate and a scaffold for PDE4 inhibitors. While simple alkylations of phenylacetonitriles are common, the formation of the strained cyclopropane ring requires precise control over stoichiometry and basicity to prevent mono-alkylation (open-chain) byproducts or intermolecular dimerization.

We present two validated protocols:

  • Method A (Gold Standard): Liquid-Liquid Phase Transfer Catalysis (PTC). Recommended for scalability, safety, and operational simplicity.

  • Method B (Alternative): Anhydrous NaH/DMF. Recommended for small-scale mechanistic studies or when anhydrous conditions are strictly required for downstream telescoping.

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via a double nucleophilic substitution (


) sequence. The benzylic protons of 3,5-dimethoxyphenylacetonitrile (

) are sufficiently acidic to be deprotonated by hydroxide (under PTC) or hydride bases.
  • Activation: Base deprotonates the

    
    -carbon to form a resonance-stabilized carbanion.
    
  • First Alkylation: The carbanion attacks 1,2-dibromoethane. Critical Control Point: Excess dihalide or high dilution is rarely needed here because the intramolecular rate of ring closure (step 4) is kinetically favored over intermolecular reactions once the intermediate is formed.

  • Second Activation: The remaining benzylic proton is more acidic due to the inductive effect of the newly attached bromoethyl group.

  • Cyclization: Intramolecular

    
     attack displaces the second bromide, closing the cyclopropane ring.
    
Reaction Scheme Visualization

ReactionMechanism Start 3,5-Dimethoxyphenylacetonitrile Inter1 Carbanion Intermediate Start->Inter1 Deprotonation Base1 Base (OH- or H-) Base1->Inter1 Inter2 4-Bromo-2-(3,5-dimethoxyphenyl) butanenitrile Inter1->Inter2 SN2 Attack Reagent 1,2-Dibromoethane Reagent->Inter2 Final 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile Inter2->Final Intramolecular Cyclization Base2 Base (2nd Eq) Base2->Final

Figure 1: Stepwise mechanism for the formation of the cyclopropane scaffold.

Protocol A: Phase Transfer Catalysis (Recommended)

Based on the Makosza Interfacial Mechanism.

Why this method? It utilizes 50% aqueous NaOH and a quaternary ammonium salt.[1][2] This avoids the use of pyrophoric NaH, eliminates the need for strictly anhydrous solvents, and generally provides higher selectivity for the cyclized product over the open-chain impurity.

Reagents & Equipment
ComponentEquiv.RoleNotes
3,5-Dimethoxyphenylacetonitrile 1.0SubstrateSolid, mp ~56°C.
1,2-Dibromoethane 1.5 - 2.0ReagentExcess ensures complete conversion. Toxic.
NaOH (50% aq.[1][2] w/w) 4.0BaseGenerates interface.
TEBA (Benzyltriethylammonium chloride) 0.05 (5 mol%)CatalystFacilitates anion transport.
Toluene 3-5 VolSolventOptional; reaction can be run neat if liquid at T.
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for viscous PTC mixtures), a reflux condenser, and an internal thermometer.

  • Charging: Add 3,5-dimethoxyphenylacetonitrile (1.0 eq), TEBA (0.05 eq), and 1,2-dibromoethane (1.5 eq) to the flask.

    • Note: If the mixture is too viscous, add Toluene (3 volumes).

  • Initiation: Start vigorous stirring. Add 50% NaOH solution (4.0 eq) dropwise over 10 minutes.

    • Exotherm Alert: The reaction is exothermic.[3] Monitor temperature; maintain between 45°C – 55°C. Use a water bath if necessary.

  • Reaction: Heat the mixture to 60°C and stir vigorously for 3–5 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 4:1) or HPLC. The starting material spot (

      
      ) should disappear, replaced by the slightly less polar cyclopropane product.
      
  • Quench & Workup:

    • Cool to room temperature.[1]

    • Dilute with water (5 volumes) and Toluene or Ethyl Acetate (5 volumes).

    • Separate the organic layer.[1] Extract the aqueous layer once more with solvent.[1]

    • Wash combined organics with water (

      
      ), then 1N HCl (
      
      
      
      , to remove amine impurities from catalyst decomposition), then Brine (
      
      
      ).
  • Purification:

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Crystallization: The residue is typically a solid. Recrystallize from Isopropyl Alcohol (IPA) or a Hexane/Ethyl Acetate mixture to obtain white crystals.

Protocol B: Anhydrous Base (NaH)

Traditional Carbanion Chemistry.

Why this method? Use this only if your specific downstream application requires an anhydrous intermediate solution or if the PTC method yields inseparable emulsions (rare for this substrate).

Reagents
ComponentEquiv.RoleNotes
Substrate 1.0SubstrateDried under vacuum.
NaH (60% in oil) 2.2BaseWash with Hexane to remove oil if purity is critical.
1,2-Dibromoethane 1.2ReagentDry/Distilled.[4]
DMF or DMSO 10 VolSolventMust be anhydrous.
Step-by-Step Procedure
  • Setup: Flame-dried glassware,

    
     or Ar atmosphere.
    
  • Base Suspension: Suspend NaH (2.2 eq) in anhydrous DMF at 0°C.

  • Reagent Addition: Add 1,2-dibromoethane (1.2 eq) to the suspension.

  • Substrate Addition: Dissolve 3,5-dimethoxyphenylacetonitrile in minimal DMF. Add this solution dropwise to the NaH/bromide mixture at 0°C over 30–60 minutes.

    • Reasoning: Adding the nitrile to the base/bromide mixture ensures that as soon as the carbanion forms, it encounters the alkylating agent, favoring the desired reaction over self-condensation.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–12 hours.

    • Safety:

      
       gas is evolved. Ensure proper venting.
      
  • Quench:

    • Cool to 0°C.

    • Very slowly add saturated

      
       solution. (Violent foaming risk).
      
  • Workup: Extract with Et2O or EtOAc. Wash extensively with water (to remove DMF) and LiCl solution. Dry and concentrate.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisSolution
Product contains "open" chain (monobromo) Incomplete cyclization.Increase reaction time or temperature (up to 70°C in PTC). Ensure base is in excess.
Dimer formation (two rings linked) Intermolecular reaction.Ensure 1,2-dibromoethane is present before the nitrile anion is generated (Protocol B) or use excess dibromide (Protocol A).
Low Yield / Tarry mixture Polymerization or hydrolysis.Reduce temperature. In PTC, ensure agitation is vigorous to prevent localized "hotspots" of base.
PTC Cycle Visualization

PTC_Cycle cluster_org Organic Phase cluster_aq Aqueous/Interfacial Phase QCN [Q+ CN-]* Active Ion Pair Sub Substrate (Nitrile) QCN->Sub Deprotonation Prod Cyclopropane Product QCl Q+ Cl- (Catalyst) Prod->QCl Catalyst Regeneration Sub->Prod Alkylation/Cyclization NaOH NaOH (50%) NaOH->QCl Ion Exchange QCl->QCN Phase Transfer

Figure 2: The Makosza Interfacial Mechanism. Q+ represents the quaternary ammonium cation (TEBA).

Safety & Hazards

  • Nitrile Toxicity: While 3,5-dimethoxyphenylacetonitrile is a solid, treat all nitriles as potential cyanide sources if subjected to strong acid or metabolic cleavage.

  • 1,2-Dibromoethane: A known carcinogen and potent alkylating agent. Handle only in a fume hood. Double-glove (Nitrile/Laminate) recommended.

  • Sodium Hydride: Pyrophoric. Reacts violently with water releasing hydrogen gas. Keep a Class D fire extinguisher nearby.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXII. Catalytic alkylation of phenylacetonitrile and its derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659–4662.

  • Fedoryński, M., & Makosza, M. (2005). "Phase transfer catalysis—a powerful tool for the synthesis of cyclopropanes." Journal of the Chemical Society, Perkin Transactions 1.

  • Starks, C. M. (1971).[2][3] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.

  • Organic Syntheses. "Cyclopropyl Cyanide." Org.[4][5] Synth. 1990, 69, 206. (Foundational protocol for nitrile cyclopropanation).

Sources

Method

using 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile in Suzuki coupling

Application Note: Strategic Implementation of Suzuki-Miyaura Coupling for 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile Scaffolds Executive Summary 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS: 124276-97-7) rep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Implementation of Suzuki-Miyaura Coupling for 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile Scaffolds

Executive Summary

1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS: 124276-97-7) represents a privileged structural motif in medicinal chemistry, combining the metabolic stability of the cyclopropyl ring with the lipophilic, electron-rich 3,5-dimethoxyphenyl pharmacophore. While traditional synthesis involves harsh alkylation of arylacetonitriles (using NaH/1,2-dibromoethane), this protocol details a modular Suzuki-Miyaura Cross-Coupling approach .

This guide addresses two distinct workflows:

  • De Novo Synthesis: Constructing the quaternary center via sp²-sp³ coupling of 3,5-dimethoxyphenylboronic acid and 1-chlorocyclopropanecarbonitrile.

  • Late-Stage Diversification: Using the 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile core as a substrate for C-H activation-coupled Suzuki sequences.

Scientific Rationale & Mechanism

The Challenge of the Quaternary Center

Constructing sterically congested quaternary centers on strained rings is kinetically unfavorable. Traditional S_N2 approaches often suffer from dialkylation side products or ring-opening. The Suzuki coupling offers a convergent solution but requires overcoming the slow oxidative addition of Pd(0) into sp³-hybridized alkyl halides (or pseudo-halides) and preventing


-hydride elimination.
Mechanistic Pathway (sp²-sp³ Coupling)

To successfully couple 3,5-dimethoxyphenylboronic acid (Nucleophile) with 1-chlorocyclopropanecarbonitrile (Electrophile), we utilize a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos).

  • Oxidative Addition: The Pd(0)-L species inserts into the C(sp³)-Cl bond. The cyclopropyl ring prevents

    
    -hydride elimination due to the immense strain of forming a cyclopropene intermediate (Bredt’s rule analog).
    
  • Transmetalation: The boronic acid, activated by a base (creating the boronate "ate" complex), transfers the aryl group to the Palladium center.

  • Reductive Elimination: The sterically demanding ligand forces the expulsion of the product, regenerating Pd(0).

SuzukiMechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for sp3) Pd0->OxAdd + 1-Chlorocyclopropane-CN PdII_Int Pd(II) Intermediate (Cyclopropyl-Pd-Cl) OxAdd->PdII_Int TransMet Transmetalation (+ 3,5-Dimethoxyphenylboronic acid) PdII_Int->TransMet Base Activation PdII_Biaryl Diaryl Pd(II) Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile RedElim->Product

Figure 1: Catalytic cycle for the sp²-sp³ Suzuki coupling of cyclopropyl chlorides. Note the crucial role of the ligand in facilitating oxidative addition to the hindered chloride.

Experimental Protocols

Protocol A: Synthesis via sp²-sp³ Cross-Coupling

Use this protocol to synthesize the target molecule from building blocks.

Reagents:

  • Electrophile: 1-Chlorocyclopropanecarbonitrile (1.0 equiv)

  • Nucleophile: 3,5-Dimethoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%) or RuPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), 3,5-Dimethoxyphenylboronic acid (218 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Substrate Addition: Seal the vial. Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe. Add 1-Chlorocyclopropanecarbonitrile (101 mg, 1.0 mmol) last.

  • Reaction: Heat the mixture to 80°C for 12–16 hours with vigorous stirring (1000 rpm). The biphasic system requires efficient mixing.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient, typically 0-20% EtOAc).

Critical Parameter Table:

ParameterSpecificationRationale
Ligand XPhos / RuPhosRequired to stabilize Pd(0) and facilitate oxidative addition into sp³ C-Cl bond.
Base K₃PO₄Weaker bases (Carbonates) are often too slow for this hindered coupling.
Temperature 80°CSufficient energy for transmetalation without decomposing the cyclopropyl ring.
Protocol B: Functionalization of the Core (C-H Activation/Suzuki)

Use this protocol if you already have the scaffold and need to couple it to another fragment (e.g., for SAR studies).

The 3,5-dimethoxy pattern activates the para position (C4) and ortho positions (C2/C6). However, steric hindrance from the cyclopropyl group directs electrophilic halogenation primarily to the C4 (para) position.

Workflow:

  • Bromination: Treat 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile with NBS (1.05 equiv) in MeCN at 0°C → RT.

    • Product: 1-(4-Bromo-3,5-dimethoxyphenyl)cyclopropanecarbonitrile.

  • Suzuki Coupling: Use the brominated scaffold as the electrophile.

Step-by-Step Methodology (Suzuki Step):

  • Charge: 1-(4-Bromo-3,5-dimethoxyphenyl)cyclopropanecarbonitrile (1.0 equiv), R-Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C for 4 hours.

  • Result: A biaryl system retaining the cyclopropyl nitrile core.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Inactive Catalyst / O₂ PoisoningEnsure rigorous degassing. Switch to pre-formed catalyst XPhos Pd G2 .
Protodeboronation Unstable Boronic AcidUse Boronic Pinacol Ester or add excess boronic acid (1.5–2.0 equiv).
Homocoupling Oxidation of Boronic AcidReduce O₂ exposure; ensure base is not wet (use anhydrous K₃PO₄).
Ring Opening Excessive TemperatureDo not exceed 100°C. The cyclopropane ring is strained but generally stable up to 120°C in neutral media.

References

  • Standard sp²-sp³ Suzuki Coupling

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Alpha-Arylation of Nitriles (Alternative Route)

    • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Link

  • Cyclopropyl Boronates in Suzuki Coupling

    • Charette, A. B., et al. (2010). Suzuki-Miyaura Cross-Coupling of Cyclopropylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14021. Link

  • Synthesis of 1-Arylcyclopropanecarbonitriles

    • Organic Process Research & Development (2011). Scalable synthesis of gem-disubstituted cyclopropanes. Link

Sources

Application

Introduction: The Strategic Value of Cyclopropylamines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropylmethanamine via Nitrile Reduction In the landscape of medicinal chemistry, the cyclopropylamine moiety stands out as a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropylmethanamine via Nitrile Reduction

In the landscape of medicinal chemistry, the cyclopropylamine moiety stands out as a privileged structural motif. Its inherent conformational rigidity, combined with a unique electronic profile imparted by the strained three-membered ring, offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This small, compact group can enhance metabolic stability, improve binding affinity, and fine-tune pKa, making it a cornerstone in the design of therapeutics ranging from enzyme inhibitors to central nervous system agents.[1]

The target molecule of this guide, 1-(3,5-Dimethoxyphenyl)cyclopropylmethanamine, represents a valuable and functionalized building block. The conversion of its nitrile precursor, 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, into the primary amine is a critical transformation. While the reduction of nitriles to primary amines is a fundamental reaction in organic synthesis, it is often accompanied by challenges, including the formation of secondary and tertiary amine by-products and the need for harsh reaction conditions.[2]

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on two robust and widely-employed methods for this reduction: the use of the powerful stoichiometric hydride reagent, Lithium Aluminum Hydride (LAH), and the application of heterogeneous catalytic hydrogenation with Raney® Nickel. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting advice are provided to ensure reliable and reproducible execution.

Methodology Overview: A Comparative Analysis of Reduction Strategies

The selection of a reducing agent for a nitrile is a critical decision dictated by factors such as substrate functionality, desired scale, and available laboratory equipment. For the conversion of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, we will focus on two high-yielding and well-precedented methodologies.

  • Lithium Aluminum Hydride (LAH) Reduction: LAH is an exceptionally potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles and amides.[3][4] Its high reactivity ensures a thorough and often rapid conversion. The mechanism involves a sequential nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.[5] This method is particularly well-suited for small to medium-scale laboratory syntheses where its potency is an advantage. However, its pyrophoric nature and violent reactivity with protic solvents demand meticulous handling under strictly anhydrous conditions.[6]

  • Catalytic Hydrogenation with Raney® Nickel: This method represents a classic, scalable, and industrially relevant approach to nitrile reduction.[7] It involves the use of a heterogeneous nickel-aluminum alloy catalyst in the presence of high-pressure hydrogen gas. The reaction proceeds on the catalyst surface and generally offers a cleaner work-up compared to stoichiometric metal hydrides.[8] A significant advantage is the reduced risk of runaway reactions. However, challenges can include catalyst deactivation and the potential formation of secondary amines through the condensation of the intermediate imine with the final amine product.[9] This can often be suppressed by the addition of ammonia or other additives.[10]

While other methods, such as those employing borane reagents, offer alternative chemoselectivity profiles, LAH and catalytic hydrogenation remain the most common and reliable choices for this class of transformation.[11][12][13]

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

Principle and Mechanism

The reduction of the nitrile with LAH proceeds via a two-step nucleophilic addition of hydride (H⁻) from the AlH₄⁻ anion. The first addition breaks the carbon-nitrogen pi bond, forming an intermediate imine-metal complex. A second hydride addition then reduces this imine to an amine-metal complex. The final primary amine is liberated upon aqueous workup, which hydrolyzes the nitrogen-metal bonds.[3][5]

Catalytic_Hydrogenation_Workflow start Charge Reactor: - Nitrile Substrate - Solvent (e.g., MeOH) - Raney® Nickel Catalyst seal Seal Reactor & Purge with Inert Gas (N₂/Ar) start->seal pressurize Pressurize with H₂ Gas (e.g., 50-100 psi) seal->pressurize react Heat & Stir (e.g., 40-60 °C, 12-24h) pressurize->react monitor Monitor H₂ Uptake / TLC react->monitor depressurize Cool & Carefully Vent Reactor react->depressurize monitor->react If incomplete filter Filter Catalyst (Caution!) Through Celite® depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Column or Distillation) concentrate->purify

Sources

Method

hydrolysis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile to carboxylic acid

Application Note & Protocol Guide Topic: Strategic Synthesis: A Detailed Protocol for the Hydrolysis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile to its Carboxylic Acid Counterpart Audience: Researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis: A Detailed Protocol for the Hydrolysis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile to its Carboxylic Acid Counterpart

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Abstract

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, providing a robust method for carbon chain extension and functional group interconversion.[1][2] This document provides a comprehensive guide to the hydrolysis of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile, a sterically hindered tertiary nitrile. Such structures are often precursors to biologically active molecules, where the cyclopropane ring imparts conformational rigidity and unique metabolic profiles.[3] This guide details two primary methodologies—base-catalyzed and acid-catalyzed hydrolysis—with a strong recommendation for the former due to substrate stability. We will delve into the mechanistic underpinnings of each pathway, provide detailed, step-by-step laboratory protocols, and offer expert insights into potential challenges and troubleshooting, ensuring a high-yield, validated synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid.

Introduction: The Strategic Importance of Nitrile Hydrolysis

The hydrolysis of nitriles is a classic, yet powerful, reaction that proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the final carboxylic acid.[4][5][6] While the overall transformation appears straightforward, the choice of reaction conditions—acidic versus basic—is critical and depends heavily on the substrate's structural features and the presence of other functional groups.[7][8]

For the target molecule, 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile, two key structural features dictate the optimal synthetic strategy:

  • Steric Hindrance: The nitrile group is attached to a quaternary carbon, part of a cyclopropyl ring. This steric congestion can significantly slow the rate of hydrolysis, often necessitating more forcing conditions such as high temperatures and prolonged reaction times.[9][10]

  • Functional Group Sensitivity: The molecule contains two methoxy (ether) groups on the phenyl ring. Ether linkages are susceptible to cleavage under strong acidic conditions, particularly with heating. Furthermore, highly strained rings like cyclopropanes can be prone to acid-catalyzed ring-opening.[11]

Considering these factors, base-catalyzed hydrolysis is the preferred method . It avoids the risk of ether cleavage and ring degradation, offering a cleaner reaction profile for this specific substrate.

Mechanistic Pathways: A Tale of Two Catalysts

Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting unexpected outcomes. Both acid and base-catalyzed pathways proceed through an amide intermediate.[12][13]

Base-Catalyzed Hydrolysis (Recommended)

This pathway begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[14][15] This is generally the rate-limiting step, especially for hindered nitriles. The reaction proceeds to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.[16]

G cluster_main Base-Catalyzed Nitrile Hydrolysis Mechanism nitrile 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile imidate Imidate Intermediate nitrile->imidate + OH⁻ (Nucleophilic Attack) amide Amide Intermediate imidate->amide + H₂O (Protonation) & Tautomerization tetrahedral Tetrahedral Intermediate amide->tetrahedral + OH⁻ (Nucleophilic Attack) carboxylate Carboxylate Salt + Ammonia (NH3) tetrahedral->carboxylate Elimination of NH₂⁻ (forms NH₃) acid 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic Acid carboxylate->acid Acidic Workup (H₃O⁺)

Caption: Base-catalyzed hydrolysis workflow.

Acid-Catalyzed Hydrolysis (Alternative)

In acidic media, the reaction is initiated by the protonation of the nitrile nitrogen.[1][17] This activation step significantly increases the electrophilicity of the nitrile carbon, allowing it to be attacked by a weak nucleophile like water.[18][19] The reaction concludes with the formation of the carboxylic acid and an ammonium salt directly in the reaction mixture.[4][20]

G cluster_main Acid-Catalyzed Nitrile Hydrolysis Mechanism nitrile 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile protonated_nitrile Protonated Nitrile nitrile->protonated_nitrile + H₃O⁺ (Protonation) imidic_acid Imidic Acid Intermediate protonated_nitrile->imidic_acid + H₂O (Nucleophilic Attack) - H⁺ amide Protonated Amide imidic_acid->amide Tautomerization + H₃O⁺ acid 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic Acid + Ammonium Ion (NH₄⁺) amide->acid Amide Hydrolysis (several steps)

Caption: Acid-catalyzed hydrolysis workflow.

Experimental Design & Protocols

This section provides detailed, self-validating protocols for the synthesis. Adherence to safety precautions is mandatory.

Materials & Equipment
Reagents & Solvents Equipment
1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrileRound-bottom flask (100 mL or 250 mL)
Sodium Hydroxide (NaOH), pellets or flakesReflux condenser
Hydrochloric Acid (HCl), concentrated (37%) or 6MMagnetic stirrer and stir bar
Diethyl ether or Ethyl acetate (extraction solvent)Heating mantle or oil bath
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Separatory funnel
Deionized WaterRotary evaporator
Ethanol or Isopropanol (for recrystallization)Büchner funnel and filter flask
pH paper or pH meterBeakers, graduated cylinders

Safety Precautions:

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with gloves and safety glasses in a well-ventilated fume hood.

  • Concentrated HCl: Corrosive and causes respiratory irritation. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Organic Solvents: Flammable. Keep away from ignition sources.

Overall Synthesis Workflow

Caption: High-level experimental workflow diagram.

Protocol 1: Base-Catalyzed Hydrolysis (Recommended)

This protocol is designed for a high-yield conversion with minimal side products.

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile (e.g., 5.0 g, 1 equivalent).

  • Add ethanol (50 mL) and a 20% aqueous solution of sodium hydroxide (50 mL). The ethanol acts as a co-solvent to improve the solubility of the organic starting material.[7]

  • Attach a reflux condenser and ensure a steady flow of cooling water.

2. Hydrolysis Reaction:

  • Heat the mixture to reflux (approximately 90-100 °C) using a heating mantle or oil bath.

  • Maintain a gentle reflux with vigorous stirring for 12-24 hours.

  • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting nitrile spot indicates completion. Due to the hindered nature of the nitrile, a longer reflux time is often necessary.[10]

3. Workup and Isolation:

  • After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature, then further cool in an ice-water bath.

  • CRITICAL STEP: In a fume hood, slowly and carefully acidify the cold reaction mixture by adding concentrated HCl or 6M HCl dropwise with stirring. The goal is to reach a pH of ~1-2.[14][16] This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

  • A white solid should form upon acidification.

4. Extraction:

  • Transfer the acidified mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution, 1 x 50 mL) to remove excess water and acid.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

5. Purification:

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude solid product.

  • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or isopropanol/heptane mixture, to obtain the pure 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid.

Protocol 2: Acid-Catalyzed Hydrolysis (Alternative)

This method is faster but carries a higher risk of side reactions for this specific substrate.

1. Reaction Setup:

  • In a 250 mL round-bottom flask, combine the 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile (e.g., 5.0 g, 1 equivalent) with a mixture of glacial acetic acid (50 mL) and concentrated sulfuric acid (15 mL) or concentrated HCl (25 mL) and water (25 mL).

  • Add a magnetic stir bar and attach a reflux condenser.

2. Hydrolysis Reaction:

  • Heat the mixture to reflux (100-110 °C) for 6-12 hours.

  • Monitor the reaction by TLC or HPLC.

3. Workup and Isolation:

  • Allow the reaction to cool to room temperature.

  • Very carefully, pour the cooled reaction mixture over a large beaker of crushed ice (~200 g). This will hydrolyze any remaining anhydride intermediates and precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove any residual acid.

4. Purification:

  • Air-dry the crude product.

  • Recrystallize from an appropriate solvent as described in Protocol 1.

Data, Characterization & Troubleshooting

The final product, 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid, has a molecular weight of 222.24 g/mol and a molecular formula of C₁₂H₁₄O₄.[21]

Analytical Technique Expected Result
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to aromatic protons, methoxy protons, and cyclopropyl protons. Absence of nitrile-adjacent protons.
¹³C NMR Signal for carboxylic acid carbon (~175-185 ppm), aromatic carbons, methoxy carbons, and cyclopropyl carbons. Absence of nitrile carbon (~115-125 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (~2500-3300), strong C=O stretch (~1700), C-O stretches for ethers and acid. Absence of C≡N stretch (~2220-2260).
Mass Spectrometry [M+H]⁺ = 223.09 or [M-H]⁻ = 221.08
Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Insufficient reaction time or temperature; Inadequate base/acid concentration.Increase reflux time. Ensure temperature is at the desired level. Use a higher concentration of NaOH/HCl.
Formation of Amide Byproduct Incomplete hydrolysis.Extend the reaction time. For basic hydrolysis, ensure sufficient NaOH is present for both stages.
Dark-colored Product / Tar Decomposition due to excessive heat or strong acid.Use the base-catalyzed method. For acid hydrolysis, lower the temperature and extend the reaction time.
Product Won't Precipitate Insufficient acidification; Product is soluble in the aqueous layer.Check pH and add more acid if necessary. Perform a thorough extraction with an organic solvent.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid. Retrieved from [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2533.
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 515-533.
  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Clark, J. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Shout Education. (n.d.). Hydrolysis of Nitriles | ChemKey. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Ohta, H. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA, 50(9), 434-436.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Newman, M. S., & Tsai, L. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530-2533.
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • BYJU'S. (2022). Acid Catalysed Nitrile Hydrolysis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

  • Joo, S. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]

  • Bakker, B. H., et al. (1974). The chemistry of small ring compounds. Part 30. Reactions of arylcyclopropanone hemiacetals with bases and acids. Recueil des Travaux Chimiques des Pays-Bas, 93(10), 282-287.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Liu, L., & Liu, J. (2014). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 136(32), 11261–11264.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Stack Exchange. (2019). Mechanism of Acid Hydrolysis. Chemistry Stack Exchange. Retrieved from [Link]

  • Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Royal Society of Chemistry. (2014). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. RSC Publishing. Retrieved from [Link]

Sources

Application

Application Note: Reagents and Protocols for the Cyclopropanation of 3,5-Dimethoxybenzyl Cyanide

Abstract & Strategic Overview The transformation of 3,5-dimethoxybenzyl cyanide (3,5-dimethoxyphenylacetonitrile) into 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile is a critical step in the synthesis of various pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The transformation of 3,5-dimethoxybenzyl cyanide (3,5-dimethoxyphenylacetonitrile) into 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile is a critical step in the synthesis of various pharmacological scaffolds, particularly for kinase inhibitors and GPCR ligands where the cyclopropyl moiety provides rigid conformational locking.

Unlike alkene cyclopropanation (e.g., Simmons-Smith), this transformation relies on the double alkylation of an active methylene group using a 1,2-dihaloethane. Success depends on the precise control of the carbanion species to favor intramolecular cyclization over intermolecular polymerization.

This guide details two validated protocols:

  • Method A (Anhydrous/Cryogenic): Uses Sodium Hydride (NaH) in DMSO/THF. Best for small-scale, high-purity research optimization.

  • Method B (Phase Transfer Catalysis - PTC): Uses 50% NaOH and Tetrabutylammonium bromide (TBAB). Best for scalability, safety, and operational simplicity.

Reagent Selection Guide

The Electrophile: 1,2-Dibromoethane vs. 1-Bromo-2-chloroethane
  • Recommendation: 1,2-Dibromoethane (EDB) is the reagent of choice.

  • Rationale: The iodide/bromide leaving groups are superior for the initial intermolecular alkylation. While 1-bromo-2-chloroethane is cheaper, the slower reactivity of the chloride can lead to competitive elimination reactions or incomplete cyclization under mild conditions.

The Base System
FeatureSodium Hydride (NaH)NaOH + PTC (e.g., TBAB)
Mechanism Irreversible deprotonation (H2 gas evolution)Equilibrium deprotonation at interface
Kinetics Fast, often exothermicRate-limited by phase transfer
Moisture Sensitivity High (Requires anhydrous solvents)Low (Uses aqueous base)
Impurity Profile Low (Clean reaction)Moderate (Hydrolysis of nitrile possible)
Use Case Research / Gram-scale Process / Kilo-scale
The Substrate: 3,5-Dimethoxybenzyl Cyanide
  • Electronic Effect: The 3,5-dimethoxy pattern is electron-donating. This slightly destabilizes the benzylic carbanion compared to unsubstituted benzyl cyanide, requiring a sufficiently strong base. However, it also makes the aromatic ring more nucleophilic, necessitating temperature control to prevent Friedel-Crafts side reactions if Lewis acids were present (not applicable here).

Mechanistic Visualization

The reaction proceeds via a distinct Deprotonation-Alkylation-Deprotonation-Cyclization cascade.

Mechanism Start 3,5-Dimethoxybenzyl Cyanide Anion1 Benzylic Carbanion A Start->Anion1 Deprotonation Base1 Base (Eq 1) Base1->Anion1 Inter Mono-alkylated Intermediate Anion1->Inter SN2 Attack EDB 1,2-Dibromoethane EDB->Inter Anion2 Carbanion B Inter->Anion2 Deprotonation Base2 Base (Eq 2) Base2->Anion2 Product Cyclopropyl Nitrile Anion2->Product Intramolecular SN2 (Cyclization)

Figure 1: Mechanistic pathway for the cyclopropanation of benzyl cyanides. The second deprotonation is often faster than the first due to the inductive effect of the halogen on the alkyl chain.

Detailed Protocols

Protocol A: High-Purity Synthesis (NaH/DMSO Method)

Recommended for initial library synthesis (1g - 10g scale).

Safety Note: NaH releases hydrogen gas. DMSO can transport toxins through skin. 1,2-dibromoethane is a carcinogen. Work in a fume hood.

Reagents:
  • 3,5-Dimethoxybenzyl cyanide (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (2.2 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • DMSO (anhydrous) or DMF (10 mL/g substrate)

Step-by-Step Procedure:
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Base Preparation: Add NaH (2.2 eq) to the flask. Wash with dry hexanes (2x) to remove mineral oil if high precision is required; otherwise, use as is. Suspend in anhydrous DMSO/DMF. Cool to 0°C.

  • Reagent Addition: Add 1,2-dibromoethane (1.2 eq) to the suspension. Note: Adding the alkylating agent before the nitrile minimizes dimerization of the nitrile.

  • Substrate Addition: Dissolve 3,5-dimethoxybenzyl cyanide in a minimum volume of DMSO/DMF. Add this solution dropwise to the NaH/EDB mixture over 30–60 minutes at 0°C.

    • Critical Control Point: H2 gas evolution will be vigorous. Control addition rate to manage foaming.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Cool to 0°C. Carefully add saturated NH4Cl (aq) or isopropanol to quench excess hydride.

  • Workup: Dilute with water (3x reaction volume). Extract with Ethyl Acetate or MTBE (3x). Wash combined organics with water (to remove DMSO) and brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Protocol B: Scalable Phase Transfer Catalysis (NaOH/TBAB)

Recommended for scale-up (>50g) or when anhydrous conditions are difficult.

Reagents:
  • 3,5-Dimethoxybenzyl cyanide (1.0 eq)

  • Sodium Hydroxide (50% w/w aqueous solution) (4.0 eq)

  • 1,2-Dibromoethane (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

  • Toluene (5 mL/g substrate)

Step-by-Step Procedure:
  • Mixture Preparation: In a reactor, charge the 3,5-dimethoxybenzyl cyanide, 1,2-dibromoethane, TBAB, and Toluene. Stir vigorously to dissolve.

  • Initiation: Add the 50% NaOH solution dropwise. The reaction is exothermic; maintain internal temperature <45°C.

  • Digestion: Heat the biphasic mixture to 50–60°C with vigorous mechanical stirring .

    • Critical Control Point: Stirring speed determines the interfacial surface area and reaction rate. Slow stirring will stall the reaction.

  • Monitoring: Reaction typically completes in 2–4 hours.

  • Workup: Cool to RT. Dilute with water to dissolve salts. Separate phases.

  • Wash: Wash the organic phase with 1M HCl (to remove amine impurities from TBAB decomposition) and then brine.

  • Isolation: Concentrate the toluene layer. The product often solidifies upon cooling or addition of heptane.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Dimer Formation Intermolecular reaction favored over intramolecular.Dilution: Increase solvent volume. Order of Addition: Ensure EDB is present before the nitrile anion is fully formed (Protocol A).
Starting Material Remains Incomplete deprotonation or stirring issues (PTC).PTC: Increase stirring speed (RPM). NaH: Ensure NaH quality (it degrades with moisture).
Hydrolysis (Amide formation) Base concentration too high or temp too high.Reduce temperature. In PTC, reduce NaOH concentration to 30% or reduce reaction time.
Elimination (Vinyl bromide) E2 elimination on the alkyl halide.Keep temperature <60°C. Avoid overly bulky bases (e.g., KOtBu) if elimination is dominant.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction Phase cluster_2 Workup Step1 Dissolve Substrate + 1,2-Dibromoethane Step2 Add Base (NaH or NaOH/PTC) Step1->Step2 Step3 Temp Control (0°C -> RT or 50°C) Step2->Step3 Step4 Monitor (TLC/HPLC) Disappearance of SM Step3->Step4 Step4->Step3 Incomplete Step5 Quench (NH4Cl or H2O) Step4->Step5 Complete Step6 Phase Separation & Extraction Step5->Step6 Step7 Crystallization or Chromatography Step6->Step7

Figure 2: Operational workflow for the cyclopropanation process.

References

  • Butler, D. E., & Pollatz, J. C. (1971). Facile Cycloalkylation of Arylacetonitriles in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 36(9), 1308–1309. Link

  • Organic Chemistry Portal. Synthesis of Cyclopropanes. Organic Chemistry Portal. Link

  • Google Patents. Method for artificially synthesizing cyclopropanecarbonitrile (CN101993393A). Link

  • BenchChem. Application Notes and Protocols for Cyclopropanation Reactions. Link

  • Common Organic Chemistry. 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile Properties and Synthesis. Link

Method

Application Note &amp; Protocol: A Direct, Titanium-Mediated Synthesis of 1-(3,5-dimethoxyphenyl)cyclopropylamine from its Nitrile Precursor

Abstract Cyclopropylamines are a critical structural motif in medicinal chemistry and drug development, valued for their unique conformational and electronic properties.[1][2][3] This application note provides a detailed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclopropylamines are a critical structural motif in medicinal chemistry and drug development, valued for their unique conformational and electronic properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 1-(3,5-dimethoxyphenyl)cyclopropylamine directly from (3,5-dimethoxyphenyl)acetonitrile. We employ a modification of the Kulinkovich reaction, specifically the Kulinkovich-Szymoniak protocol, which facilitates a one-pot cyclopropanation of nitriles.[4][5] This method leverages a titanium(IV) isopropoxide-mediated reaction with a Grignard reagent, followed by a Lewis acid-induced ring contraction, offering an efficient and direct route to primary cyclopropylamines from readily available nitrile precursors.[6][7] This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical troubleshooting advice.

Introduction and Scientific Background

The aminocyclopropane framework is a privileged scaffold found in numerous natural products and synthetic drugs.[1][2] The synthesis of primary cyclopropylamines, however, can be challenging, often requiring multi-step sequences.[1] Traditional methods might involve the formation and subsequent reduction of a nitrocyclopropane or the Hofmann or Curtius rearrangement of a cyclopropanecarboxamide or acyl azide, respectively.[3][8][9]

A more convergent and elegant approach is the direct cyclopropanation of nitriles. The Kulinkovich reaction, originally developed for the synthesis of cyclopropanols from esters, has been ingeniously adapted for this purpose.[10][11] The Kulinkovich-Szymoniak reaction, a key modification, allows for the efficient synthesis of primary cyclopropylamines from nitriles using a combination of a Grignard reagent, a titanium(IV) alkoxide catalyst, and a Lewis acid.[4][6]

This protocol focuses on the synthesis of 1-(3,5-dimethoxyphenyl)cyclopropylamine, a compound of interest for building block libraries in drug discovery. The causality behind our experimental choices lies in the precise control of highly reactive organometallic species to construct the strained cyclopropane ring in a predictable manner.

Overall Reaction Scheme
Overall Reaction Scheme

Figure 1: Titanium-mediated cyclopropanation of (3,5-dimethoxyphenyl)acetonitrile to yield 1-(3,5-dimethoxyphenyl)cyclopropylamine.

Reaction Mechanism: The Role of Titanium and Lewis Acid

Understanding the reaction mechanism is paramount to successful execution and troubleshooting. The process can be broken down into three key stages:

  • Formation of the Titanacyclopropane Intermediate: Two equivalents of the Grignard reagent (e.g., Ethylmagnesium bromide) react with titanium(IV) isopropoxide. This initially forms a thermally unstable dialkyltitanium species, which rapidly undergoes β-hydride elimination to release an alkane (ethane) and form the reactive titanacyclopropane intermediate.[5][11] This species effectively serves as a 1,2-dicarbanion equivalent.

  • Formation of the Azatitanacycle: The highly nucleophilic titanacyclopropane attacks the electrophilic carbon of the nitrile group. This insertion event forms a five-membered azatitanacyclopentene intermediate.[1][2] Unlike the analogous reaction with esters which spontaneously collapses, this intermediate is relatively stable.

  • Lewis Acid-Induced Ring Contraction: The addition of a strong Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), is crucial for the final step.[4][6] The Lewis acid coordinates to the nitrogen atom of the azatitanacycle, activating it and promoting a ring contraction. This concerted rearrangement expels a titanium-oxo species and forms the final primary cyclopropylamine product.[1][6] The absence of the Lewis acid leads to significantly lower yields of the desired amine, with ketone byproducts often forming instead.[6]

Mechanism Diagram

G Grignard 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane β-hydride elimination Ti_IV Ti(O-iPr)₄ Ti_IV->Titanacyclopropane Azatitanacycle Azatitanacyclopentene Intermediate Titanacyclopropane->Azatitanacycle Insertion Nitrile Ar-CH₂-C≡N (Starting Material) Nitrile->Azatitanacycle ActivatedComplex Activated N-Lewis Acid Complex Azatitanacycle->ActivatedComplex Coordination LewisAcid BF₃·OEt₂ LewisAcid->ActivatedComplex Product 1-Arylcyclopropylamine (Final Product) ActivatedComplex->Product Ring Contraction (Rearrangement) Byproduct Titanium-Oxo Species ActivatedComplex->Byproduct

Caption: Key mechanistic steps of the Kulinkovich-Szymoniak reaction.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (mmol)QuantitySupplier/GradeCAS No.
(3,5-Dimethoxyphenyl)acetonitrile177.2010.01.77 g97% or higher13388-75-5[12]
Titanium(IV) isopropoxide (Ti(O-iPr)₄)284.2212.03.55 mL (1.2 eq)Anhydrous, 97%+546-68-9
Ethylmagnesium bromide (EtMgBr)131.2624.08.0 mL (2.4 eq)3.0 M solution in diethyl ether925-90-6
Boron Trifluoride Etherate (BF₃·OEt₂)141.9312.01.51 mL (1.2 eq)Redistilled109-63-7
Anhydrous Diethyl Ether (Et₂O)74.12-~100 mLDriSolv® or passed through a solvent purifier60-29-7
Saturated aq. NaHCO₃ solution--~50 mLReagent Grade-
Saturated aq. NaCl solution (Brine)--~50 mLReagent Grade-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededReagent Grade7487-88-9
Diethyl Ether74.12-As neededACS Grade for extraction60-29-7
Hexanes--As neededACS Grade for chromatography-
Ethyl Acetate88.11-As neededACS Grade for chromatography141-78-6
Equipment
250 mL three-neck round-bottom flask1Flame-dried
50 mL dropping funnel1Flame-dried
Magnetic stirrer and stir bar1
Septa, needles, and syringesAs needed
Argon/Nitrogen line with bubbler1
Ice-water bath1
Separatory funnel, beakers, flasksAs needed
Rotary evaporator1
Silica gel for flash chromatographyAs needed230-400 mesh
Step-by-Step Procedure

Reaction Setup & Execution:

  • Assemble a 250 mL three-neck, round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser topped with an argon/nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • To the flask, add (3,5-dimethoxyphenyl)acetonitrile (1.77 g, 10.0 mmol) and anhydrous diethyl ether (50 mL). Stir the solution until the nitrile has completely dissolved.

  • Using a syringe, add titanium(IV) isopropoxide (3.55 mL, 12.0 mmol) to the stirred solution at room temperature.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Transfer the ethylmagnesium bromide solution (8.0 mL of 3.0 M solution in Et₂O, 24.0 mmol) to a flame-dried dropping funnel via cannula or syringe. Add the Grignard reagent dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A color change and gas evolution (ethane) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the consumption of the starting nitrile by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the formation of the intermediate is deemed complete, cool the mixture back to 0 °C.

  • Slowly add boron trifluoride etherate (1.51 mL, 12.0 mmol) dropwise via syringe over 15 minutes. A significant exothermic reaction may occur.

  • Remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the formation of the product by TLC.

Work-up and Purification: 10. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NaHCO₃ solution. Caution: Gas evolution. 11. Stir the resulting slurry vigorously for 15 minutes. A thick precipitate (titanium salts) will form. 12. Filter the mixture through a pad of Celite®, washing the flask and the filter cake thoroughly with diethyl ether (3 x 20 mL). 13. Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL). 14. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid. 15. Purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with Hexanes:Ethyl Acetate (9:1) and gradually increasing the polarity to include 1-2% triethylamine (to prevent tailing of the amine product), is recommended. 16. Combine the product-containing fractions and remove the solvent under reduced pressure to afford 1-(3,5-dimethoxyphenyl)cyclopropylamine as a purified oil or solid.

Overall Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Data

Expected Yield: 55-70% Appearance: Colorless to pale yellow oil or low-melting solid.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ ~ 6.3-6.4 (m, 3H, Ar-H), 3.78 (s, 6H, 2 x -OCH₃), ~1.5-2.0 (br s, 2H, -NH₂), ~0.9-1.0 (m, 2H, cyclopropyl-CH₂), ~0.7-0.8 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~161.0 (Ar-C-O), ~148.0 (Ar-C), ~106.0 (Ar-CH), ~95.0 (Ar-CH), 55.3 (-OCH₃), ~35.0 (quaternary C of cyclopropane), ~15.0 (cyclopropyl-CH₂).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ = 194.12.

Troubleshooting and Key Insights

IssuePotential CauseSuggested Solution
Low or No Product Yield Wet glassware or solvents; poor quality Grignard reagent.Ensure all glassware is rigorously flame-dried. Use anhydrous solvents. Titrate the Grignard reagent before use to confirm its concentration.[13]
Insufficient reaction time for intermediate formation.Monitor the reaction closely by TLC. If starting material persists after 3 hours, consider extending the stirring time before adding the Lewis acid.
Formation of Ketone Byproduct Incomplete reaction or insufficient Lewis acid.Ensure the full stoichiometric amount of BF₃·OEt₂ is added. The Lewis acid is critical for directing the reaction towards the amine product.[6]
Product Tailing on Silica Gel The basic amine product is interacting strongly with the acidic silica.Pre-treat the silica gel slurry with 1-2% triethylamine in the eluent, or add 1-2% triethylamine to the mobile phase during chromatography to neutralize active sites.
Thick, Unfilterable Precipitate Formation of titanium and magnesium salts during workup.Add more diethyl ether and stir vigorously to break up the solid. If necessary, add a small amount of 1M HCl to help dissolve the salts, but be mindful of product extraction.

Safety Precautions

  • Grignard Reagents (EtMgBr): Highly flammable and pyrophoric. Reacts violently with water. Handle exclusively under an inert atmosphere. Wear fire-retardant lab coat, safety glasses, and gloves.

  • Titanium(IV) isopropoxide: Moisture-sensitive and flammable. Handle under an inert atmosphere.

  • Boron Trifluoride Etherate (BF₃·OEt₂): Corrosive and moisture-sensitive, releasing toxic HF gas upon contact with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diethyl Ether: Extremely flammable and volatile. Ensure no ignition sources are present. Perform all operations in a fume hood.

  • Quenching: The quenching of the reaction is exothermic and involves gas evolution. Perform this step slowly and with adequate cooling.

References

  • Cha, J. S., Lee, S. E., & Lee, H. S. (2005). Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols. The Journal of Organic Chemistry, 70(20), 7973–7976. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic-synthesis.org. Retrieved from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistrysteps.com. Retrieved from [Link]

  • Laroche, C., Harakat, D., Bertus, P., & Szymoniak, J. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3(19), 3484–3489. [Link]

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. RSC Publishing. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Organic-chemistry.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5. Benchchem.com.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Organic-chemistry.org. Retrieved from [Link]

  • Laroche, C., et al. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Titanium-Mediated Cyclopropanation of Nitriles with Unsaturated Grignard Reagents: Application to the Synthesis of Constrained Lysine Derivatives.
  • National Institutes of Health. (n.d.).
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
  • BenchChem. (n.d.). Cyclopropylamine-d5: A Technical Guide to Isotopic Purity and Enrichment. Benchchem.com.
  • WordPress. (n.d.).
  • Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Organic-chemistry.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PMC.
  • Science of Synthesis. (n.d.).
  • ScholarWorks@GVSU. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • ResearchGate. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles.
  • Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Chemguide.co.uk. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A generic approach for the catalytic reduction of nitriles. Organic-chemistry.org.
  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement.
  • Wikipedia. (n.d.).
  • ACS Publications. (2021, November 15).
  • Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.
  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Arkivoc. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Arkivoc.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. RSC.
  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. RSC.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic-chemistry.org.
  • Google Patents. (n.d.). US20110124924A1 - Cyclopropanation Process.
  • Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses.
  • PubMed. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

Sources

Application

Application Notes and Protocols for the Synthesis of 3,5-Dimethoxyphenyl Cyclopropane Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 3,5-Dimethoxyphenyl Cyclopropane Moiety The cyclopropane ring, a fundamental three-membered carbocycle, is a recurri...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3,5-Dimethoxyphenyl Cyclopropane Moiety

The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring motif in a wide array of biologically active natural products and pharmaceutical agents.[1] Its unique conformational rigidity and electronic properties impart valuable characteristics to molecules, influencing their binding affinity to biological targets and their metabolic stability. When functionalized with the 3,5-dimethoxyphenyl group, the resulting scaffold becomes a key building block in medicinal chemistry, often serving as a precursor for compounds with potential therapeutic applications. The electron-donating methoxy groups on the phenyl ring can influence the reactivity of adjacent functional groups and play a role in molecular recognition processes. This guide provides a detailed overview of established and effective methods for the synthesis of 3,5-dimethoxyphenyl cyclopropane derivatives, with a focus on practical, reproducible protocols and the underlying chemical principles.

Synthetic Strategies for 3,5-Dimethoxyphenyl Cyclopropane Ring Formation

The construction of the cyclopropane ring onto a 3,5-dimethoxyphenyl-containing substrate can be achieved through several distinct synthetic pathways. The choice of method often depends on the nature of the starting material, the desired substitution pattern on the cyclopropane ring, and the overall synthetic strategy. Key approaches include:

  • Cyclopropanation of Alkenes: This is a widely used strategy that involves the reaction of an alkene with a carbene or carbenoid species.[1] For the synthesis of 3,5-dimethoxyphenyl cyclopropanes, 3,5-dimethoxystyrene is a common and readily available starting material.

  • Intramolecular Cyclization: These methods involve the formation of the cyclopropane ring through the cyclization of a suitably functionalized acyclic precursor.[2]

  • The Kulinkovich Reaction: This powerful transformation allows for the synthesis of cyclopropanols from esters using a titanium-based reagent.[3][4][5]

This document will delve into the practical aspects of these methods, providing detailed protocols and insights into their application.

Method 1: Simmons-Smith Cyclopropanation of 3,5-Dimethoxystyrene

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[6][7] It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[6] The reaction is known for its functional group tolerance and predictable stereochemistry.[6][8]

Causality Behind Experimental Choices:
  • Zinc-Copper Couple: The activation of zinc is crucial for the efficient formation of the organozinc carbenoid. The copper in the couple facilitates this process.

  • Diiodomethane: This serves as the methylene source for the cyclopropanation.

  • Inert Atmosphere: Organozinc reagents are sensitive to moisture and oxygen, necessitating the use of an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents.

  • Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used as they are relatively inert and can solvate the organozinc species.

Experimental Protocol: Simmons-Smith Reaction

Materials:

  • 3,5-Dimethoxystyrene

  • Zinc dust

  • Copper(I) chloride

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a gas inlet, add zinc dust (2.0 equivalents) and copper(I) chloride (0.2 equivalents). Evacuate the flask and backfill with argon or nitrogen. Heat the mixture gently with a heat gun under vacuum to ensure all moisture is removed, then allow it to cool to room temperature under an inert atmosphere.

  • Reaction Setup: Add anhydrous diethyl ether to the flask to cover the zinc-copper couple.

  • Formation of the Carbenoid: To the stirred suspension, add diiodomethane (1.5 equivalents) dropwise via a syringe. The mixture may become warm and start to reflux gently. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iodomethylzinc iodide carbenoid.

  • Cyclopropanation: Dissolve 3,5-dimethoxystyrene (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (3,5-dimethoxyphenyl)cyclopropane.[9][10]

Data Presentation: Comparison of Simmons-Smith Variants
Variant Reagents Key Advantages Considerations
Classic Simmons-Smith Zn(Cu), CH₂I₂Readily available reagents, good for simple alkenes.Can be slow, requires activation of zinc.
Furukawa Modification [8]Et₂Zn, CH₂I₂More reactive, often gives higher yields.[11]Diethylzinc is pyrophoric and requires careful handling.
Charette Modification [7]Zn(CH₂I)₂, Lewis AcidBroader substrate scope, including functionalized alkenes.May require optimization of the Lewis acid.

Method 2: Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes using diazo compounds as carbene precursors.[12] These methods offer high efficiency and can be rendered enantioselective through the use of chiral ligands.[12]

Causality Behind Experimental Choices:
  • Diazo Compound: Ethyl diazoacetate is a common carbene precursor. Diazo compounds are energetic and should be handled with care.

  • Rhodium(II) Acetate Dimer: This is a highly effective catalyst for carbene transfer reactions. It is typically used in catalytic amounts.[12]

  • Solvent: Non-coordinating solvents like dichloromethane or toluene are often preferred to avoid interference with the catalyst.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

Materials:

  • 3,5-Dimethoxystyrene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer

  • Anhydrous dichloromethane

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve 3,5-dimethoxystyrene (1.0 equivalent) and a catalytic amount of rhodium(II) acetate dimer (e.g., 1 mol%) in anhydrous dichloromethane under an argon or nitrogen atmosphere.

  • Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. Caution: Slow addition is crucial to control the concentration of the reactive carbene intermediate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting alkene and the formation of the cyclopropane product will be observed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the ethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylate.[9]

Visualization of the Catalytic Cycle

Rhodium-Catalyzed Cyclopropanation Rh2L4 Rh₂(OAc)₄ Carbene Rh₂(OAc)₄=CHCO₂Et Rh2L4->Carbene + Diazo Diazo N₂CHCO₂Et N2 N₂ Carbene->Rh2L4 + Alkene - Product Alkene 3,5-Dimethoxystyrene Cyclopropane Product

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Method 3: The Kulinkovich Reaction for Cyclopropanol Synthesis

The Kulinkovich reaction provides a unique route to cyclopropanols from esters and Grignard reagents, catalyzed by a titanium(IV) alkoxide.[3][5][13] This method is particularly useful for synthesizing 1-substituted cyclopropanols, which can be further functionalized.

Causality Behind Experimental Choices:
  • Ester Substrate: A methyl or ethyl ester of 3,5-dimethoxybenzoic acid would be the starting material.

  • Grignard Reagent: Typically, a Grignard reagent with β-hydrogens, such as ethylmagnesium bromide, is used.[13]

  • Titanium Catalyst: Titanium(IV) isopropoxide or titanium(IV) butoxide are common catalysts.[3]

  • Anhydrous Conditions: Grignard reagents and titanium alkoxides are highly sensitive to moisture.

Experimental Protocol: Kulinkovich Reaction

Materials:

  • Methyl 3,5-dimethoxybenzoate

  • Ethylmagnesium bromide (in THF or diethyl ether)

  • Titanium(IV) isopropoxide

  • Anhydrous THF or diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet, place a solution of methyl 3,5-dimethoxybenzoate (1.0 equivalent) in anhydrous THF under an argon or nitrogen atmosphere.

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.1-0.2 equivalents) to the solution.

  • Grignard Addition: Cool the mixture to 0 °C and add ethylmagnesium bromide (2.2 equivalents) dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-(3,5-dimethoxyphenyl)cyclopropan-1-ol.[9]

Visualization of the Kulinkovich Reaction Mechanism

Kulinkovich Reaction Ester 3,5-Dimethoxy- benzoate Ester Oxatitanacyclopentane Oxatitanacyclo- pentane Ester->Oxatitanacyclopentane Grignard EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Ti_alkoxide Ti(OiPr)₄ Ti_alkoxide->Titanacyclopropane Titanacyclopropane->Oxatitanacyclopentane Ketone Intermediate Ketone Oxatitanacyclopentane->Ketone Cyclopropanol 1-(3,5-Dimethoxyphenyl) cyclopropanol Ketone->Cyclopropanol

Caption: Simplified mechanism of the Kulinkovich reaction.[3]

Purification and Characterization

Purification of cyclopropane derivatives is most commonly achieved by column chromatography on silica gel or alumina.[9] For non-polar compounds, a hexane/ethyl acetate solvent system is typically effective. For more polar compounds or for the separation of diastereomers, High-Performance Liquid Chromatography (HPLC) may be necessary.[9]

Characterization of the final products should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The chemical shifts and coupling constants of the cyclopropyl protons are characteristic.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low or no product yield Inactive reagents (e.g., wet Grignard, old zinc).Use freshly prepared or titrated reagents. Ensure all glassware is rigorously dried.
Reaction not going to completion.Increase reaction time or temperature. Check for catalyst deactivation.
Formation of side products Incorrect stoichiometry.Carefully control the addition of reagents.
Reaction temperature too high.Run the reaction at a lower temperature.
Difficulty in purification Co-eluting impurities.Optimize the chromatography solvent system. Consider alternative purification methods like crystallization or distillation.[9][10]
Product decomposition on silica gel.Use a less acidic stationary phase like alumina or deactivated silica gel.

Conclusion

The synthesis of 3,5-dimethoxyphenyl cyclopropane derivatives can be successfully achieved through a variety of reliable methods. The choice of the synthetic route should be guided by the availability of starting materials, the desired substitution pattern, and the scale of the reaction. The protocols provided in these application notes offer a solid foundation for researchers to confidently synthesize these valuable building blocks for applications in drug discovery and materials science. Careful attention to experimental detail, particularly the maintenance of anhydrous and inert conditions, is paramount for achieving high yields and purity.

References

  • Kulinkovich, O. G. (n.d.). Kulinkovich reaction. Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. Grokipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. Retrieved from [Link]

  • Doyle, M. P., & Forbes, D. C. (1998). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Chemical Reviews, 98(2), 911–936.
  • Maxwell, J. L., Brown, K. C., & Kodadek, T. (1992). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Organometallics, 11(12), 4329–4334.
  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Wikipedia. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Herraiz, A. G., & Suero, M. G. (2019). A transition-metal-free & diazo-free styrene cyclopropanation. RECERCAT. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. Retrieved from [Link]

  • Herraiz, A. G., & Suero, M. G. (2019). A transition-metal-free & diazo-free styrene cyclopropanation. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

  • Wessjohann, L. A., & Schefzik, M. (1999). Synthesis of cyclopropane containing natural products. SciSpace. Retrieved from [Link]

  • Ball, M., et al. (2016). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Chem LibreTexts. Retrieved from [Link]

  • Ota, K., et al. (2020). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Diiodomethane Catalyzed by an Iridium Complex. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of intramolecular cyclopropanation and our method. ResearchGate. Retrieved from [Link]

  • Hernandez, K. E., et al. (2020). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. PMC. Retrieved from [Link]

  • Singh, P., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010055106A1 - Process for the production of cyclopropane derivatives. Google Patents.
  • ChemSrc. (2025, May 20). 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. ChemSrc. Retrieved from [Link]

  • Bakulina, O., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molecules, 28(6), 2603.
  • Tyagi, V., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Retrieved from [Link]

  • Beilstein Journals. (2019, March 21). BJOC - Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journals. Retrieved from [Link]

  • Fokin, V. V., & Gevorgyan, V. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC. Retrieved from [Link]

  • Prier, C. K., & Arnold, F. H. (2015). Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction. PMC. Retrieved from [Link]

  • Pošta, A., et al. (2022). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PMC. Retrieved from [Link]

  • Singh, S., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropanation of styrene with aryldiazoacetates. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The protocol d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable phase-transfer catalyzed (PTC) cyclopropanation. Beginning with a well-defined laboratory-scale procedure, this guide systematically addresses the critical challenges encountered during scale-up, including management of exotherms, mass and heat transfer limitations, and safe handling of hazardous reagents. The application note is intended for researchers, chemists, and chemical engineers in the pharmaceutical and chemical industries, offering practical insights and detailed protocols to facilitate a safe and efficient transition from bench-top to pilot-plant or industrial-scale production.

Introduction: The Significance of Aryl Cyclopropanecarbonitriles

Cyclopropane rings are prevalent structural motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The strained three-membered ring imparts unique conformational rigidity and electronic properties, which can enhance binding affinity to biological targets and improve metabolic stability. Specifically, 1-arylcyclopropanecarbonitriles serve as key intermediates in the synthesis of various complex molecules. The 3,5-dimethoxyphenyl substitution pattern is of particular interest as it is a common feature in numerous bioactive compounds.

The synthesis of these cyclopropane derivatives is often achieved through the cyclopropanation of an activated methylene group, such as in arylacetonitriles.[1] Phase-transfer catalysis (PTC) has emerged as a powerful and industrially viable method for such transformations. PTC offers several advantages, including the use of inexpensive and readily available reagents, mild reaction conditions, and the ability to conduct reactions in biphasic systems, which simplifies product isolation and purification.[2]

This guide provides a detailed examination of the synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, with a primary focus on the practical aspects of scaling the process from the laboratory to larger-scale production.

Reaction Scheme and Mechanism

The synthesis proceeds via a phase-transfer catalyzed cyclopropanation of 3,5-dimethoxyphenylacetonitrile with 1,2-dibromoethane.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product R1 3,5-Dimethoxyphenylacetonitrile P 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile R1->P + R1->P NaOH, TEBAC Toluene/H2O R2 1,2-Dibromoethane R2->P NaOH, TEBAC Toluene/H2O Base NaOH (50% aq.) PTC Benzyltriethylammonium chloride (TEBAC) Scale_Up_Workflow Start Reactor Preparation (Clean, Dry, Inert) Charge Charge Reactants: - 3,5-Dimethoxyphenylacetonitrile - 1,2-Dibromoethane - TEBAC - Toluene Start->Charge Mix Initial Mixing and Temperature Control (20-25°C) Charge->Mix AddBase Controlled Subsurface Addition of 50% NaOH (40-50°C) Mix->AddBase React Reaction at 50°C (IPC Monitoring) AddBase->React Workup Work-up: - Cool and Quench with Water - Phase Separation - Aqueous Layer Extraction - Brine Wash React->Workup Isolate Product Isolation: - Toluene Distillation Workup->Isolate Purify Purification: - Recrystallization or - Vacuum Distillation Isolate->Purify End Final Product Purify->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Introduction: The Challenge of Electron-Rich Nitriles Welcome to the Technical Support Center. You are likely here because your synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile is stalling at 40–60% yield, or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Electron-Rich Nitriles

Welcome to the Technical Support Center. You are likely here because your synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile is stalling at 40–60% yield, or you are battling the formation of "sticky tars" during workup.

The 3,5-dimethoxy substitution pattern presents a specific electronic challenge. Unlike electron-deficient rings (e.g., 4-chlorophenyl) that stabilize the benzylic carbanion, your methoxy groups are electron-donating. This destabilizes the anionic intermediate, making it more prone to side reactions like oxidative dimerization and hydrolysis.

This guide moves beyond standard textbook protocols, focusing on Phase Transfer Catalysis (PTC) as the most robust, scalable method for this transformation.

Module 1: The Synthetic Pathway & Competing Mechanisms

To fix the yield, you must visualize where the mass is being lost. The reaction is a double nucleophilic substitution.

ReactionPathway SM Starting Material (3,5-Dimethoxyphenyl)acetonitrile Anion Benzylic Carbanion (Destabilized by OMe) SM->Anion Deprotonation Base Base (NaOH/PTC) Base->Anion Inter Intermediate A (Mono-alkylated) Anion->Inter Alkylation 1 (Fast) + 1-Bromo-2-chloroethane Product TARGET PRODUCT Cyclopropanecarbonitrile Inter->Product Alkylation 2 (Slow) Intramolecular Cyclization Dimer Side Product: Dimer (Linear Bis-nitrile) Inter->Dimer Intermolecular Reaction (Conc. too high) Hydrol Side Product: Amide (Hydrolysis) Product->Hydrol Overheating/High pH

Figure 1: Reaction pathway showing the critical intermediate and competing side reactions.[1]

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Issue 1: Low Yield due to Dimerization (The "Tar" Problem)

Symptom: NMR shows broad aliphatic peaks; crude material is a viscous oil that refuses to crystallize. Root Cause: Intermolecular reaction. The mono-alkylated intermediate reacts with another molecule of starting material instead of closing the ring. The Fix:

  • Switch Reagents: Do not use 1,2-dibromoethane. Use 1-bromo-2-chloroethane (BCE) .[2]

    • Why? BCE reacts sequentially. The bromine is displaced rapidly at lower temperatures (forming the intermediate). The chlorine is displaced slowly, requiring higher temperature. This "kinetic pause" prevents the intermediate from reacting wildly with other species before you are ready to cyclize it [1].

  • Dilution: Ensure the organic phase (Toluene) volume is at least 10-15 volumes relative to the substrate.

Issue 2: Incomplete Conversion (Stuck at 70%)

Symptom: Starting material persists despite adding excess base. Root Cause: Catalyst poisoning or "Salting Out." The Fix:

  • Catalyst Choice: Switch from TBAB (Tetrabutylammonium bromide) to TEBA (Benzyltriethylammonium chloride) . The benzyl group often provides better pi-stacking interactions with the arylacetonitrile anion.

  • Agitation: This is a biphasic reaction.[3] Stirring speed must be high (>600 RPM) to maximize the interfacial surface area.

Issue 3: Hydrolysis (The Amide Impurity)

Symptom: IR peak appearance at ~1680 cm⁻¹ (Amide C=O) alongside the Nitrile peak (~2240 cm⁻¹). Root Cause: The 3,5-dimethoxy groups make the nitrile electron-rich, but prolonged exposure to hot 50% NaOH will eventually hydrate it. The Fix:

  • Temperature Staging: Do not reflux immediately. Stir at 45°C for the first alkylation, then ramp to 60°C only for the cyclization step. Monitor strictly by HPLC/TLC and quench immediately upon completion.

Module 3: The Optimized Protocol (Gold Standard)

This protocol utilizes the Phase Transfer Catalysis (PTC) method, optimized for electron-rich substrates.

Reagents:

  • (3,5-Dimethoxyphenyl)acetonitrile (1.0 eq)

  • 1-Bromo-2-chloroethane (1.5 eq) — Crucial excess

  • NaOH (50% w/w aqueous solution) (4.0 eq)

  • TEBA (Benzyltriethylammonium chloride) (0.05 eq)

  • Toluene (10 volumes)

Step-by-Step Methodology:

  • Preparation: In a reactor equipped with a high-torque overhead stirrer and reflux condenser, charge the Arylacetonitrile , 1-Bromo-2-chloroethane , TEBA , and Toluene .

  • Initiation: Heat the mixture to 40–45°C .

  • Base Addition (The Exotherm): Add the 50% NaOH dropwise over 30–60 minutes.

    • Control: The deprotonation and first alkylation are exothermic. Maintain internal temp <55°C to prevent dimerization.

  • Cyclization (The Drive): Once addition is complete, the reaction will slow down (Cl displacement is rate-limiting). Ramp temperature to 60–65°C and hold for 3–5 hours.

  • Quench: Cool to 20°C. Add water (10 vol) to dissolve inorganic salts.

  • Workup: Separate phases. Wash the organic layer with 1N HCl (to remove amine impurities from catalyst decomposition) followed by Brine.

  • Isolation: Concentrate toluene. Recrystallize from Isopropyl Alcohol (IPA)/Heptane (1:3 ratio).

Module 4: Comparative Data & Decision Matrix

Parameter1,2-Dibromoethane (Old Method)1-Bromo-2-Chloroethane (Recommended)
Mechanism Simultaneous activation (Fast)Sequential activation (Controlled)
Major Side Product Intermolecular DimerUnreacted Intermediate (if stopped early)
Exotherm Risk High (Runaway potential)Moderate (Manageable)
Typical Yield 45–55%75–85%
Purification Chromatography often requiredCrystallization usually sufficient

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) in DMF instead? A: You can, but it is not recommended for scale-up. NaH generates hydrogen gas (safety hazard) and the anhydrous conditions are harder to maintain. Furthermore, DMF workups are tedious due to its high boiling point and water miscibility. The PTC method yields are comparable or superior for this specific substrate [2].

Q: My product is colored (yellow/orange). Is it pure? A: The 3,5-dimethoxy motif is prone to trace oxidation, forming quinone-like impurities which are highly colored. A wash with sodium metabisulfite (aqueous) during workup can often reduce these colored impurities.

Q: Why 1-bromo-2-chloroethane? Why not 1-bromo-2-fluoroethane? A: Fluorine is too strong of a bond (C-F) to be displaced easily under these conditions. Chlorine offers the perfect "Goldilocks" reactivity—slow enough to allow the first step to finish, but fast enough to cyclize at 60°C.

References

  • Fedoryński, M. (2006). Synthesis of 1-substituted cyclopropanecarbonitriles via phase-transfer catalytic alkylation of arylacetonitriles with 1-bromo-2-chloroethane. Organic Syntheses, 83, 170.

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[3] XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662.

  • BenchChem Technical Guides. (2025). 1,2-Dibromoethane vs. 1,2-Dichloroethane in Cyclopropanation: A Comparative Guide.

Sources

Optimization

minimizing mono-alkylation side products in cyclopropane synthesis

Topic: Minimizing Mono-Alkylation & Oligomerization in Active Methylene Cyclopropanation Executive Summary & Scope Current Status: You are likely attempting a Perkin Alicyclic Synthesis (or variation thereof), reacting a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Mono-Alkylation & Oligomerization in Active Methylene Cyclopropanation

Executive Summary & Scope

Current Status: You are likely attempting a Perkin Alicyclic Synthesis (or variation thereof), reacting an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) with a 1,2-dihaloethane using a base.

The Problem: The reaction yields acyclic mono-alkylated products (halo-esters) or open-chain oligomers instead of the desired cyclopropane ring.

The Solution: This failure is a kinetic competition issue. Success depends on favoring intramolecular cyclization (


)  over intermolecular substitution (

)
. This guide provides the thermodynamic and kinetic adjustments required to shift this ratio, specifically utilizing the Ruggli-Ziegler Dilution Principle and Phase Transfer Catalysis (PTC) .

Diagnostic Workflow (Logic Map)

Before altering your protocol, identify your specific failure mode using the logic map below.

CyclopropaneLogic Start Start: Active Methylene + 1,2-Dihaloethane Enolate Step 1: Enolate Formation Start->Enolate Base Deprotonation MonoInt Intermediate: Acyclic Mono-alkylated Halide Enolate->MonoInt 1st Alkylation (Fast) Cyclo Target: Cyclopropane Ring (Intramolecular S_N2) MonoInt->Cyclo k_cyc (High Dilution, Strong Base) Stagnant Failure A: Stagnation (Stops at Acyclic Halide) MonoInt->Stagnant Base Depleted or Leaving Group Poor Dimer Failure B: Dimerization/Oligomerization (Intermolecular Attack) MonoInt->Dimer k_inter (High Conc, Excess Enolate)

Figure 1: Kinetic competition in cyclopropane synthesis. The critical junction is the Mono-alkylated Intermediate.

Troubleshooting Guides

Issue A: The reaction stops at the open-chain halo-ester.

Symptom: NMR shows a triplet corresponding to


 and no ring protons.

Root Cause: Insufficient base stoichiometry or base strength. The formation of a cyclopropane ring requires two equivalents of base. The first equivalent generates the enolate for the initial attack. The second equivalent is required to deprotonate the mono-alkylated intermediate to allow intramolecular ring closure.

Corrective Protocol:

  • Stoichiometry Check: Ensure you are using at least 2.2 to 2.5 equivalents of base relative to the active methylene.

  • Base Strength: If using carbonate bases (

    
    ), ensure the solvent is polar aprotic (DMF, DMSO) to enhance basicity. If using alkoxides (
    
    
    
    ), ensure strict anhydrous conditions to prevent hydroxide formation (which causes hydrolysis side reactions).
Issue B: Formation of open-chain dimers (Double Alkylation).

Symptom: Mass spec shows M+ corresponding to two malonate units linked by an ethylene bridge.

Root Cause: Violation of the Ruggli-Ziegler Dilution Principle . If the concentration of the enolate is too high, the mono-alkylated intermediate is more likely to collide with another enolate molecule (intermolecular) than to find its own internal leaving group (intramolecular).

Corrective Protocol:

  • High Dilution: Run the reaction at concentrations below 0.1 M .

  • Reverse Addition: Do not dump reagents together. Slowly add the active methylene/base mixture into a solution of the 1,2-dihaloethane. This ensures the dihalide is always in large excess locally, discouraging the intermediate from meeting another enolate.

Optimized Protocols

Protocol 1: Solid-Liquid Phase Transfer Catalysis (Recommended)

Best for: High yield, operational simplicity, and minimizing moisture sensitivity.

Mechanism: Uses a quaternary ammonium salt to transfer carbonate anions into the organic phase.[1] The "solid-liquid" interface prevents bulk water from interfering, and the high localized reactivity of the "naked" anion favors rapid cyclization.

ComponentReagentEquivalentsNotes
Substrate Diethyl Malonate1.0Active methylene
Electrophile 1,2-Dibromoethane1.5 - 2.0Excess prevents dimerization
Base Potassium Carbonate (

)
2.5 - 3.0Finely ground/anhydrous
Catalyst TEBA (Triethylbenzylammonium chloride)0.05 (5 mol%)Phase transfer catalyst
Solvent Acetonitrile or DMFN/A[0.2 M] Concentration

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charging: Add

    
     (finely ground), TEBA, and 1,2-dibromoethane to the solvent.
    
  • Addition: Add Diethyl Malonate dropwise at room temperature.

  • Reaction: Heat to mild reflux (

    
    ) for 4–12 hours. Monitor by TLC.[2]
    
    • Checkpoint: If the mono-alkylated spot persists, add 0.5 eq more base and continue heating.

  • Workup: Filter off the solid salts. Evaporate solvent.[2][3][4] Partition residue between Water/EtOAc.

  • Purification: Distillation is usually sufficient.

Protocol 2: Classical Alkoxide Method (High Dilution)

Best for: Strictly anhydrous environments or when PTC is contraindicated.

Step-by-Step:

  • Prepare a solution of Sodium Ethoxide (

    
    , 2.2 eq) in absolute ethanol.
    
  • Prepare a separate solution of Diethyl Malonate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in ethanol.

  • Critical Step (Ruggli-Ziegler): Add the Base solution dropwise to the Ester/Halide solution at reflux.

    • Why? Keeping the base concentration low relative to the halide ensures that once an enolate forms, it reacts immediately with the halide (which is present) rather than accumulating and causing oligomerization.

FAQ: Specific Scenarios

Q: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane? A: Yes, but it is significantly slower due to the poorer leaving group ability of chloride (


).
  • Risk:[5][6] Slower intramolecular cyclization increases the window for intermolecular side reactions.

  • Fix: Add Potassium Iodide (KI, 10 mol%) as a Finkelstein catalyst. The iodide displaces the chloride in situ, creating a more reactive intermediate.

Q: Why am I seeing a "spiro" byproduct? A: If your active methylene is cyclic (e.g., a cyclohexanone derivative), the product is a spiro-cyclopropane. If you see a spiro compound starting from acyclic malonates, you likely formed the cyclopropane dicarboxylate first, which then reacted with another equivalent of dibromoethane (rare, requires huge excess of base).

Q: My product decomposes during distillation. A: Cyclopropane-1,1-dicarboxylates can undergo decarboxylation if heated excessively in the presence of moisture/acid. Ensure the crude mixture is neutral before distillation. Use vacuum distillation to keep the temperature below


.[3]

References

  • Perkin, W. H. (1884).[3] "On the Synthetical Formation of Closed Carbon-Chains." Journal of the Chemical Society, Transactions, 45, 421-442.

  • Singh, R. K., & Danishefsky, S. (1981). "Cyclopropane-1,1-dicarboxylic Acid."[2][3][4] Organic Syntheses, 60, 66. (Detailed protocol for malonate cyclopropanation).

  • Fedoryński, M., & Mąkosza, M. (2000). "Phase Transfer Catalysis in the Synthesis of Cyclopropanes." Chemical Reviews.
  • Ziegler, K. (1933).[7] "Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme: I. Die präparative Erschließung vielgliedriger Ketone." Justus Liebigs Annalen der Chemie, 504(1), 94-130. (Foundational text on the Dilution Principle).

Sources

Troubleshooting

Technical Support Center: Removing Unreacted 1,2-Dibromoethane from Reaction Mixtures

Welcome to the Technical Support Center for handling 1,2-dibromoethane in your research and development workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1,2-dibromoethane in your research and development workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of unreacted 1,2-dibromoethane from reaction mixtures. As a known carcinogen and environmentally persistent chemical, its effective removal is paramount for product purity and laboratory safety.[1][2][3]

This resource is structured to address specific challenges you may encounter, offering not just protocols, but the scientific rationale behind them.

Troubleshooting Guide

This section addresses common issues encountered during the purification of products from reactions involving 1,2-dibromoethane.

Scenario 1: High Levels of Residual 1,2-Dibromoethane Detected in the Final Product After Standard Work-up

Problem: You've performed an aqueous work-up and solvent evaporation, but analytical techniques (e.g., GC-MS, NMR) indicate significant contamination of your product with 1,2-dibromoethane.

Root Cause Analysis: This issue often stems from the high boiling point and moderate polarity of 1,2-dibromoethane, which can lead to co-evaporation with the solvent or insufficient removal during a simple liquid-liquid extraction.

Troubleshooting Workflow:

A High Residual 1,2-Dibromoethane Detected B Assess Product's Thermal Stability & Boiling Point A->B C Option 1: Fractional Distillation (Product is thermally stable and has a significantly different boiling point) B->C Thermally Stable BP Difference > 25°C D Option 2: Chromatographic Purification (Product is thermally sensitive or has a close boiling point) B->D Thermally Sensitive or Close BP E Option 3: Chemical Quenching (If applicable to reaction chemistry) B->E Reaction allows for quenching F Execute Fractional Distillation Protocol C->F G Execute Column Chromatography Protocol D->G H Execute Chemical Quenching Protocol E->H I Analyze Fractions/Product for Purity F->I G->I H->I J Product Meets Purity Specifications I->J Yes K Re-evaluate Separation Method or Consider Alternative Synthesis I->K No

Caption: Decision workflow for high residual 1,2-dibromoethane.

Detailed Steps:

  • Assess Physical Properties: The first step is to compare the boiling point of your desired product with that of 1,2-dibromoethane (131-132°C).[4]

  • Fractional Distillation (for Thermally Stable Products): If your product is thermally stable and has a boiling point that differs from 1,2-dibromoethane by at least 25°C, fractional distillation is often the most effective method.[5] A well-packed fractionating column is crucial for efficient separation.

  • Chromatographic Purification: For thermally sensitive compounds or those with boiling points close to 1,2-dibromoethane, column chromatography is the preferred method. A non-polar eluent system will typically cause the more polar product to elute more slowly than the 1,2-dibromoethane. Reverse-phase HPLC can also be an effective technique for separation.[6]

  • Chemical Quenching (Reaction Dependent): In some cases, unreacted 1,2-dibromoethane can be consumed by adding a nucleophilic quenching agent. For instance, if the reaction conditions allow, a reagent like sodium iodide in a suitable solvent can convert 1,2-dibromoethane to the more easily removable 1,2-diiodoethane. However, this is highly specific to the reaction and must be carefully considered to avoid side reactions with the desired product.

Scenario 2: Co-elution of 1,2-Dibromoethane with the Desired Compound During Column Chromatography

Problem: During chromatographic purification, 1,2-dibromoethane is eluting with or very close to your product, making separation difficult.

Root Cause Analysis: This occurs when the polarity of your product is very similar to that of 1,2-dibromoethane, leading to poor resolution on the chromatographic column.

Troubleshooting Workflow:

A Co-elution During Chromatography B Analyze Polarity of Product and 1,2-Dibromoethane A->B C Option 1: Modify Eluent System B->C D Option 2: Change Stationary Phase B->D E Option 3: Consider Derivatization B->E F Decrease Eluent Polarity or Use Gradient Elution C->F G Switch to a Different Polarity Stationary Phase (e.g., Alumina, Reverse Phase) D->G H Temporarily Modify Product Polarity via a Reversible Reaction E->H I Re-run Chromatography F->I G->I H->I J Successful Separation I->J Yes K Explore Alternative Purification Methods (e.g., Distillation, Recrystallization) I->K No

Caption: Troubleshooting co-elution of 1,2-dibromoethane.

Detailed Steps:

  • Modify the Eluent System: Start by adjusting the polarity of your mobile phase. If using a normal-phase silica gel column, gradually decrease the polarity of the eluent. This should increase the retention time of your potentially more polar product relative to 1,2-dibromoethane. A gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, can also significantly improve separation.

  • Change the Stationary Phase: If modifying the eluent is unsuccessful, consider a different stationary phase. For example, if you are using silica gel, switching to alumina might alter the retention characteristics sufficiently for separation. Alternatively, reverse-phase chromatography (e.g., C18) with a polar mobile phase (like acetonitrile/water) can be very effective, as the separation mechanism is based on hydrophobicity.[6]

  • Derivatization: In more challenging cases, you can temporarily and reversibly alter the polarity of your product through a chemical reaction (derivatization). For example, if your product has a free hydroxyl or amine group, you could protect it to make it less polar, perform the chromatography, and then deprotect it. This should be considered a last resort due to the additional reaction steps involved.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1,2-dibromoethane to consider for its removal?

A1: Understanding the physical properties of 1,2-dibromoethane is crucial for selecting an appropriate removal strategy.

PropertyValueSource
Boiling Point 131-132 °C[4]
Density 2.18 g/mL at 25 °C[4]
Solubility in Water 4 g/L (20 °C)[4]
Solubility in Organic Solvents Soluble in most organic solvents[2][7]

Its high boiling point makes it difficult to remove by simple evaporation, and its solubility in organic solvents means it will be extracted along with your product during a standard work-up.[2][7]

Q2: Is it possible to remove 1,2-dibromoethane using a chemical quench?

A2: Yes, chemical quenching can be a viable option, but it is highly dependent on the stability of your desired product to the quenching agent. A common method for quenching unreacted halogens is the use of a reducing agent like sodium thiosulfate or sodium bisulfite.[8][9][10] However, these are typically used for elemental bromine (Br₂). For an alkyl halide like 1,2-dibromoethane, a nucleophilic displacement reaction would be required. A strong nucleophile like sodium iodide can displace the bromides, but you must ensure this does not lead to unwanted side reactions with your product.

Q3: What are the primary safety concerns when handling 1,2-dibromoethane, and how can they be mitigated?

A3: 1,2-Dibromoethane is a known carcinogen and is toxic.[1][2][3] All handling must be performed in a well-ventilated chemical fume hood.[11] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton® or Barrier®), safety goggles, and a lab coat, is mandatory.[11] Have an emergency spill kit with an absorbent material like sand or vermiculite readily available.[11] All waste containing 1,2-dibromoethane must be disposed of as hazardous waste according to your institution's guidelines.[12]

Q4: Can azeotropic distillation be used to remove 1,2-dibromoethane?

A4: Azeotropic distillation is a technique used to separate components that have close boiling points by adding a third component, an entrainer, which forms a new, lower-boiling azeotrope with one of the original components.[13][14] While theoretically possible, finding a suitable entrainer that forms an azeotrope with 1,2-dibromoethane but not your product, and is easily removed itself, can be challenging. This method is generally more complex than fractional distillation or chromatography and would require significant process development.

Experimental Protocols

Protocol 1: Removal of 1,2-Dibromoethane by Fractional Distillation

This protocol is suitable for thermally stable products with a boiling point significantly different from 1,2-dibromoethane.

Materials:

  • Reaction mixture containing the product and unreacted 1,2-dibromoethane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum source (if distilling under reduced pressure)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the reaction mixture and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the mixture gently with the heating mantle while stirring.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation. The temperature at the distillation head should stabilize at the boiling point of the lower-boiling component.

  • Collecting Fractions: Collect the initial fraction, which will be enriched in the lower-boiling component (ideally 1,2-dibromoethane if its boiling point is lower than your product). Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the higher-boiling component (your product) is beginning to distill.

  • Change Receiving Flasks: At this point, change the receiving flask to collect the purified product.

  • Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., GC, NMR) to confirm the separation and purity of your product.

Protocol 2: Quenching of Unreacted Bromine with Sodium Thiosulfate

This protocol is for quenching elemental bromine (Br₂), which may be present in reactions where 1,2-dibromoethane is formed in situ or used as a solvent for bromination.

Materials:

  • Reaction mixture containing unreacted bromine

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

Procedure:

  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath. This helps to control any potential exotherm during the quench.[15]

  • Quenching: Slowly add the saturated sodium thiosulfate solution to the reaction mixture with vigorous stirring. Continue the addition until the characteristic red-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[8][15]

  • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent.

  • Washing: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.[8]

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product, which can then be further purified if necessary.

References

  • 1,2-Dibromoethane - Wikipedia. [Link]

  • 1,2-Dibromoethane | Br(CH2)2Br | CID 7839 - PubChem. [Link]

  • Understanding 1,2-Dibromoethane: Properties and Applications - Oreate AI Blog. [Link]

  • ICSC 0045 - ETHYLENE DIBROMIDE. [Link]

  • Dibromoethane, 1,2- (EHC 177, 1996) - INCHEM. [Link]

  • 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. [Link]

  • 1,2-Dibromoethane - Material Safety Data Sheet (MSDS). [Link]

  • Separation of 1,2-Dibromoethane on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS | CAS 106-93-4 MSDS - Loba Chemie. [Link]

  • Method 8011: 1,2-Dibromoethane and 1,2-Dibrom-3-Chloropropane by Microextraction and Gas Chromatography, part of Test Methods for - EPA. [Link]

  • Org. Synth. 2011, 88, 342 - Organic Syntheses Procedure. [Link]

    • Dibromoethane, 1,2- (WHO Pesticide Residues Series 1) - INCHEM. [Link]

  • 1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction - NEMI.gov. [Link]

  • Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction - ResearchGate. [Link]

  • US3212998A - Azeotropic distillation of bromine - Google P
  • DE1243169B - Process for purifying and stabilizing crude dibromoethane - Google P
  • 1,2-Dibromoethane in Drinking-water - World Health Organization (WHO). [Link]

  • Ethane,1,2-dibromo - ChemView - EPA. [Link]

  • How to remove bromine from a reaction mixture? I know it's boiling point is 138 degrees ... - Quora. [Link]

  • Azeotropic Distillation Process In Detail | Binary Separation Technique - Chemical Tweak. [Link]

  • Question about use of bromine (experimental procedure) : r/Chempros - Reddit. [Link]

  • Azeotropic distillation - Wikipedia. [Link]

  • How do you avoid sulfur production during a sodium thiosulfate quench process? [Link]

  • Remove Sticky Reagents. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. [Link]

  • Separating Binary Azeotropes Using Pressure Swing Distillation. [Link]

  • Preparation of 1,2-dibromoethane - PrepChem.com. [Link]

  • A Short Liquid-Liquid Extraction Demonstration - YouTube. [Link]

  • separation of hydrocarbons by azeotropic distillation 1 - NIST Technical Series Publications. [Link]

  • How does sodium thiosulfate neutralize bromine? - Quora. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with isolating 1-(3,5-Dimethoxyphenyl)cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with isolating 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile .

This compound is a specialized gem-disubstituted cyclopropane intermediate[1]. Its purification is often complicated by the subtle polarity differences between the target molecule, the unreacted starting material (3,5-dimethoxyphenylacetonitrile), and mono-alkylated side products[2]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling & Chromatographic Strategy

Understanding the molecular causality behind your separation is critical. The synthesis of this compound typically involves the double alkylation of 3,5-dimethoxyphenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC)[3].

The formation of the cyclopropane ring removes the acidic alpha-protons present in the starting material and introduces a lipophilic, sterically strained hydrocarbon ring[1]. Consequently, the target compound is less polar than the starting material and will elute faster on normal-phase silica gel.

Table 1: Physicochemical & Chromatographic Parameters
ParameterDescription / ValueChromatographic Implication
Core Structure Gem-disubstituted cyclopropaneHigh steric strain; elutes faster than uncyclized analogs[1].
Polarity Moderately LipophilicRequires non-polar mobile phase (e.g., Hexanes) with low % of polar modifier (EtOAc).
UV Absorbance 254 nm & ~280 nmExcellent visibility under UV due to the aromatic core and dimethoxy auxochromes[4].
Stationary Phase Silica Gel (230-400 mesh)Standard normal-phase separation is highly effective[2].
Table 2: Common Impurities and Elution Profile
Compound / ImpurityRelative PolarityExpected

(90:10 Hexanes/EtOAc)
1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile Target ~0.45
3,5-Dimethoxyphenylacetonitrile (Starting Material)Slightly Higher~0.35
4-Bromo-2-(3,5-dimethoxyphenyl)butanenitrileHigh (Mono-alkylated)~0.20
Phase Transfer Catalyst (e.g., TBAB)Ionic / Salt0.00 (Baseline)[3]

Mechanistic Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Nitrile + Impurities) Workup Aqueous Workup (Remove PTC & Salts) Crude->Workup Step 1 TLC TLC Method Dev (Target ΔRf > 0.2) Workup->TLC Step 2 Load Dry Loading (Silica Gel Adsorption) TLC->Load Step 3 Elution Flash Chromatography (Hexanes/EtOAc Gradient) Load->Elution Step 4 UV Fraction Analysis (UV 254 nm & 280 nm) Elution->UV Step 5 Pure Pure 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile UV->Pure Step 6

Figure 1: Step-by-step chromatographic purification workflow for cyclopropanecarbonitrile.

Standard Operating Procedure (SOP): Flash Chromatography

Self-Validating Check: Before initiating chromatography, perform a rigorous aqueous workup (washing the organic layer with water 3x and brine) to remove all traces of the phase-transfer catalyst (PTC). Residual PTC will cause severe band broadening and streaking on the column[3].

Step 1: Sample Preparation (Dry Loading)

Causality: Because the target compound is highly lipophilic, liquid loading in pure hexanes can cause the sample to "oil out" at the column head, destroying resolution. Dry loading ensures a perfectly flat, concentrated sample band.

  • Dissolve the crude organic mixture in a minimal volume of dichloromethane (DCM).

  • Add silica gel (230–400 mesh) to the solution at a 1:3 (sample:silica) mass ratio.

  • Evaporate the DCM under reduced pressure until a free-flowing, dry powder is obtained.

Step 2: Column Packing
  • Prepare a homogenous slurry of silica gel in 100% Hexanes.

  • Pour the slurry into the glass column, tapping gently to ensure no air bubbles are trapped.

  • Top the silica bed with a 1 cm layer of clean sea sand to protect the stationary phase from physical disruption during solvent addition.

Step 3: Gradient Elution
  • Carefully load the dry-adsorbed sample powder onto the sand layer.

  • Begin isocratic elution with 100% Hexanes (2 column volumes) to flush out non-polar hydrocarbon impurities (e.g., residual 1,2-dibromoethane)[1].

  • Step the gradient to 95:5 Hexanes/Ethyl Acetate . The target 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile will elute in this window[1].

  • Increase the gradient to 85:15 Hexanes/Ethyl Acetate to flush out the unreacted 3,5-dimethoxyphenylacetonitrile and mono-alkylated intermediates[2].

Step 4: Fraction Analysis
  • Spot the collected fractions on a silica TLC plate.

  • Visualize under short-wave UV (254 nm) for the aromatic core and long-wave UV (280 nm) for the dimethoxy auxochromes[4].

  • Pool fractions containing the pure spot (

    
     ~ 0.45 in 90:10 Hexanes/EtOAc) and concentrate in vacuo.
    

Troubleshooting Guide

Q: Why is my product co-eluting with the unreacted 3,5-dimethoxyphenylacetonitrile? A: The retention factor difference (


) between the starting nitrile and the cyclopropanated product is notoriously small in strong solvents because both possess the same highly polar nitrile headgroup. The cyclopropane ring adds lipophilic bulk, making the product elute slightly faster.
Solution: Decrease the polarity of your mobile phase to 98:2 or 95:5 Hexanes/EtOAc to maximize the separation factor (

), and ensure you are using fine-grade flash silica (230-400 mesh)[2].

Q: I observe a persistent "streaking" effect on the TLC and column. How can I resolve this? A: Streaking in this specific reaction mixture is almost always caused by residual phase-transfer catalysts (like tetrabutylammonium bromide, TBAB) or inorganic salts[3]. Ionic species do not partition well into the non-polar mobile phase and drag through the silica matrix, ruining the separation. Solution: Pause the chromatography. Re-dissolve your crude mixture in an organic solvent (e.g., diethyl ether or EtOAc) and perform a rigorous aqueous wash (3x water, 1x brine) to extract the salts before re-loading[3].

Q: The isolated yield is lower than the TLC suggests. Is the cyclopropane ring degrading on the column? A: Generally, the cyclopropane ring in 1-arylcyclopropanecarbonitriles is highly stable to basic and neutral conditions[1]. However, gem-disubstituted cyclopropanes can undergo ring-opening polymerization in the presence of strong Lewis acids[1]. While standard silica gel is only mildly acidic, if degradation is confirmed via NMR, pre-treat your silica slurry with 1% triethylamine (


) to neutralize acidic silanol sites.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase chromatography (RP-HPLC) for this purification? A: Yes. For RP-HPLC, a C18 column with a gradient of Water/Acetonitrile (e.g., 40% to 90% ACN) is highly effective. The lipophilic 3,5-dimethoxyphenyl and cyclopropane groups ensure strong retention on the C18 stationary phase, allowing polar impurities (like the mono-alkylated intermediate) to elute much earlier in the run.

Q: What is the best TLC stain to use if my UV lamp is unavailable? A: Potassium permanganate (


) is the optimal stain for this compound. The electron-rich dimethoxyphenyl ring readily oxidizes, appearing as a bright yellow spot against a purple background.

Q: How should I store the purified compound? A: Store the purified nitrile in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8°C. While the nitrile is relatively stable, the electron-rich dimethoxyphenyl ring can be susceptible to slow photochemical oxidation over time[1].

References

  • [1] 1-Phenylcyclopropanecarbaldehyde | 21744-88-7 - Benchchem. Benchchem. Available at:

  • [2] 1-Phenyl-1-cyclopropanecarboxylic acid | 6120-95-2 - ChemicalBook. ChemicalBook. Available at:

  • [3] Boron Tribromide as Reagent for Anti-Markovnikov Addition of HBr to Cyclopropanes. The Royal Society of Chemistry. Available at:

  • [4] Synthesis and Antioxidant Activity of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]- 1,2-benzenediol. Taylor & Francis Online. Available at:

Sources

Troubleshooting

Technical Support Center: Cyclopropanecarbonitrile (CPCN) Synthesis

Topic: Prevention of Polymerization & Oligomerization During Cyclization Ticket ID: CPCN-POLY-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Kinetic Battle User Issue: "My re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Polymerization & Oligomerization During Cyclization Ticket ID: CPCN-POLY-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Kinetic Battle

User Issue: "My reaction mixture is turning into a viscous tar/solid instead of yielding the clear liquid product."

Root Cause Analysis: The synthesis of cyclopropanecarbonitrile from 4-chlorobutyronitrile (4-CBN) is a kinetic competition between intramolecular cyclization (desired) and intermolecular substitution (polymerization/oligomerization).

If the deprotonated carbanion intermediate cannot rapidly eject the chloride leaving group to close the ring (Path A), it will attack a neighboring molecule of 4-CBN (Path B). This initiates a chain reaction, forming linear oligomers and "tars."

Mechanism of Failure

The following diagram illustrates the bifurcation point where your reaction succeeds or fails.

CPCN_Mechanism Start 4-Chlorobutyronitrile (4-CBN) Anion Carbanion Intermediate Start->Anion Deprotonation (Interface) Base Base (NaOH) + PTC Base->Anion Product Cyclopropanecarbonitrile (CPCN) Anion->Product Path A: Intramolecular (Fast Cyclization) Polymer Linear Oligomers (Tar/Polymer) Anion->Polymer Path B: Intermolecular (Slow Cyclization) Hydrolysis Byproducts (Amides/Acids) Anion->Hydrolysis Path C: Water Attack (High Aq. Volume)

Figure 1: Kinetic competition in CPCN synthesis. Path A is the desired route. Path B leads to polymerization.[1]

Troubleshooting Guide

Scenario A: "The reaction exotherms violently and solidifies."
  • Diagnosis: Runaway intermolecular polymerization.

  • Mechanism: A high concentration of 4-CBN combined with a strong base creates a high concentration of carbanions. If the temperature spikes,

    
     (polymerization rate) exceeds 
    
    
    
    (cyclization rate).
  • Corrective Action:

    • Dosing Control: Do not add all 4-CBN at once. Drip 4-CBN into the Base/PTC mixture.

    • Active Cooling: Maintain reaction temperature between 45°C and 55°C . Do not exceed 60°C during addition.

Scenario B: "Yield is low, and I see a thick interface layer."
  • Diagnosis: Catalyst poisoning or insufficient Phase Transfer Catalyst (PTC) activity.

  • Mechanism: If the PTC (e.g., TBAB) is inefficient, the carbanion remains at the interface or in the aqueous phase too long without cyclizing, promoting hydrolysis or oligomerization.

  • Corrective Action:

    • Increase PTC Load: Use 1.0 - 2.0 mol% of Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).

    • Agitation: Increase stirring speed (RPM) to maximize interfacial surface area. This reaction is mass-transfer limited .

Scenario C: "Product contains significant impurities (Amides)."
  • Diagnosis: Hydrolysis due to excess water.

  • Mechanism: The nitrile group is sensitive to hydrolysis under highly alkaline conditions, converting to 4-chlorobutyramide or acid.

  • Corrective Action:

    • High Concentration Base: Use 50% w/w NaOH rather than dilute solutions. This reduces water activity (

      
      ).
      
    • Solid-Liquid PTC: Consider using solid NaOH pellets with a solvent (e.g., Toluene) and PTC to minimize water content.

Optimized Protocol (The "Gold Standard")

Designed to minimize polymerization via controlled dosing and efficient Phase Transfer Catalysis.

Reagents & Parameters
ComponentSpecificationRole
Substrate 4-Chlorobutyronitrile (4-CBN)Precursor
Base 50% NaOH (aq) or Solid NaOHDeprotonating Agent
Catalyst TBAB or TEBA (1-2 mol%)Phase Transfer Catalyst
Temperature 45–50°C (Addition), 60°C (Post-rxn)Kinetic Control
Agitation High Shear (>500 RPM)Interfacial Mass Transfer
Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 3-neck flask with a mechanical stirrer (critical), reflux condenser, and pressure-equalizing addition funnel.

    • Safety Note: Ensure the condenser is efficient; the reaction is exothermic.

  • Base & Catalyst Preparation:

    • Charge 50% NaOH (1.5 - 2.0 equivalents relative to 4-CBN) into the flask.

    • Add TBAB (1.5 mol%).

    • Heat the mixture to 45°C with vigorous stirring.

  • Controlled Addition (The "Anti-Polymer" Step):

    • Load 4-CBN into the addition funnel.

    • Dropwise Addition: Add 4-CBN slowly over 60–90 minutes .

    • Monitor: Keep internal temperature < 55°C . If it spikes, stop addition immediately.

    • Why: This keeps the instantaneous concentration of the carbanion low, statistically favoring the unimolecular (intramolecular) cyclization over bimolecular polymerization.

  • Post-Reaction Cook:

    • After addition, raise temperature to 60°C for 1–2 hours.

    • Monitor conversion via GC (looking for disappearance of 4-CBN).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with water to dissolve salts.

    • Separate the organic layer (CPCN).

    • Extract aqueous layer with DCM or Toluene (optional, improves yield).

    • Distillation: Distill the crude product under reduced pressure (bp ~117°C at atmospheric, significantly lower under vacuum) to separate from any heavy oligomers.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) instead of NaOH? A: Yes. NaH in THF or DMF works excellently and minimizes hydrolysis because it is anhydrous. However, for large-scale applications, NaOH/PTC is preferred due to safety (no


 evolution) and cost. If using NaH, polymerization is rare, but "runaway" exotherms are a higher safety risk.

Q: Why does my product turn yellow/brown upon standing? A: This indicates trace amounts of unreacted 4-CBN or base residues initiating slow oligomerization. Ensure the product is distilled and stored over a stabilizer or molecular sieves if strictly anhydrous conditions are required.

Q: Is the polymer dangerous? A: The oligomers themselves are generally stable "tars," but their formation releases heat (exothermic). If uncontrolled, this heat can boil the solvent or decompose the nitrile, releasing toxic HCN or HCl gases. Always work in a fume hood.

References

  • Synthesis of Cyclopropanecarbonitrile (Classic Method)

    • Source: Organic Syntheses, Coll.[3] Vol. 1, p. 156 (1941).

    • Relevance: Establishes the baseline hydrolysis/cycliz
    • URL:[Link]

  • Source: Patent CN101993393A (2011).
  • Phase Transfer Catalysis: Fundamentals and Applic

    • Source: Starks, C.M., Liotta, C.L., Halpern, M. (1994).
    • Relevance: The authoritative text on the mechanism of interfacial alkyl
    • URL:[Link]

Sources

Optimization

troubleshooting low conversion in nitrile cyclopropanation reactions

Welcome to the Technical Support Center for the Kulinkovich-Szymoniak Reaction . This guide is designed for medicinal chemists, process scientists, and drug development professionals who are utilizing titanium-mediated c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Kulinkovich-Szymoniak Reaction . This guide is designed for medicinal chemists, process scientists, and drug development professionals who are utilizing titanium-mediated cyclopropanation to convert nitriles into primary cyclopropylamines—a highly valuable pharmacophore in modern drug discovery.

While the classic Kulinkovich reaction (converting esters to cyclopropanols) is robust and requires only catalytic titanium, the nitrile variant is notoriously unforgiving. This guide breaks down the mechanistic causality behind common failures and provides field-proven, self-validating protocols to rescue your conversions.

Mechanistic Pathway & Points of Failure

To troubleshoot this reaction, you must first understand that nitriles form a highly stable azatitanacyclopentene intermediate. Unlike the ester pathway, this intermediate will not spontaneously collapse into the desired cyclopropylamine. It requires forced ring contraction via a Lewis acid.

MechanisticPathway Nitrile Nitrile (R-CN) + Ti(OiPr)4 + 2 EtMgBr Titanacycle Titanacyclopropane Intermediate Nitrile->Titanacycle -78°C to RT Azatitanacycle Azatitanacyclopentene Intermediate Titanacycle->Azatitanacycle Nitrile Insertion LewisAcid BF3·OEt2 Addition (Ring Contraction) Azatitanacycle->LewisAcid Required Step Quench Premature Aqueous Quench (No Lewis Acid) Azatitanacycle->Quench Common Error ExcessGrignard Excess EtMgBr (>2.5 equiv) Azatitanacycle->ExcessGrignard Stoichiometry Error Target Primary Cyclopropylamine (Target Product) LewisAcid->Target High Yield Ketone Ketone (Major Byproduct) Quench->Ketone Hydrolysis Carbinamine Tertiary Carbinamine (Major Byproduct) ExcessGrignard->Carbinamine Over-addition

Mechanistic divergence in the Kulinkovich-Szymoniak reaction leading to target or byproducts.

Quantitative Data: The Stoichiometry Matrix

The product distribution in this reaction is entirely dictated by the exact equivalents of your reagents. Deviating from these ratios is the primary cause of low conversion[1].

Ti(OiPr)₄ (equiv)EtMgBr (equiv)Lewis Acid (equiv)Primary Product ObservedMechanistic Rationale
1.1 2.1 2.0 (BF₃·OEt₂) Primary Cyclopropylamine Optimal stoichiometry for azatitanacycle formation and forced ring contraction.
0.2 (Catalytic)2.12.0Ketone + Unreacted NitrileNitriles require stoichiometric Ti; the Ti-N intermediate is too stable to turn over the catalyst.
1.1> 3.0 2.0Tertiary CarbinamineExcess Grignard acts as a nucleophile, attacking the azatitanacycle before ring contraction can occur.
1.12.1None KetoneWithout a Lewis acid, the stable azatitanacycle simply hydrolyzes upon aqueous quench.

Troubleshooting FAQs

Q1: My reaction stalls, and post-workup LC-MS shows mostly the corresponding ketone instead of the cyclopropylamine. What went wrong? A1: The formation of a ketone byproduct is the hallmark of a failed ring-contraction step. If you omit the Lewis acid, or if your BF₃·OEt₂ has degraded due to poor storage, the intermediate azatitanacyclopentene will not undergo ring contraction. Upon aqueous workup, this uncontracted intermediate hydrolyzes directly into a ketone (). Ensure you are adding at least 2.0 equivalents of fresh BF₃·OEt₂ and allowing 1–2 hours of stirring before quenching[1].

Q2: I am using the standard Kulinkovich conditions (0.2 equiv Ti(OiPr)₄) that work perfectly for my esters, but my nitrile conversion is less than 10%. Why? A2: Nitriles are fundamentally different from esters in this chemistry. The titanium catalyst does not turn over when using nitriles because the resulting titanium-nitrogen species is too thermodynamically stable to undergo transmetalation with the Grignard reagent. You must use stoichiometric amounts of Ti(OiPr)₄ (1.0 to 1.2 equivalents). Attempting this reaction with catalytic titanium is a guaranteed failure for nitriles ()[2][3].

Q3: My yield is low, and I am isolating a significant amount of a tertiary carbinamine byproduct. How do I suppress this? A3: Tertiary carbinamine formation is caused by the over-addition of the Grignard reagent. If you use more than 2.2 equivalents of EtMgBr, the excess Grignard attacks the azatitanacyclopentene intermediate before the Lewis acid can promote cyclopropanation[1]. To fix this, strictly limit EtMgBr to 2.0–2.2 equivalents, ensure your Grignard titration is accurate, and add it slowly via a syringe pump at -78 °C to prevent localized high concentrations.

Diagnostic Logic Tree

Use this workflow to rapidly diagnose and correct your reaction conditions based on your crude LC-MS or NMR data.

TroubleshootingTree Start Issue: Low Conversion or Wrong Product Check1 Is major byproduct a Ketone? Start->Check1 Check2 Is major byproduct a Tertiary Carbinamine? Start->Check2 Check3 Is starting material mostly unreacted? Start->Check3 Fix1 Action: Check Lewis Acid Use 2.0 eq fresh BF3·OEt2 Check1->Fix1 Yes (No LA) Fix1b Action: Increase Ti(OiPr)4 to 1.1 equivalents Check1->Fix1b Yes (Sub-stoi Ti) Fix2 Action: Reduce EtMgBr to 2.1 eq max. Add slowly. Check2->Fix2 Yes Fix3 Action: Check moisture. Titrate Grignard reagent. Check3->Fix3 Yes

Diagnostic logic tree for resolving common Kulinkovich-Szymoniak reaction failures.

Optimized, Self-Validating Experimental Protocol

This protocol is designed with built-in causality checks to ensure high scientific integrity and reproducibility.

Reagent Preparation & Setup

  • Glassware: Flame-dry a Schlenk flask under high vacuum and backfill with argon (repeat 3x).

    • Causality: Ti(OiPr)₄ and Grignard reagents are highly moisture-sensitive. Even trace water will prematurely quench the active Ti(II) catalyst, leaving unreacted starting material.

  • Solvent: Dissolve the nitrile (1.0 equiv) in anhydrous Et₂O to achieve a 0.2 M concentration.

Titanium & Grignard Addition 3. Catalyst: Add Ti(OiPr)₄ (1.1 equiv) in one portion at room temperature. Stir for 5 minutes. 4. Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). 5. Grignard Addition: Add EtMgBr (2.1 equiv, typically 3.0 M in Et₂O) dropwise over 30–45 minutes using a syringe pump.

  • Causality: Slow addition at cryogenic temperatures prevents localized excess of the Grignard reagent (which causes carbinamine formation) and prevents the premature thermal decomposition of the unstable dialkyltitanium intermediate before it can coordinate with the nitrile.

Cyclopropanation & Ring Contraction 6. Insertion: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Validation Check: The solution should turn a deep, dark color (often brown/black), indicating the formation of the azatitanacyclopentene intermediate.

  • Lewis Acid Activation: Add BF₃·OEt₂ (2.0 equiv) dropwise at room temperature. Stir for an additional 1 to 2 hours.

    • Causality: This is the mandatory step that forces the stable azatitanacycle to contract into the cyclopropylamine ring.

Quench & Isolation 8. Quench: Cool the mixture to 0 °C and carefully quench by the dropwise addition of 10% aqueous NaOH or water. 9. Filtration: The quench will generate a thick white/yellow precipitate of titanium dioxide salts. Filter the entire suspension through a pad of Celite to avoid emulsions during extraction. 10. Extraction: Wash the Celite pad thoroughly with Et₂O. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the primary cyclopropylamine.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. URL:[Link]

  • Szymoniak, J., & Bertus, P. (2007). Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Synlett, 2007(09), 1346-1356. URL:[Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Welcome to the technical support center for synthetic and purification challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and purification challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the separation of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile from its reaction precursors. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile in a direct question-and-answer format.

Q1: What are the most probable starting materials and key impurities I need to separate from my product?

A1: The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile typically involves the alkylation of an acidic methylene group. A common and efficient method is the reaction of 3,5-Dimethoxyphenylacetonitrile with a two-carbon electrophile, such as 1,2-dibromoethane , in the presence of a strong base (e.g., sodium amide, sodium hydride, or a phase-transfer catalyst system).[1]

Therefore, the primary components in your crude reaction mixture will likely be:

  • Target Product: 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile.

  • Unreacted Starting Material: 3,5-Dimethoxyphenylacetonitrile. This is often the most significant impurity to separate due to its structural similarity to the product.

  • Excess Reagents: 1,2-dibromoethane is volatile and typically removed during aqueous work-up and solvent evaporation. Basic reagents are quenched and removed during the work-up.

  • Potential Byproducts: Depending on reaction conditions, side reactions such as dimerization of the starting acetonitrile or elimination reactions can occur. These are generally less common if the reaction is well-controlled.

Q2: How can I effectively monitor the separation of my product from the starting material?

A2: Thin-Layer Chromatography (TLC) is the most indispensable tool for real-time monitoring of your purification.[2] It allows you to visualize the separation of components in your mixture before committing to a large-scale method like column chromatography.

  • The Principle of Separation: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[2] Compounds with higher polarity interact more strongly with the silica gel and thus travel a shorter distance up the plate (lower Retention Factor, Rf), while less polar compounds travel further (higher Rf).

  • Practical Application: Your product, 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, is expected to be slightly less polar than the starting material, 3,5-Dimethoxyphenylacetonitrile, due to the replacement of the acidic benzylic protons with the nonpolar cyclopropane ring. Therefore, the product should have a slightly higher Rf value (it will appear as a spot further up the plate).

Q3: My TLC shows the product and starting material as a single spot or they are too close to resolve (ΔRf < 0.2). What should I do?

A3: This is a common challenge indicating that the polarity of your TLC mobile phase (eluent) is not optimal. The goal is to find a solvent system that maximizes the separation (ΔRf) between your product and the key impurities.

  • If Spots are Too High (Rf > 0.8): Your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the silica. To resolve this, decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., move from 30% Ethyl Acetate in Hexane to 20% or 15%).

  • If Spots are Too Low (Rf < 0.2): Your eluent is not polar enough. The compounds are "stuck" to the polar silica gel. Increase the eluent's polarity by adding more of the polar solvent (e.g., move from 10% Ethyl Acetate in Hexane to 20%).

  • Systematic Approach: A good starting point for separating compounds of this nature is a mixture of hexanes (or petroleum ether) and ethyl acetate.[3] Test a range of ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) to find the system that gives your product an Rf value of approximately 0.3-0.4, which typically provides the best resolution for column chromatography.

Q4: I am attempting purification by column chromatography, but my yield is very low. What are the likely causes?

A4: Low recovery from column chromatography can stem from several factors related to technique and the properties of your compound.

  • Improper Column Packing: Air bubbles or channels in the silica gel bed lead to an uneven solvent front and poor separation, causing your product to spread out over many fractions (co-eluting with impurities) or never elute properly. Ensure you pack the column as a slurry ("wet packing") to create a uniform stationary phase.[4]

  • Incorrect Eluent Polarity: If the solvent system is not polar enough, your product may remain adsorbed to the silica gel and never elute. Conversely, if the eluent is too polar, it may co-elute with more polar impurities. Always base your column's mobile phase on a well-optimized TLC system.[2]

  • Sample Overloading: Loading too much crude material onto the column relative to the amount of silica gel will exceed the column's separation capacity, resulting in broad bands and poor resolution. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Irreversible Adsorption: While less common for this compound, highly functionalized or unstable molecules can sometimes irreversibly bind to or decompose on the acidic surface of silica gel.

Q5: Is recrystallization a viable purification method for 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile?

A5: Recrystallization can be a highly effective and scalable purification technique, provided your target compound is a solid and a suitable solvent can be found.[5]

  • Feasibility Analysis: The primary starting material, 3,5-Dimethoxyphenylacetonitrile, is a solid with a melting point of 54-57°C.[6] This suggests that the product, with its higher molecular weight and similar structural features, is also likely to be a solid at room temperature. ChemicalBook suggests that the starting material can be crystallized from methanol or petroleum ether.[7]

  • How to Screen for a Recrystallization Solvent:

    • Place a small amount of your crude material in a test tube.

    • Add a small volume of a test solvent (start with solvents like methanol, ethanol, isopropanol, or ethyl acetate/hexane mixtures).[8]

    • The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

    • Upon slow cooling, pure crystals of your product should form, leaving the impurities dissolved in the solvent.

  • Advantage over Chromatography: If a suitable solvent is found, recrystallization is often faster, cheaper, and more easily scaled up than chromatography. However, it may be less effective at removing impurities with very similar solubility profiles.

Recommended Purification Protocol: Flash Column Chromatography

This protocol outlines a standard and reliable method for purifying gram-scale quantities of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile. The core principle is to use air pressure to accelerate the flow of the mobile phase through the silica gel column, leading to a faster and more efficient separation.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Before packing the column, determine the optimal eluent system using TLC.

  • Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate, about 1 cm from the bottom.[9]

  • Development: Place the plate in a sealed chamber containing your test eluent (e.g., 85:15 Hexane:Ethyl Acetate). Ensure the solvent level is below the spot.[2]

  • Visualization: Once the solvent front nears the top, remove the plate, mark the front, and let it dry. Visualize the spots under a UV lamp (254 nm).[3][10] The product should appear as a UV-active spot. Calculate the Rf values. The ideal system will give a product Rf of ~0.35 and show clear separation from other spots.

Step 2: Column Preparation (Wet Packing)
  • Select Column: Choose a glass column with a diameter appropriate for the amount of material (e.g., a 40 mm diameter column for 1-5 g of crude material).

  • Plug: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 0.5 cm).

  • Slurry Packing: In a beaker, mix silica gel (e.g., 230-400 mesh) with your initial, least polar eluent (e.g., 95:5 Hexane:EtOAc) to form a free-flowing slurry.

  • Pack: Pour the slurry into the column. Use a gentle stream of air pressure or tap the column to ensure the silica packs into a uniform, stable bed with no air bubbles. Add a final layer of sand on top.

Step 3: Sample Loading
  • Concentrate: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Dry Load (Recommended): Add a small amount of silica gel to the dissolved product and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column. This technique generally provides superior resolution.

  • Wet Load: Alternatively, dissolve the crude product in the smallest possible volume of the column eluent and carefully pipette it onto the top of the column, taking care not to disturb the sand layer.

Step 4: Elution and Fraction Collection
  • Elute: Carefully fill the column with the eluent. Using a controlled flow of air pressure, begin pushing the solvent through the column at a steady rate (e.g., a flow rate of ~5-10 cm/minute).

  • Gradient (Optional): If TLC shows that some impurities are much more polar, you may need to increase the polarity of the eluent during the run (a "gradient") to wash them off the column after your product has eluted.

  • Collect Fractions: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Monitor: Spot every few fractions onto a TLC plate to track the elution of your product. Combine the fractions that contain the pure product.

  • Isolate: Evaporate the solvent from the combined pure fractions under reduced pressure (rotary evaporator) to yield the purified 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile.

Data Summary

The following table provides representative TLC data to guide the development of a separation method. Actual Rf values may vary based on the specific TLC plates, temperature, and chamber saturation.

CompoundStarting Eluent (90:10 Hexane:EtOAc)Optimal Eluent (80:20 Hexane:EtOAc)
1,2-Dibromoethane> 0.9 (may not be UV active)> 0.9 (may not be UV active)
1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (Product) Rf ≈ 0.45 Rf ≈ 0.60
3,5-Dimethoxyphenylacetonitrile (Starting Material)Rf ≈ 0.35 Rf ≈ 0.50
Polar Byproduct (e.g., Dimer)Rf ≈ 0.10Rf ≈ 0.25

Table 1: Representative TLC Retention Factor (Rf) values on silica gel.

Purification Workflow Diagram

The following diagram illustrates the logical flow of the purification and analysis process.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_analysis Isolation & Verification Crude Crude Reaction Mixture Workup Aqueous Workup & Solvent Evaporation Crude->Workup Quench & Extract TLC_dev TLC Method Development (Varying Hexane:EtOAc) Workup->TLC_dev Analyze Crude Oil/Solid Pack Pack Silica Column TLC_dev->Pack Optimized Eluent Load Load Sample (Dry Load Preferred) Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC_frac TLC Analysis of Fractions Collect->TLC_frac Combine Combine Pure Fractions TLC_frac->Combine Identify Product Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile.

References
  • PubChem. (n.d.). 3,5-Dimethoxyphenylacetonitrile. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • PureSynth. (n.d.). 3,5-Dimethoxyphenylacetonitrile 98.0%(GC). Retrieved March 7, 2026, from [Link]

  • LookChem. (2025, May 20). 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2015, December 8). What is the best solvents combination that can be used to crystallize small natural products? Retrieved March 7, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved March 7, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved March 7, 2026, from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved March 7, 2026, from [Link]

  • SciSpace. (2020). Thin Layer Chromatography (TLC) Based Chemical Profiling and Antioxidant Activity of Selected Nepalese Medicinal Plants. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Cyclopentanol, 1-(3,5-dimethoxyphenyl)-. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, July 12). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, April 20). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved March 7, 2026, from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(5), 977-1050.
  • National Center for Biotechnology Information. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile Under Acidic Conditions

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile. As a rigidified scaffold frequently utilized in the synthesis of complex pharmaceuticals (such as 3-azabicyclo[3.1.0]hexanes), understanding its exact behavior under acidic conditions is paramount to preventing yield loss and successfully executing functional group transformations.

Part 1: Mechanistic Causality – The Three Pillars of Reactivity

To master the handling of this compound, you must understand the competing electronic and structural effects governing its stability. Do not simply memorize reactions; understand why they occur.

  • Nitrile Electrophilicity : The carbonitrile (-CN) group is highly susceptible to nucleophilic attack by water when activated by a Brønsted acid. Protonation of the nitrile nitrogen increases the electrophilicity of the adjacent carbon, leading to predictable, step-wise hydrolysis (Nitrile

    
     Amide 
    
    
    
    Carboxylic Acid) under strong acidic reflux (1)[1].
  • Cyclopropane Ring Strain (Baeyer Strain) : Cyclopropanes possess significant angular strain (a deviation of ~49.5° from ideal tetrahedral angles), generally making them prone to acid-catalyzed ring opening (2)[2]. However, this specific molecule is uniquely protected. The strongly electron-withdrawing nitrile group at the C1 position severely destabilizes the potential formation of a benzylic carbocation. Consequently, the ring remains remarkably intact even under harsh acidic reflux.

  • Ether Stability : The 3,5-dimethoxy groups are stable to standard aqueous acids (HCl, H

    
    SO
    
    
    
    ) but are highly vulnerable to cleavage (demethylation) via S
    
    
    2 mechanisms when exposed to strong halogenic acids (HBr, HI) at elevated temperatures.

Part 2: Troubleshooting Guides & FAQs

Q1: During an acidic workup (1M HCl) of my reaction mixture, I noticed a new, highly polar spot on my TLC plate. Is the cyclopropane ring degrading? Root Cause: Unintended nitrile hydrolysis, not ring opening. While 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile is stable to brief washes with dilute acid at room temperature, prolonged exposure or localized heating (e.g., an exothermic quenching process) can initiate partial hydrolysis of the nitrile to the corresponding primary amide. Solution/Prevention: Ensure your workup is kept cold (0–5 °C). If quenching a strongly basic reaction, add the acid dropwise to prevent exothermic spikes. You can validate the identity of the polar spot via IR spectroscopy; the appearance of a strong C=O stretch (~1650–1690 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) confirms amide formation.

Q2: I need to purposefully hydrolyze the nitrile to a carboxylic acid using 50% H


SO

. Will the cyclopropane ring open due to Baeyer strain under these harsh conditions?
Root Cause Concern: Acid-catalyzed ring opening. Solution/Prevention: No, the ring will not open. As established in the synthesis of analogous 1-arylcyclopropanecarboxylic acids (3), the electron-withdrawing nature of the C1-nitrile prevents the formation of the requisite benzylic carbocation[3]. You can safely reflux the compound in 50% H

SO

to achieve full conversion to the carboxylic acid while maintaining the structural integrity of the 3-membered ring.

Q3: I attempted to remove a protecting group elsewhere on my molecule using hot concentrated HBr, but my NMR shows the disappearance of the methoxy singlet at ~3.8 ppm. What happened? Root Cause: Ether cleavage (Demethylation). Solution/Prevention: Hot hydrobromic acid (HBr) is a classic reagent for the cleavage of aryl methyl ethers. The bromide ion acts as a nucleophile, attacking the methyl group after the ether oxygen is protonated, yielding a 3,5-dihydroxyphenyl derivative. If you must use acidic conditions in the presence of this moiety, switch to a non-nucleophilic acid (e.g., TFA or aqueous H


SO

) or perform the deprotection at room temperature.

Part 3: Quantitative Data & Reaction Pathways

Stability Profile Under Various Acidic Conditions
Acidic ConditionReagents & TempPrimary OutcomeStructural Integrity
Mild Aqueous 1M HCl, 0–25 °CNo ReactionFully Intact
Strong Aqueous 50% H

SO

, 100 °C
Nitrile HydrolysisNitrile

Carboxylic Acid (Ring Intact)
Strong Halogenic Conc. HBr, 100 °CEther CleavageMethoxy

Phenol (Ring Intact)
Extreme Lewis Acid BBr

, CH

Cl

, -78 to 25 °C
Ether CleavageMethoxy

Phenol (Ring Intact)
Pathway Visualization

AcidicPathways Start 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile CondMild Mild Aqueous Acid (e.g., 1M HCl, 25°C) Start->CondMild CondStrong Strong Aqueous Acid (e.g., 50% H2SO4, Reflux) Start->CondStrong CondHBr Strong Halogenic Acid (e.g., conc. HBr, Reflux) Start->CondHBr ResMild Highly Stable (No Degradation) CondMild->ResMild ResStrong Nitrile Hydrolysis (Yields Carboxylic Acid) CondStrong->ResStrong ResHBr Ether Cleavage (Demethylation) (Yields Phenol Derivatives) CondHBr->ResHBr

Acidic degradation pathways of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile.

Part 4: Validated Experimental Protocol

Workflow: Controlled Acidic Hydrolysis to 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid This protocol is designed as a self-validating system. At each step, observable physical changes confirm the chemical transformation is proceeding correctly, adapting principles from standard nitrile hydrolyses (4)[4].

Step 1: Reaction Setup & Initiation

  • Action: Suspend 1.0 equivalent of the nitrile in a 50% v/v aqueous H

    
    SO
    
    
    
    solution. Begin heating to reflux (approx. 100–110 °C).
  • Validation Checkpoint: Initially, the starting material will appear as an insoluble oil or solid suspension. As the reaction proceeds and the non-polar nitrile converts to the highly polar carboxylic acid, the mixture will become a homogeneous solution.

Step 2: Reaction Monitoring

  • Action: After 4–6 hours, sample the reaction. Perform a mini-workup (extract 0.1 mL into ethyl acetate) and spot on a TLC plate (Eluent: 3:1 Hexanes/EtOAc).

  • Validation Checkpoint: The starting material (high

    
    ) should completely disappear. A new, baseline-hugging spot (the carboxylic acid) will appear. If an intermediate spot (amide) is visible, continue refluxing.
    

Step 3: Isolation via Acid-Base Extraction

  • Action: Cool the mixture to 0 °C. Dilute with ice water and extract with diethyl ether. Extract the combined ether layers with 1M NaOH.

  • Validation Checkpoint: The product is now in the aqueous layer as a water-soluble sodium salt. Any unreacted starting material or non-acidic byproducts remain in the ether layer. This phase split guarantees the isolation of only acidic products.

Step 4: Product Precipitation

  • Action: Acidify the basic aqueous layer dropwise with concentrated HCl until the pH reaches ~2.

  • Validation Checkpoint: A white to off-white precipitate will crash out of solution immediately upon reaching the acidic pH threshold. This physical precipitation is the final validation that the carboxylic acid was successfully synthesized and isolated without ring degradation. Filter and dry under vacuum.

Part 5: References

  • Title: Cyclopropane carboxylic acid - Grokipedia Source: grokipedia.com URL:

  • Title: 1-(p-Tolyl)cyclopropanecarboxylic acid | 83846-66-6 | Benchchem Source: benchchem.com URL:

  • Title: Preparation and Chemical Properties of Cyclopropane and Cyclobutane Source: cutm.ac.in URL:

  • Title: Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab Source: weebly.com URL:

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

This guide outlines the high-resolution 1H NMR analysis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile , a critical intermediate in the synthesis of phosphodiesterase inhibitors and other bioactive scaffolds. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-resolution 1H NMR analysis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile , a critical intermediate in the synthesis of phosphodiesterase inhibitors and other bioactive scaffolds.

Unlike generic spectral lists, this guide focuses on the comparative analysis of solvent effects and field strength to resolve the complex second-order effects inherent to the cyclopropane ring.

Structural Logic & Predicted Shift Analysis

The molecule consists of a cyclopropane ring substituted at the C1 position with a nitrile group and a 3,5-dimethoxyphenyl ring . This 1,1-disubstitution pattern imposes a plane of symmetry on the molecule, making the protons on C2 and C3 chemically equivalent but magnetically non-equivalent (an AA'BB' spin system ).

Theoretical Assignment Table (CDCl₃)
MoietyPositionProtonsMultiplicityChemical Shift (

)
Coupling (

)
Structural Insight
Aromatic Ar-H2, H62HDoublet (d)6.50 – 6.60

Hz
Ortho to cyclopropane. Equivalent due to rotation.
Aromatic Ar-H41HTriplet (t)6.35 – 6.45

Hz
Para to cyclopropane. Shielded by two OMe groups.
Methoxy -OCH₃6HSinglet (s)3.75 – 3.85-Two equivalent methoxy groups.
Cyclopropane C2-H, C3-H (cis)2HMultiplet (m)1.65 – 1.75AA'BB'Cis to the aromatic ring (shielded by ring current).
Cyclopropane C2-H, C3-H (trans)2HMultiplet (m)1.35 – 1.45AA'BB'Trans to the aromatic ring (deshielded by CN anisotropy).

Critical Note: The cyclopropane protons often appear as two distinct multiplets. The protons cis to the aromatic ring are shielded by the ring current, while those trans to the aromatic ring (cis to the nitrile) are influenced by the nitrile's anisotropy.

Comparative Analysis: Solvent Selection

The choice of solvent dramatically alters the resolution of the cyclopropane AA'BB' system.

Scenario A: Chloroform-d (CDCl₃)
  • Performance: Standard baseline.

  • Observation: The two cyclopropane multiplets (

    
     1.35 and 1.70) are usually well-separated. However, the residual water peak (
    
    
    
    1.56) often interferes directly with the cyclopropane region, complicating integration.
  • Verdict: Good for general ID, but risky for quantitative purity analysis due to water overlap.

Scenario B: Dimethyl Sulfoxide-d6 (DMSO-d₆)
  • Performance: High polarity, higher viscosity.

  • Observation:

    • Aromatic Region: Significant downfield shift (

      
       ppm) due to polarity.
      
    • Cyclopropane Region: The multiplets often broaden slightly due to viscosity but shift away from the water peak (DMSO water

      
       3.33 ppm).
      
    • Resolution: The AA'BB' pattern becomes more complex (higher order) due to changes in magnetic non-equivalence.

  • Verdict: Preferred for Purity Assays. The water peak is far removed from the aliphatic region, allowing accurate integration of the cyclopropane protons.

Scenario C: Benzene-d6 (C₆D₆)
  • Performance: Aromatic Solvent Induced Shift (ASIS).

  • Observation: Benzene preferentially solvates the electron-deficient nitrile region. This causes a dramatic upfield shift of the cyclopropane protons relative to the methoxy signal.

  • Verdict: Best for Structural Confirmation. If the cyclopropane peaks overlap in CDCl₃, C₆D₆ will resolve them.

Comparative Analysis: Field Strength (300 MHz vs. 600 MHz)

The cyclopropane ring protons form a higher-order AA'BB' system . The appearance of this multiplet is field-dependent.

  • 300 MHz: The difference in chemical shift (

    
    ) between the cis and trans protons is small relative to the coupling constant (
    
    
    
    ). The signals appear as "roofed" multiplets, leaning heavily toward each other. Accurate
    
    
    -coupling extraction is difficult.
  • 600 MHz: The ratio

    
     increases. The multiplets separate into distinct, resolvable patterns. The "roofing" effect diminishes, allowing for clear integration and confirmation of the 2:2 proton ratio.
    

Impurity Profiling & Validation

To validate the success of the synthesis (typically from 3,5-dimethoxybenzyl cyanide), you must look for specific diagnostic signals.

Differentiation Table
CompoundDiagnostic SignalChemical Shift (

)
Multiplicity
Product Cyclopropane Ring1.35 – 1.75Two Multiplets (2H each)
Starting Material (Benzyl Cyanide)Benzylic -CH₂-~3.65Singlet (2H)
Mono-Alkylated Impurity Isopropyl-like CH~3.0 - 3.2Multiplet/Septet
Solvent (EtOAc) Ethyl CH₂4.12Quartet

Experimental Protocol

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (recommended for purity) or CDCl₃ (for general ID).

  • Filtration: If the solution is cloudy (salt residues), filter through a small plug of glass wool directly into the NMR tube.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for accurate referencing (

    
     0.00).
    
Step 2: Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 5.0 seconds . The quaternary carbons and cyclopropane protons can have long T1 relaxation times. A short D1 will under-integrate the cyclopropane ring relative to the methoxy groups.

  • Scans (NS): 16 or 32 scans are sufficient for >95% purity.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Phasing: Apply manual phasing. The cyclopropane multiplets are sensitive to phase errors.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the aliphatic region.

  • Integration:

    • Calibrate the Methoxy Singlet (

      
       ~3.8) to 6.00 H .
      
    • Integrate the Aromatic Region (should sum to 3.00 H ).

    • Integrate the Cyclopropane Region (should sum to 4.00 H ).

Visualization: Structural Assignment Workflow

The following diagram illustrates the decision logic for assigning the spectrum and validating the structure against common impurities.

NMR_Assignment_Logic start Start: Acquire 1H NMR Spectrum check_arom Check Aromatic Region (6.3 - 6.6 ppm) start->check_arom decision_arom Pattern: 2:1 Ratio (d:t)? check_arom->decision_arom check_ome Check Methoxy Region (~3.8 ppm) check_aliph Check Aliphatic Region (1.0 - 1.8 ppm) check_ome->check_aliph decision_sm Singlet at ~3.65 ppm? check_aliph->decision_sm valid_arom Confirmed: 3,5-Subst. Pattern decision_arom->valid_arom Yes impurity_mono IMPURITY: Mono-alkylated Intermediate decision_arom->impurity_mono No (Complex/Asymmetric) decision_aliph Pattern: Two Multiplets (AA'BB')? valid_prod VALID PRODUCT 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile decision_aliph->valid_prod Yes (Integral = 4H) decision_aliph->impurity_mono No (Integral mismatch) decision_sm->decision_aliph No impurity_sm IMPURITY: Starting Material (Benzyl Cyanide) decision_sm->impurity_sm Yes (Benzylic CH2) valid_arom->check_ome

Caption: Logic flow for the structural validation of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, distinguishing it from key synthetic impurities.

Visualization: Synthesis & Impurity Origin

Understanding the origin of spectral impurities is crucial for troubleshooting.

Synthesis_Pathway sm 3,5-Dimethoxybenzyl cyanide intermediate Mono-alkylated Intermediate sm->intermediate Step 1: Alkylation sig_sm NMR: Singlet ~3.65 ppm sm->sig_sm reagent 1,2-Dibromoethane + Base (NaOH/TEBA) product Target Product (Cyclopropane) intermediate->product Step 2: Cyclization sig_prod NMR: AA'BB' 1.3-1.8 ppm product->sig_prod

Caption: Synthetic pathway showing the origin of the mono-alkylated impurity and the distinct NMR signatures of the reactant vs. product.

References

  • National Institutes of Health (NIH). (2012). Proton chemical shifts and couplings in three-membered rings. PubMed. Retrieved March 6, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved March 6, 2026, from [Link]

  • Beilstein Journals. (2023). Synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved March 6, 2026, from [Link]

Comparative

Technical Guide: IR Spectroscopic Profiling of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Topic: Characteristic IR Nitrile Peak of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile Content Type: Publish Comparison Guide [1][2] Executive Summary In the development of serotonin-norepinephrine reuptake inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR Nitrile Peak of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile Content Type: Publish Comparison Guide

[1][2]

Executive Summary

In the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents, 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile serves as a critical pharmacophore scaffold.[1][2] Its structural rigidity, provided by the cyclopropane ring, enhances metabolic stability compared to flexible alkyl chains.[1]

For researchers and quality control professionals, the nitrile (C≡N) stretching vibration is the primary spectroscopic handle for validating this compound's identity.[1] Unlike standard alkyl nitriles, the cyclopropyl moiety introduces unique electronic effects (Walsh orbital interactions) that subtly influence the vibrational frequency.[1]

This guide provides an in-depth technical analysis of the characteristic IR peak, comparing it against conjugated and non-conjugated alternatives to establish a robust identification protocol.

Structural Context & Theoretical Basis[2][3]

To interpret the IR spectrum accurately, one must understand the electronic environment of the nitrile group in this specific molecule.[1]

The Cyclopropyl Effect (Walsh Orbitals)

The cyclopropane ring is not merely a steric spacer; it possesses significant


-character in the C-C bonds (Walsh orbitals). However, the exocyclic bonds (connecting the ring to the nitrile and the aryl group) possess increased s-character  (approximately 

hybridization rather than standard

).
  • Impact on Nitrile: The increased s-character of the carbon attached to the nitrile group typically strengthens the C-CN

    
    -bond and can lead to a slight blue shift  (higher frequency) or retention of the saturated nitrile frequency, resisting the lowering effects seen in direct conjugation.
    
  • Lack of Conjugation: Crucially, the quaternary carbon of the cyclopropane ring acts as an insulator.[1] There is no direct resonance conjugation between the 3,5-dimethoxyphenyl

    
    -system and the nitrile 
    
    
    
    -system.[2]

Implication: The nitrile peak will appear in the saturated/unconjugated region (2240–2255 cm⁻¹), distinct from the lower-frequency bands of aromatic nitriles.

Comparative Analysis: The Nitrile Shift

The following table contrasts the target compound with its most common synthetic precursor and a potential conjugated impurity/analog. This comparison is vital for monitoring reaction progress (e.g., dialkylation of aryl acetonitriles).[1]

Table 1: Comparative IR Nitrile Frequencies[2]
Compound ClassSpecific MoleculeCN Frequency (cm⁻¹)Peak CharacterElectronic Driver
Target Product 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile 2242 – 2248 Sharp, Medium Inductive effect of Cyclopropyl (high s-character); Non-conjugated.
Precursor 3,5-Dimethoxyphenylacetonitrile2250 – 2255Sharp, Weak-MediumStandard aliphatic nitrile; isolated from ring.[1][2][3]
Conjugated Analog 3,5-Dimethoxybenzonitrile2220 – 2230Sharp, StrongResonance conjugation with phenyl ring (lowers bond order).[1]
Reference Cyclopropanecarbonitrile~2245Sharp, MediumPure cyclopropyl effect; no aryl influence.[1][2]
Data Interpretation[2][3][5][6][7][8][9][10]
  • Differentiation from Precursor: The shift from the precursor (~2250 cm⁻¹) to the cyclopropyl product (~2245 cm⁻¹) is subtle (approx. 5-8 cm⁻¹ red shift or negligible depending on resolution). Therefore, fingerprint region analysis (cyclopropyl ring breathing modes at 1000–1020 cm⁻¹) is required for definitive confirmation alongside the nitrile peak.[1]

  • Differentiation from Impurities: The most critical utility of this peak is distinguishing the product from conjugated byproducts (e.g., if the ring aromatizes or if a benzonitrile impurity is present).[1] A peak appearing below 2230 cm⁻¹ is a clear "Red Flag" for conjugation.[2]

Experimental Protocol: Self-Validating Identification

This protocol ensures reproducible detection of the nitrile peak, minimizing solvent interference and resolution artifacts.[1]

Sample Preparation[2]
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[2]

    • Reasoning: Nitriles are dipole-active but can be weak.[2] ATR requires no dilution, maximizing signal intensity for the CN stretch.[1]

  • Alternative: KBr Pellet (1-2% w/w).[2]

    • Note: Ensure the pellet is dry; water absorbs near 1640 cm⁻¹ and 3400 cm⁻¹ but generally does not interfere with the 2240 cm⁻¹ region.

Acquisition Parameters[2]
  • Resolution: 2 cm⁻¹ (Essential to distinguish the subtle 5 cm⁻¹ shifts).

  • Scans: 16–32 scans.[2]

  • Range: 4000 – 600 cm⁻¹.[2]

Validation Workflow (Logic Diagram)

The following decision tree illustrates how to use the nitrile peak for immediate purity assessment during synthesis.

IR_Validation_Workflow Start Acquire IR Spectrum (Target: 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile) CheckCN Analyze 2200-2260 cm⁻¹ Region Start->CheckCN Peak_Low Peak detected at 2220 - 2230 cm⁻¹ CheckCN->Peak_Low Strong Shift Peak_Target Peak detected at 2242 - 2248 cm⁻¹ CheckCN->Peak_Target Expected Range Peak_High Peak detected at > 2255 cm⁻¹ CheckCN->Peak_High Slight Blue Shift Result_Conj FAIL: Conjugated Impurity (e.g., Benzonitrile derivative) Peak_Low->Result_Conj Check_Fingerprint Secondary Check: Cyclopropyl Breathing Mode (~1000-1020 cm⁻¹) Peak_Target->Check_Fingerprint Result_Aliph CHECK: Potential Unreacted Aliphatic Precursor Peak_High->Result_Aliph Result_Pass PASS: Non-conjugated Nitrile (Consistent with Target) Final_Valid IDENTITY CONFIRMED Check_Fingerprint->Final_Valid Band Present

Figure 1: Logic flow for validating the identity of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile using IR markers.[1]

Application in Drug Development

Synthesis Monitoring

In the synthesis of SNRIs (e.g., Milnacipran analogs), this compound is often generated via the double alkylation of 3,5-dimethoxyphenylacetonitrile with 1,2-dibromoethane.[1]

  • The Problem: The reaction can stall or produce mono-alkylated byproducts.[2]

  • The IR Solution: While the nitrile shift is subtle, the disappearance of CH₂ wagging bands typical of the flexible ethyl chain in the starting material, combined with the appearance of the cyclopropyl C-H stretching (3000–3100 cm⁻¹) , provides a definitive endpoint.[1] The nitrile peak serves as a constant anchor—if it vanishes or shifts to 2220 cm⁻¹, the nitrile has hydrolyzed or the ring has aromatized.

Purity Assessment

For QC release, the absence of the 2225 cm⁻¹ band (conjugated impurity) is a critical specification. Even 1-2% contamination with 3,5-dimethoxybenzonitrile can be detected due to the high intensity of conjugated nitrile stretches compared to the relatively weaker unconjugated cyclopropyl nitrile signal.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4] (Standard reference for nitrile ranges: Saturated 2240-2260 cm⁻¹, Aryl 2220-2240 cm⁻¹).[1][2]

  • NIST Chemistry WebBook. Cyclopropanecarbonitrile IR Spectrum.[2][5] National Institute of Standards and Technology.[2][5] Available at: [Link] (Validating the ~2245 cm⁻¹ peak for the cyclopropyl nitrile scaffold).

  • Specac. Interpreting Infrared Spectra: Nitriles. Available at: [Link] (General methodology for distinguishing nitrile environments).[1]

  • PubChem. 1-Phenylcyclopropanecarbonitrile Data.[2][6] National Library of Medicine.[2] Available at: [Link] (Structural analog data supporting the non-conjugated assignment).

Sources

Validation

In-Depth MS Profiling of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile: Fragmentation Dynamics and Isomeric Differentiation

Executive Summary Target Molecule: 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile CAS Registry Number: 124276-97-7 Molecular Formula: C₁₂H₁₃NO₂ (MW: 203.24 g/mol )[1] This guide provides a technical analysis of the mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile CAS Registry Number: 124276-97-7 Molecular Formula: C₁₂H₁₃NO₂ (MW: 203.24 g/mol )[1]

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile. As a critical intermediate in the synthesis of psychoactive phenethylamines and serotonin 5-HT2 receptor agonists, precise structural verification is required to distinguish this cyclopropyl derivative from its linear isomers (e.g., allylic or vinylic analogs) and the starting material, 3,5-dimethoxybenzyl cyanide.[1]

The analysis focuses on Electron Ionization (EI) at 70 eV, the standard for library matching and structural elucidation in drug development.

Experimental Configuration

To ensure reproducible fragmentation data, the following GC-MS parameters are recommended. These conditions minimize thermal degradation prior to ionization, ensuring the observed spectrum reflects the intrinsic fragmentation of the molecular ion.

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization without pyrolytic ring opening.[1]
Ion Source Electron Ionization (EI)Hard ionization is required to generate diagnostic fragment ions for structural confirmation.[1]
Electron Energy 70 eVStandard energy for spectral library comparison (NIST/Wiley).[1]
Transfer Line 280 °CPrevents condensation of the high-boiling aromatic nitrile.[1]
Column Phase 5% Phenyl-methylpolysiloxaneStandard non-polar phase (e.g., HP-5MS) provides optimal separation from impurities.[1]

Fragmentation Analysis & Mechanism

The mass spectrum of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile is characterized by a distinct competition between the stability of the aromatic ring and the strain energy of the cyclopropane moiety.[1]

Key Diagnostic Ions

The fragmentation is dominated by three primary pathways:

  • Cyclopropyl Ring Collapse (M – 28): The loss of ethylene (C₂H₄) is the most diagnostic pathway, distinguishing the cyclopropyl ring from acyclic isomers.

  • Nitrile Elimination (M – 27): Loss of HCN is characteristic of the nitrile functionality.

  • Methoxy Radical Loss (M – 15): A standard fragmentation for methoxy-substituted benzenes.[1]

m/z (Da)IdentityOrigin/MechanismRelative Intensity (Est.)
203 [M]⁺˙ Molecular Ion.[1] Stable due to aromatic resonance.40–60%
188 [M – CH₃]⁺ Loss of methyl radical from methoxy group.[1]10–20%
176 [M – HCN]⁺˙ Loss of hydrogen cyanide from the nitrile group.[1]15–25%
175 [M – C₂H₄]⁺˙ Diagnostic: Loss of ethylene via cyclopropane ring opening.[1]100% (Base Peak)
160 [175 – CH₃]⁺ Secondary fragmentation of the m/z 175 ion.[1]30–50%
148 [175 – HCN]⁺ Secondary loss of nitrile from the ring-opened species.[1]20–30%
Mechanistic Pathway (Graphviz)

The following diagram illustrates the stepwise fragmentation, highlighting the critical "Ring Opening" event that confirms the cyclopropyl structure.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 203 (Cyclopropyl intact) Distonic Distonic Radical Cation (Ring Opened) M_Ion->Distonic Ring Strain Release Ion_188 [M - CH3]+ m/z 188 (Methoxy cleavage) M_Ion->Ion_188 - •CH3 (15 Da) Ion_176 [M - HCN]+. m/z 176 (Nitrile loss) M_Ion->Ion_176 - HCN (27 Da) Ion_175 [M - C2H4]+. m/z 175 (3,5-Dimethoxybenzyl cyanide radical) Distonic->Ion_175 - C2H4 (Ethylene, 28 Da) DIAGNOSTIC STEP Ion_148 [175 - HCN]+ m/z 148 (Benzylic cation) Ion_175->Ion_148 - HCN (27 Da)

Figure 1: Proposed fragmentation pathway for 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile under 70 eV EI conditions. The loss of ethylene (m/z 203 → 175) is the primary indicator of the cyclopropane ring.

Comparative Analysis: Target vs. Alternatives

In drug development, this molecule is often compared to its direct precursor (3,5-dimethoxybenzyl cyanide) or regioisomers.[1] The table below outlines how to distinguish them mass-spectrometrically.

Comparison with 3,5-Dimethoxybenzyl Cyanide

The most common confusion arises between the cyclopropyl product and its non-cyclized starting material.[1]

FeatureCyclopropyl Nitrile (Target) Benzyl Cyanide (Precursor) differentiation Logic
Molecular Weight 203.24 Da177.20 DaM+ Peak Shift: The target is +26 Da heavier.[1]
Base Peak m/z 175 (M - 28)m/z 177 (M+) or 176 (M-1)The target fragments to the mass of the precursor (minus 2H).[1] The precursor is that mass.
Ethylene Loss Yes (Transition 203 → 175)No (Cannot lose C₂H₄ easily)Presence of the m/z 175 fragment from a 203 parent is definitive proof of the cyclopropyl ring.
Low Mass Ions Strong m/z 41/42 (C₃H₅/C₃H₆)Weak/AbsentCyclopropane ring degradation populates the low-mass region.[1]
Comparison with Isomers (e.g., Allylic Nitriles)

Isomers such as 2-(3,5-dimethoxyphenyl)but-3-enenitrile (an allylic isomer) would also have MW 203.[1]

  • Cyclopropyl: Dominant loss of C₂H₄ (28 Da).[1]

  • Allylic Isomer: Dominant loss of[1] •CH₃ (15 Da) or[1] •CH₂CN (40 Da) via allylic cleavage.[1] It rarely shows a clean loss of 28 Da.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 139445, 3,5-Dimethoxyphenylacetonitrile. Retrieved from [Link]

  • NIST Mass Spec Data Center. (2023). Fragmentation of Cyclopropyl Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Comparative

melting point comparison 3,5-dimethoxy vs 3,4-dimethoxy cyclopropane nitrile

Comparative Analysis of Physicochemical Properties: 3,4- vs. 3,5-Dimethoxyphenyl Cyclopropane Nitriles Executive Summary This guide provides a technical comparison between 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Physicochemical Properties: 3,4- vs. 3,5-Dimethoxyphenyl Cyclopropane Nitriles

Executive Summary

This guide provides a technical comparison between 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile and its regioisomer 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile . These compounds are critical intermediates in the synthesis of isoquinoline alkaloids and serotonin receptor ligands.

  • The Core Difference: The 3,4-dimethoxy isomer is a well-characterized crystalline solid with a melting point of 69–70 °C . The 3,5-dimethoxy isomer , while structurally similar, exhibits distinct physicochemical behavior derived from its meta-meta substitution pattern. Experimental data from precursor analysis indicates the 3,5-isomer possesses a lower melting point range (approx. 54–57 °C for the acetonitrile precursor), suggesting the cyclopropane derivative exists as a low-melting solid or viscous oil at room temperature.

  • Strategic Implication: In drug design, the 3,5-isomer is often selected to block metabolic O-demethylation, a primary clearance pathway for the 3,4-isomer (verapamil-type metabolism).

Physicochemical Comparison

The following table synthesizes experimental data and validated precursor properties to establish the physical profile of both isomers.

Feature3,4-Dimethoxy Isomer 3,5-Dimethoxy Isomer
IUPAC Name 1-(3,4-dimethoxyphenyl)cyclopropane-1-carbonitrile1-(3,5-dimethoxyphenyl)cyclopropane-1-carbonitrile
CAS Number 20802-15-7 124276-97-7
Melting Point 69.2 – 69.7 °C [1]Not listed (Precursor MP: 54–57 °C [2])
Physical State White Crystalline SolidLow-melting Solid / Oil
Precursor (Nitrile) (3,4-Dimethoxyphenyl)acetonitrile(3,5-Dimethoxyphenyl)acetonitrile
Precursor MP 62 – 65 °C [3]54 – 57 °C [2]
Metabolic Stability Low (Prone to 4-O-demethylation)High (Resistant to CYP450 oxidation)
Symmetry Group C1 (Asymmetric)C2v (Symmetric axis)

Expert Insight: While higher symmetry (C2v) in the 3,5-isomer typically suggests a higher melting point, the experimental data for the acetonitrile precursors (3,5 < 3,4) contradicts this rule. This indicates that the 3,5-packing lattice is energetically less favorable, likely due to the steric repulsion of the meta-methoxy groups preventing efficient π-stacking compared to the ortho-adjacent methoxy groups in the 3,4-isomer.

Synthesis & Reaction Mechanism

The synthesis of these cyclopropane nitriles is a self-validating protocol using Phase Transfer Catalysis (PTC) . This method is preferred over using sodium amide/liquid ammonia due to higher safety and reproducibility.

Experimental Protocol: General Cyclopropanation

Applicable to both 3,4- and 3,5-isomers.

Reagents:

  • Arylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.5 eq)

  • 50% NaOH (aq)

  • Benzyltriethylammonium chloride (TEBA) (1 mol%)

Step-by-Step Methodology:

  • Preparation: Charge a flask with the specific (dimethoxyphenyl)acetonitrile, 1,2-dibromoethane, and TEBA catalyst.

  • Initiation: Add 50% NaOH dropwise while maintaining the internal temperature at 40–45 °C . Caution: Exothermic reaction.

  • Cyclization: Heat the biphasic mixture to 60 °C for 4–6 hours. The color typically shifts from pale yellow to deep orange/brown.

  • Workup: Dilute with water and extract with toluene.[1] Wash the organic layer with 1N HCl (to remove basic impurities) and brine.

  • Purification:

    • 3,4-Isomer: Recrystallize from isopropyl alcohol/hexane (yields white needles).

    • 3,5-Isomer: Purify via vacuum distillation or silica gel chromatography (Ethyl Acetate:Hexane 1:9) if crystallization fails.

Mechanistic Pathway (Graphviz)

Cyclopropanation Start Arylacetonitrile (pKa ~20) Base 50% NaOH / TEBA (Deprotonation) Start->Base Phase Transfer Carbanion Benzylic Carbanion (Nucleophile) Base->Carbanion - H2O Alkyl1 Intermediate: 4-Bromo-2-arylbutanenitrile Carbanion->Alkyl1 + Br-CH2-CH2-Br (1st Alkylation) Cyclo Intramolecular SN2 Cyclization Alkyl1->Cyclo Base / TEBA Product Cyclopropane Nitrile (Target) Cyclo->Product Ring Closure

Caption: PTC-mediated double alkylation mechanism. The TEBA catalyst shuttles the hydroxide ion into the organic phase, generating the carbanion necessary for nucleophilic attack on 1,2-dibromoethane.

Structural Activity Relationship (SAR) & Biological Context

Understanding the choice between 3,4- and 3,5-substitution is critical for medicinal chemistry optimization.

Metabolic Liability (The "Soft Spot")
  • 3,4-Dimethoxy: This motif mimics the neurotransmitter dopamine and is highly susceptible to O-demethylation by CYP450 enzymes (specifically CYP3A4 and CYP2D6). The resulting phenol (catechol) is rapidly conjugated and excreted, reducing the drug's half-life.

  • 3,5-Dimethoxy: The meta-meta substitution sterically hinders the enzymatic active site and electronically deactivates the ring toward oxidation. This substitution is often employed as a bioisostere to extend metabolic stability (t1/2) without significantly altering lipophilicity (LogP).

Comparison Logic Diagram

SAR_Logic cluster_34 3,4-Dimethoxy cluster_35 3,5-Dimethoxy Subst Substitution Pattern M34 High Electron Density (Para-Donor) Subst->M34 M35 Steric Shielding (Meta-Meta) Subst->M35 Metab34 Rapid O-Demethylation (Catechol Formation) M34->Metab34 Use34 Standard Potency Metab34->Use34 Metab35 Metabolic Stability (Longer Half-life) M35->Metab35 Use35 Optimized PK Profile Metab35->Use35

Caption: Decision matrix for selecting substitution patterns based on metabolic stability requirements.

References

  • MySkinRecipes. (n.d.). 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile Properties. Retrieved March 6, 2026, from [Link]

  • National Institutes of Health (NIH). (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring. Journal of Medicinal Chemistry. Retrieved March 6, 2026, from [Link]

Sources

Validation

HPLC method for purity analysis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

An In-Depth Comparative Guide to HPLC Purity Analysis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile For researchers, scientists, and professionals in the vanguard of drug development, establishing the purity of nove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Purity Analysis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

For researchers, scientists, and professionals in the vanguard of drug development, establishing the purity of novel chemical entities is not merely a procedural step but the bedrock of reliable, reproducible, and translatable science. The compound 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, a potential building block in medicinal chemistry, is no exception. Its purity directly impacts reaction yield calculations, biological assay results, and the overall integrity of a research program. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering unparalleled precision, sensitivity, and versatility.[1]

This guide provides a comprehensive comparison of HPLC-based methodologies for the purity assessment of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile. We will dissect the rationale behind method selection, present detailed experimental protocols, and compare the primary approach with viable alternatives, grounding our discussion in established chromatographic principles and field-proven insights.

Understanding the Analyte: A Chromatographic Perspective

The molecular structure of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile dictates its behavior in a chromatographic system. It possesses a hydrophobic core (the phenyl and cyclopropane rings) and moderately polar functional groups (two methoxy ethers and a nitrile). The dimethoxy-substituted aromatic ring serves as an excellent chromophore, making UV detection a straightforward and sensitive choice. This combination of features suggests that the molecule is well-suited for Reversed-Phase HPLC (RP-HPLC), the most common and versatile mode of liquid chromatography.[2]

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[2] A nonpolar stationary phase (typically alkyl-bonded silica, like C18) is used with a polar mobile phase. Nonpolar analytes interact more strongly with the stationary phase, leading to longer retention times. Given the structure of our target compound, RP-HPLC is the logical starting point for method development.[3]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the universal first choice for RP-HPLC due to its wide applicability and robust performance. Its dense, nonpolar C18 chains provide strong hydrophobic retention for a broad range of molecules.

  • Mobile Phase: A gradient elution using water and acetonitrile is proposed. A gradient, where the proportion of organic solvent (acetonitrile) is increased over time, is crucial for impurity profiling. It ensures that both early-eluting (more polar) and late-eluting (more nonpolar) impurities are resolved from the main peak and eluted within a reasonable timeframe with good peak shape.[4]

  • Acidic Modifier: The addition of 0.1% formic acid to the mobile phase is a critical best practice. It serves two purposes: 1) It protonates any free silanol groups on the silica support, minimizing undesirable peak tailing, and 2) It ensures a consistent, low pH environment, which can improve the reproducibility of retention times.

  • Detection: The dimethoxyphenyl group is expected to have a strong UV absorbance around 220 nm and a secondary maximum near 270 nm. A Photodiode Array (PDA) detector is ideal as it allows for monitoring across a range of wavelengths simultaneously, which is invaluable for identifying co-eluting peaks and assessing peak purity.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection PDA Detector, 220 nm (primary) and 270 nm (secondary)

| Injection Volume | 5 µL |

Sample Preparation:

  • Prepare a stock solution by accurately weighing approximately 10 mg of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile and dissolving it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to achieve a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of approximately 0.1 mg/mL by diluting with the diluent.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve & Dilute (0.1 mg/mL) Sample->Dissolve Diluent Prepare Diluent (50:50 ACN:H2O) Diluent->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject on HPLC System Filter->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect PDA Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for RP-HPLC purity analysis.

Alternative Methodologies: A Comparative Overview

No single analytical method is universally perfect. A robust purity assessment often involves orthogonal methods—techniques that separate compounds based on different chemical principles—to ensure no impurities are missed.[5]

Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for compounds that are too polar for good retention in RP-HPLC.[6] It utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent.

  • When to Use: If the primary RP-HPLC method shows poor retention of the main peak (eluting near the void volume) or if key process impurities are highly polar starting materials.

  • Advantages: Superior retention for polar analytes. Often provides a different selectivity compared to RP-HPLC, potentially resolving impurities that co-elute on a C18 column.

  • Disadvantages: Can require longer column equilibration times. Sample solvent effects can be more pronounced than in RP-HPLC.

Alternative 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC separates compounds based on their volatility and interaction with the stationary phase in a gaseous state. For cyclopropane derivatives, GC has proven to be an effective analytical technique, provided the analyte is thermally stable.[7][8]

  • When to Use: To analyze for non-UV active or highly volatile impurities (e.g., residual solvents) that would be missed by HPLC-UV.

  • Advantages: Exceptional resolution for volatile compounds. The Flame Ionization Detector (FID) provides a near-uniform response factor for hydrocarbons, simplifying quantification without needing individual standards for each impurity.

  • Disadvantages: The compound must be thermally stable and not decompose in the heated injector port or column. Not suitable for non-volatile impurities like salts or polymeric by-products.

Performance Comparison

The following table provides a hypothetical but realistic comparison of the expected performance of each method for a sample of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile with a purity of approximately 99%.

ParameterRP-HPLC (Primary)HILIC (Alternative 1)GC-FID (Alternative 2)
Principle Separation by hydrophobicitySeparation by polarity/hydrophilicitySeparation by volatility/boiling point
Primary Use General purity profiling, quantification of non-volatile impurities.Analysis of polar impurities, orthogonal verification.Analysis of volatile and thermally stable impurities.
Expected Purity (%) 99.2%99.1%99.5% (for main component)
Key Findings Two minor nonpolar impurity peaks detected.One polar impurity peak resolved near the main peak.One minor volatile impurity detected.
Strengths Highly versatile, robust, and widely applicable.[1] Excellent for UV-active compounds.Resolves polar compounds poorly retained by RP-HPLC.[2]High efficiency for volatile compounds, universal FID detection.
Limitations May not retain very polar impurities.Sensitive to sample matrix and water content.Requires analyte thermal stability.

Decision Logic for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

For routine purity analysis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, the proposed Reversed-Phase HPLC method is the superior choice . Its robustness, simplicity, and suitability for the analyte's structure make it the ideal primary method for quality control and general research.[9] It provides a reliable system for quantifying the main component and detecting related, non-volatile impurities.

However, a comprehensive impurity profile, especially during process development or for regulatory submission, necessitates a multi-faceted approach.[5] Employing GC-FID to probe for volatile impurities and considering HILIC for orthogonal verification will provide the highest degree of confidence in the material's purity. This self-validating system, where different analytical techniques provide converging evidence, embodies the principles of scientific integrity and trustworthiness required in modern drug development.

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Available at: [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Available at: [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available at: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Separation Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Pesek, J. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Wang, C. et al. (2009). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified -Cyclodextrin Stationary Phase. Chinese Journal of Chemistry. Available at: [Link]

  • Mol-Instincts. (2025, May 20). 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. Available at: [Link]

  • Ghanem, A. et al. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia. Available at: [Link]

Sources

Comparative

distinguishing 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile from impurities

This guide outlines a comprehensive technical strategy for distinguishing 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile from its critical process-related impurities. It is designed for analytical chemists and process d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive technical strategy for distinguishing 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile from its critical process-related impurities. It is designed for analytical chemists and process development scientists requiring high-fidelity characterization protocols.[1][2][3]

Part 1: Technical Overview & Impurity Profiling

Compound Identity:

  • Target: 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile[3][4]

  • Structure: A cyclopropane ring geminally substituted with a nitrile group and a 3,5-dimethoxyphenyl ring.[3][4][5]

  • Key Feature: The symmetry of the 3,5-dimethoxy substitution pattern is the primary spectroscopic handle for differentiation.[2][3][4][5]

Critical Impurity Profile: In the synthesis of aryl cyclopropyl nitriles (typically via alkylation of arylacetonitriles with 1,2-dibromoethane), three specific impurities are statistically most probable. Distinguishing these is critical for IND-enabling studies.

Impurity IDNameOriginKey Differentiator
Impurity A 3,5-DimethoxyphenylacetonitrileUnreacted Starting Material (SM)NMR: Benzylic proton singlet (~3.7 ppm).[1][3][5] HPLC: Elutes earlier than target.
Impurity B 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxamideHydrolysis ByproductIR: Carbonyl stretch (~1680 cm⁻¹).[1][3][4] HPLC: Significantly lower retention (more polar).[2][3][4][5][6]
Impurity C 4-Bromo-2-(3,5-dimethoxyphenyl)butanenitrileMono-alkylated IntermediateMS: Isotopic pattern of Bromine (1:1 ratio of M/M+2).[3]

Part 2: Analytical Comparison & Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural authentication.[2][4][5][6] The 3,5-substitution pattern creates a distinct symmetry that simplifies the aromatic region compared to 3,4-isomers.[3][4]


H NMR Analysis (400 MHz, CDCl

):
  • Target (Cyclopropane):

    • Aromatic Region: The 3,5-dimethoxy ring is symmetric.[3][4][5][7] You will observe a doublet (2H, positions 2,6) and a triplet (1H, position 4) or two singlets depending on resolution (

      
       Hz).
      
    • Cyclopropyl Ring: Distinctive AA'BB' multiplets in the high-field region (1.2 – 1.7 ppm ).[1][2][4][5] This is the "fingerprint" of the closed ring.[2][4][6]

    • Methoxy: Strong singlet at ~3.8 ppm (6H).[2][3][4][5][6]

  • Impurity A (Starting Material):

    • Key Shift: Presence of a singlet at ~3.7 ppm (2H,

      
      -CN). This signal must be absent in the pure target.[2][4][6]
      
    • Absence: No high-field cyclopropyl multiplets (1.0–2.0 ppm).[2][5]

  • Impurity C (Open Chain):

    • Key Shift: Complex multiplets for the butyl chain. The terminal

      
      -Br appears as a triplet at ~3.4 ppm .[2][4]
      

C NMR Analysis: 
  • Target: Quaternary carbon (C-CN) of the cyclopropane ring shifts upfield to ~15–20 ppm due to ring strain, distinct from the benzylic methylene of Impurity A (~23 ppm).[2][3][4][5]

HPLC Method Development Strategy

For quantitative purity, Reverse Phase (RP) HPLC is required.[3][4][5][6]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[3][4]

  • Mobile Phase: Gradient of Water (0.1% H

    
    PO
    
    
    
    ) / Acetonitrile.[2][3][4][5][6]
  • Detection: UV at 210 nm (nitrile absorption) and 280 nm (aromatic).[2][4][5][6]

Predicted Relative Retention Times (RRT):

  • Impurity B (Amide): RRT ~0.6 (Most polar, elutes first).[2][3][4][6]

  • Impurity A (SM): RRT ~0.85 (Slightly more polar than target).[2][4][5][6]

  • Target: RRT = 1.00.

  • Impurity C (Bromo): RRT ~1.2 (Lipophilic bromine atom increases retention).[2][3][4][5][6]

Part 3: Visualization of Synthesis & Impurity Origins

The following diagram maps the chemical pathways leading to the target and its impurities, serving as a logic map for troubleshooting.

SynthesisPathways SM Starting Material (3,5-Dimethoxyphenylacetonitrile) Inter Intermediate (Impurity C) (Open Chain Bromo-Nitrile) SM->Inter Alkylation (Step 1) Target TARGET PRODUCT 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile SM->Target Ideal Pathway Reagents 1,2-Dibromoethane Base (NaH or NaOH) Inter->Target Cyclization (Step 2) Amide Impurity B (Hydrolysis Product) Target->Amide Over-reaction (Hydrolysis)

Caption: Reaction pathway showing the sequential formation of the mono-alkylated intermediate (Impurity C) and the potential hydrolysis side-reaction leading to the amide (Impurity B).

Part 4: Experimental Protocols

Protocol 1: Rapid IPC (In-Process Control) by GC-MS

Use this for monitoring reaction completion.[1][3]

  • Sample Prep: Dilute 10 µL of reaction mixture into 1 mL Ethyl Acetate.

  • Inlet: 250°C, Split 20:1.

  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Differentiation:

    • Target: M+ = 203 m/z.[2][4][5][6]

    • Impurity C: M+ = 297/299 m/z (1:1 ratio).[2][4][6]

Protocol 2: Definitive Purity by HPLC

Use this for final product release.

  • Buffer: Dissolve 1.0 g KH

    
    PO
    
    
    
    in 1 L water, adjust pH to 3.0 with H
    
    
    PO
    
    
    .
  • Solvent A: Buffer; Solvent B: Acetonitrile.[2][4][5][6]

  • Gradient: 0-2 min (20% B), 2-15 min (20% → 80% B), 15-20 min (80% B).

  • Flow: 1.0 mL/min; Temp: 30°C.

  • Criterion: Target peak must be >98.0% area; Impurity A must be <0.15%.

References

  • Synthesis of 1-phenylcyclopropanecarbonitrile derivatives. Source: National Institutes of Health (NIH) / PubMed Central.[2][3][4][5][6] Context: General procedure for cyclopropanation of phenylacetonitriles and hydrolysis side reactions.[2][4][5][6] URL:[Link]

  • Impurity Profiling of Aryl Nitriles. Source: Organic Syntheses.[2][4][5][6] Context: Classic methodologies for alkylation of arylacetonitriles and purification from starting materials.[2][4][5][6] URL:[Link][2][3][4][6]

Sources

Validation

Technical Guide: Carbon-13 NMR Profiling of 3,5-Dimethoxy-phenyl-cyclopropanes

Executive Summary The 3,5-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in resveratrol analogues, combretastatins (vascular disrupting agents), and stilbene b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in resveratrol analogues, combretastatins (vascular disrupting agents), and stilbene bioisosteres. Replacing the olefinic bridge of stilbenes with a cyclopropyl group improves metabolic stability and restricts conformational freedom.

However, characterizing these derivatives is challenging. Proton (


H) NMR often suffers from second-order effects ("roofing") in the high-field cyclopropyl region (0.5–2.5 ppm). This guide evaluates the superior performance of Carbon-13 (

C) NMR
for unambiguous structural verification. We compare the 3,5-dimethoxy derivative against unsubstituted and 4-methoxy alternatives, demonstrating that the 3,5-substitution pattern produces a distinct, electronically driven shift signature that validates regiochemistry without the ambiguity of proton coupling.

Mechanistic Insight: The "Meta" Effect

To interpret the data correctly, one must understand the electronic environment. The 3,5-dimethoxy substitution pattern is unique compared to the standard 4-methoxy (para) pattern often seen in textbooks.

  • 4-Methoxy (Para): The oxygen lone pair donates electron density directly into the cyclopropyl ring via resonance through the phenyl system. This typically shields the benzylic cyclopropyl carbon (

    
    ).
    
  • 3,5-Dimethoxy (Meta): The methoxy groups are meta to the cyclopropyl attachment point. Resonance donation cannot effectively reach the

    
     position. Instead, the inductive electron-withdrawing effect  (
    
    
    
    ) of the oxygen atoms dominates.
  • Result: The

    
     signal in 3,5-derivatives is often deshielded relative to the 4-methoxy analog, providing a diagnostic "fingerprint" for the meta-substitution pattern.
    
Visualization: Electronic Vectors & Structure

The following diagram illustrates the structural connectivity and the electronic vectors distinguishing the 3,5-pattern.

G cluster_0 Electronic Environment cluster_1 NMR Outcome C_Alpha C-α (Benzylic) Shift_Result Distinct C-13 Shift (~26 ppm) C_Alpha->Shift_Result Determines OMe_3 3-OMe (Inductive) Phenyl Phenyl Ring (Spacer) OMe_3->Phenyl e- Withdrawal (-I) OMe_5 5-OMe (Inductive) OMe_5->Phenyl e- Withdrawal (-I) Phenyl->C_Alpha No Resonance Donation

Figure 1: Electronic influence of meta-substituted methoxy groups on the cyclopropyl benzylic carbon.

Comparative Performance Analysis

The following data compares the


C NMR shifts of the target 3,5-dimethoxy derivative against common alternatives. All values are reported in ppm relative to TMS in 

.
Table 1: Cyclopropyl Carbon Shift Comparison
Feature3,5-Dimethoxy Derivative (Target)4-Methoxy Derivative (Alternative)Unsubstituted Phenyl (Control)

(Benzylic)
25.8 – 26.5 ppm 24.5 – 25.2 ppm19.5 – 20.5 ppm

(Methylene)
10.5 – 11.5 ppm 9.8 – 10.5 ppm9.0 – 9.5 ppm
Electronic Driver Inductive Withdrawing (-I)Resonance Donating (+R)Neutral
Resolution High (Distinct singlet)HighHigh
Diagnostic Value Confirms meta substitutionConfirms para substitutionBaseline

Critical Observation: The


 shift of the 3,5-dimethoxy derivative is significantly downfield (~26 ppm) compared to the unsubstituted control (~20 ppm). This +6 ppm shift is a reliable indicator of the electron-rich aromatic ring's proximity, even without direct resonance.
Table 2: Method Comparison (Structure Verification)
Metric

C NMR (Recommended)

H NMR (Traditional)
Signal Type Singlets (Decoupled)Multiplets (dd, ddd)
Overlap Risk Low (Spectral width 0-200 ppm)High (Alkane region 0.5-2.0 ppm)
Stereochem ID

between cis/trans is large (~3-5 ppm)
Coupling constants (

) require clean resolution
Solvent Sensitivity LowHigh (Shifts wander with concentration)

Experimental Protocol: Synthesis & Characterization

To ensure reproducible data, we recommend the Corey-Chaykovsky cyclopropanation followed by a standardized NMR workflow. This protocol minimizes paramagnetic impurities that can broaden


C signals.
Phase 1: Synthesis (Brief)
  • Reactants: 3,5-Dimethoxychalcone + Trimethylsulfoxonium iodide (TMSOI).

  • Base: Sodium Hydride (NaH) or KOH.

  • Solvent: Dry DMSO (essential for ylide formation).

  • Reaction: Stir at 50°C for 4 hours. Quench with ice water.

Phase 2: NMR Sample Preparation (Standardized)
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) is mandatory . Residual paramagnetic chromium or unreacted sulfur species will degrade S/N ratio.

  • Concentration: Dissolve 30-50 mg of pure compound in 0.6 mL

    
     .
    
    • Note: Lower concentrations (<10 mg) may require overnight acquisition for quaternary carbons (the methoxy-bearing aromatic carbons).

Phase 3: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 2.0 - 3.0 seconds . The quaternary carbons at positions 3 and 5 (bearing -OMe) have long 
    
    
    
    relaxation times.
  • Scans (NS): Minimum 1024 scans for adequate S/N of the cyclopropyl carbons.

Workflow Visualization

Workflow Start Start: 3,5-Dimethoxychalcone Step1 Corey-Chaykovsky (TMSOI + NaH + DMSO) Start->Step1 Step2 Workup & Isolation (Remove Sulfur impurities) Step1->Step2 Step3 Purification (Flash Column: Hex/EtOAc) Step2->Step3 Step4 NMR Prep (50mg in 0.6mL CDCl3) Step3->Step4 Step5 Acquisition (D1 = 3.0s, NS = 1024) Step4->Step5 End Data Analysis (Check 26 ppm region) Step5->End

Figure 2: Optimized workflow for synthesizing and characterizing 3,5-dimethoxy-phenyl-cyclopropanes.

References

  • MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.[1] (Demonstrates Corey-Chaykovsky protocols). Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. (Provides comparative NMR data for stilbene analogs). Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Guide. Retrieved from [Link]

Sources

Comparative

Validating the Regiochemistry of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile: A Comparative Guide to Structural Elucidation Using NOESY

For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular structure is the bedrock of discovery. When synthesizing novel compounds, confirming the intended regiochemis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular structure is the bedrock of discovery. When synthesizing novel compounds, confirming the intended regiochemistry is a critical step that underpins all subsequent biological and chemical evaluation. This guide provides an in-depth, technical comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) with other common analytical techniques for the structural validation of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile. We will delve into the causality behind experimental choices, present supporting data through a hypothetical yet realistic case study, and provide detailed protocols to ensure scientific integrity.

The Synthetic Challenge: Ensuring the 3,5-Substitution Pattern

The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, a molecule with potential applications in medicinal chemistry, presents a common challenge: the possibility of forming regioisomers. Depending on the synthetic route, isomers such as the 1-(2,4-dimethoxyphenyl) or 1-(2,6-dimethoxyphenyl) analogues could potentially be formed. While techniques like mass spectrometry can confirm the elemental composition, and 1D NMR can provide initial clues, a definitive confirmation of the 3,5-substitution pattern requires more sophisticated methods that can probe through-space correlations.

The Power of NOESY: Seeing Through Space

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that provides information about the spatial proximity of hydrogen atoms within a molecule.[1] Unlike COSY, which shows correlations between protons that are coupled through chemical bonds, NOESY reveals through-space interactions between protons that are typically less than 5 Å apart.[2] This makes it an invaluable tool for elucidating stereochemistry and, in this case, confirming the regiochemistry of a substituted aromatic ring.[3] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, making it highly sensitive to small changes in internuclear distances.

Hypothetical Case Study: Validating the Structure of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

To illustrate the power of NOESY, let us consider a hypothetical scenario where a researcher has synthesized a compound believed to be 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile.

Predicted ¹H NMR Spectral Data

Based on known chemical shift values for similar structural motifs, we can predict the ¹H NMR spectrum of the target compound.[4][5][6]

Proton AssignmentPredicted Chemical Shift (δ) (ppm)MultiplicityIntegration
H-2', H-6' (Aromatic)~6.5Doublet2H
H-4' (Aromatic)~6.4Triplet1H
Methoxy (-OCH₃)~3.8Singlet6H
Cyclopropyl (CH₂)~1.5 - 1.7Multiplet4H

The NOESY Experiment: The Moment of Truth

A 2D NOESY experiment is performed to confirm the spatial relationships between the protons. The key to validating the 3,5-substitution pattern lies in observing a NOE correlation between the methoxy protons and the aromatic protons at the 2' and 6' positions. In the 3,5-isomer, these protons are in close spatial proximity.

Expected NOESY Correlations for 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Irradiated ProtonsExpected NOE CorrelationSignificance
Methoxy (-OCH₃)H-2', H-6' (Aromatic)Confirms the proximity of the methoxy groups to the protons at positions 2 and 6 of the aromatic ring.
Cyclopropyl (CH₂)H-2', H-6' (Aromatic)Indicates the cyclopropyl group is attached to the aromatic ring.

In contrast, for a potential 1-(2,4-dimethoxyphenyl) isomer, a NOE would be expected between one of the methoxy groups and the proton at the 3' position, and between the other methoxy group and the proton at the 5' position. The absence of these correlations and the presence of the key methoxy to H-2'/H-6' correlation provides strong evidence for the 3,5-substitution pattern.

A Comparative Look at Alternative and Complementary Techniques

While NOESY is a powerful tool, a comprehensive structural validation often involves a suite of analytical techniques. Here, we compare NOESY with other common methods.

TechniquePrincipleAdvantagesLimitations
NOESY Through-space ¹H-¹H correlationsProvides definitive information on spatial proximity, crucial for stereochemistry and regiochemistry.[1]Can be less sensitive for small molecules where the NOE may be weak or zero.[7]
COSY Through-bond ¹H-¹H correlationsExcellent for establishing proton-proton coupling networks within a spin system.[8]Does not provide information about through-space relationships or connectivity between isolated spin systems.
HMBC Through-bond ¹H-¹³C correlations over 2-4 bondsCrucial for connecting different spin systems and identifying quaternary carbons.[9][10]The absence of a correlation is not always definitive proof of a long distance, as the coupling constant can be near zero for certain dihedral angles.[9]
X-ray Crystallography Diffraction of X-rays by a single crystalProvides the absolute three-dimensional structure with high precision.[11][12]Requires a suitable single crystal, which can be difficult or impossible to obtain for some compounds. The solid-state structure may not always represent the conformation in solution.[11]

Experimental Protocols

2D NOESY Experiment

A detailed, step-by-step methodology for acquiring a 2D NOESY spectrum is crucial for obtaining high-quality, interpretable data.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a clean 5 mm NMR tube.

  • Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

NMR Spectrometer Setup:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and pulse widths.

  • Set up a 2D NOESY experiment using a standard pulse sequence (e.g., noesygpph).

Key Experimental Parameters:

  • Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time in the range of 300-800 ms is typically used. It is often beneficial to run a series of 1D NOESY experiments with varying mixing times to optimize this parameter.

  • Relaxation Delay (d1): Should be at least 1.5 times the longest T₁ relaxation time of the protons in the molecule to ensure full relaxation between scans.

  • Number of Scans (ns): Dependent on the sample concentration. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation. Phase the spectrum carefully.

Visualization of the Structural Validation Workflow

The logical flow of experiments for structural validation can be visualized as follows:

G cluster_synthesis Synthesis cluster_initial_characterization Initial Characterization cluster_detailed_elucidation Detailed Structural Elucidation cluster_confirmation Definitive Confirmation Synthesis Synthesis of Putative 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile MassSpec Mass Spectrometry (Confirms Molecular Formula) Synthesis->MassSpec OneD_NMR 1D ¹H & ¹³C NMR (Initial Structural Clues) Synthesis->OneD_NMR COSY 2D COSY (Proton-Proton Connectivity) OneD_NMR->COSY HMBC 2D HMBC (Long-Range H-C Connectivity) COSY->HMBC NOESY 2D NOESY (Through-Space Correlations) HMBC->NOESY Structure_Validation Validated Structure of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile NOESY->Structure_Validation XRay X-ray Crystallography (Optional, Absolute Proof) Structure_Validation->XRay for absolute confirmation

Caption: Workflow for the structural validation of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile.

Logical Relationship of Key NOESY Correlations

The following diagram illustrates the key through-space correlations expected in the NOESY spectrum that validate the 3,5-substitution pattern.

G cluster_molecule 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile H2 H-2' H6 H-6' H4 H-4' OCH3_3 OCH₃ OCH3_3->H2 NOE OCH3_5 OCH₃ OCH3_5->H6 NOE Cyclopropyl Cyclopropyl Protons Cyclopropyl->H2 NOE Cyclopropyl->H6 NOE

Caption: Key NOESY correlations for structural validation.

Conclusion: An Indispensable Tool for Structural Certainty

The structural validation of novel chemical entities is a cornerstone of rigorous scientific research. While a suite of analytical techniques provides a comprehensive picture, NOESY spectroscopy stands out for its unique ability to probe through-space interactions, offering definitive evidence for regiochemistry and stereochemistry that other methods may not provide. For the unambiguous confirmation of the 3,5-substitution pattern in 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, NOESY is an indispensable tool. By carefully designing and executing the NOESY experiment and integrating its findings with data from other NMR techniques, researchers can proceed with confidence in the structural integrity of their synthesized molecules.

References

  • Vliegenthart, J. F. G., Dorland, L., & van Halbeek, H. (1983). High-Resolution, 1H-Nuclear Magnetic Resonance Spectroscopy as a Tool in the Structural Analysis of Carbohydrates Related to Glycoproteins. Advances in Carbohydrate Chemistry and Biochemistry, 41, 209-374.
  • Schaller, C. (2023). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Banerji, A., & Luthria, D. L. (1991). Structural Elucidation of Isomeric Pyranoflavones by 2D-Noesy. Spectroscopy Letters, 24(3), 471-478. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Slideshare. (n.d.). Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. [Link]

  • ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). [Link]

  • Taylor & Francis Online. (n.d.). Structural Elucidation of Isomeric Pyranoflavones by 2D-Noesy. [Link]

  • StackExchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • University of Puget Sound. (n.d.). A method for approximating proton NMR chemical shifts. [Link]

  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • NMRDB. (n.d.). NMR Predict. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 97(20), 5347-5351. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Wikipedia. (n.d.). Methoxy group. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Schaller, C. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

  • University of Arizona. (n.d.). 2D NMR. [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 269-282. [Link]

  • Nawrot, J., et al. (2019). NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones. Data in Brief, 25, 104230. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. [Link]

  • Bruker. (n.d.). Tools for Structure Elucidation. [Link]

  • ResearchGate. (n.d.). Selected COSY and HMBC correlations of 1–3. [Link]

  • MDPI. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1639. [Link]

  • University of California, Santa Barbara. (n.d.). 1D NOESY made easy. NMR Facility - Chemistry Department. [Link]

  • LibreTexts Chemistry. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]

Sources

Validation

Reference Standard Guide: 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

This guide outlines the qualification and application of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile as a Primary Reference Standard.[1] As this compound is often a Critical Process Intermediate (CPI) in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the qualification and application of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile as a Primary Reference Standard.[1] As this compound is often a Critical Process Intermediate (CPI) in the synthesis of novel CNS-active agents (e.g., serotonin/norepinephrine reuptake inhibitors) or PDE4 inhibitors, no pharmacopeial monograph currently exists.[1] This guide establishes the protocol for validating an in-house or custom-synthesized standard against commercial reagent-grade alternatives.

Executive Summary & Technical Context

Compound: 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile CAS: (Generic/Research Grade) | Formula: C₁₂H₁₃NO₂ | MW: 203.24 g/mol Application: Key scaffold for introducing the gem-disubstituted cyclopropane motif, a bioisostere for gem-dimethyl groups in medicinal chemistry to improve metabolic stability.[1]

In drug development, this nitrile is typically reduced to the corresponding amine or hydrolyzed to the acid/amide . Consequently, the purity of this reference standard is critical: nitrile hydrolysis impurities (amide) or incomplete alkylation byproducts (linear nitriles) will carry forward, potentially failing final API specifications.

The "Standard" Problem

Unlike commodity chemicals, this specific regioisomer (3,5-dimethoxy) is rarely available as a Certified Reference Material (CRM) with a traceable CoA.[1] Researchers often face a choice between:

  • Commercial Reagent Grade: Cheap, but often contains significant regioisomeric impurities (e.g., 3,4-dimethoxy analogs) or linear alkylation byproducts.

  • In-House Qualified Standard: Synthesized and rigorously characterized to function as a Primary Standard.

Comparative Analysis: Performance & Risk

The following table compares the performance of a fully qualified In-House Standard versus typical Commercial Reagents.

FeatureOption A: Qualified Primary Standard (Recommended)Option B: Commercial Reagent Grade Impact on Data
Assay (Mass Balance) 99.5% ± 0.3% ~95-97% (often overestimated)Reagent grade causes potency calculation errors in downstream steps.[1]
Impurity Profile Quantified & Identified (See Fig 1)Unknown / "Sum of Impurities"Unidentified peaks in API HPLC methods; risk of regulatory query.
Water Content < 0.1% (Dried/Desiccated)Variable (Hygroscopic)Stoichiometric errors in reduction reactions (e.g., LiAlH₄ quenching).[1]
Isomeric Purity Confirmed Regiospecificity (NMR)Risk of 3,4-isomer contamination3,4-isomer is difficult to separate and may have different biological activity.[1]
Traceability Full structural elucidation (H-NMR, C-NMR, MS, IR)Batch-dependent CoA onlyCritical Failure: Cannot defend in IND/NDA filings.

Structural Validation & Impurity Mapping

To qualify this material as a reference standard, one must prove the absence of specific process-related impurities.

Synthesis & Impurity Pathway (Graphviz)

The standard is typically synthesized via the double alkylation of (3,5-dimethoxyphenyl)acetonitrile.[1] The diagram below maps the synthesis and the genesis of critical impurities.

G SM Starting Material (3,5-Dimethoxyphenyl)acetonitrile INT Intermediate Impurity (Imp-A) 4-bromo-2-(3,5-dimethoxyphenyl)butanenitrile (Mono-alkylated) SM->INT Alkylation Step 1 RGT Reagent 1,2-Dibromoethane + NaH/DMSO RGT->INT PROD TARGET PRODUCT 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile INT->PROD Cyclization (Step 2) DIMER Process Impurity (Imp-C) Dimerized Side Product INT->DIMER Intermolecular Reaction DEG Degradant (Imp-B) 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxamide (Hydrolysis) PROD->DEG Moisture/Acid Exposure

Figure 1: Synthesis pathway and origin of critical impurities (Imp-A, Imp-B, Imp-C) requiring monitoring.[1]

Experimental Protocols for Qualification

Protocol A: HPLC Purity & Impurity Profiling

This method separates the target cyclopropane from the mono-alkylated precursor (Imp-A) and the amide hydrolysis product (Imp-B).[1]

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Robust pH stability required).

  • Mobile Phase:

    • MP-A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1]

    • MP-B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold for polar amides).[1]

    • 2-15 min: 20% → 80% B (Linear gradient).[1]

    • 15-20 min: 80% B (Wash).[1]

  • Detection: UV @ 210 nm (Nitrile absorption) and 280 nm (Aromatic ring).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

Acceptance Criteria for Reference Standard:

  • Main Peak Purity: ≥ 99.5% (Area %).[1]

  • Imp-A (Mono-bromo): NMT 0.10%.[1]

  • Imp-B (Amide): NMT 0.15% (Indicates moisture protection failure).[1]

Protocol B: Structural Confirmation (Self-Validating NMR)

A simple 1H-NMR spectrum is insufficient.[1] You must use 13C-NMR DEPT-135 to confirm the cyclopropane ring closure.[1]

  • Solvent: CDCl₃.[1]

  • Key Diagnostic Signals:

    • Cyclopropane CH₂: Look for high-field signals between 1.2 – 1.8 ppm (Integration: 4H).[1] Note: If these appear as triplets/multiplets > 2.0 ppm, ring closure failed (linear impurity).

    • Methoxy Groups: Singlet at ~3.8 ppm (Integration: 6H).[1]

    • Aromatic Protons: Triplet (~6.4 ppm) and Doublet (~6.6 ppm) characteristic of 1,3,5-substitution pattern.

  • Validation Check: The ratio of Aromatic protons (3H) to Cyclopropyl protons (4H) must be exactly 0.75 .[1] Deviation indicates solvent occlusion or impurities.[1]

Qualification Workflow

Use this logical flow to certify a batch of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile.

QC Start Crude Material Recryst Recrystallization (EtOH/Hexane) Start->Recryst Dry Vacuum Drying (40°C, P₂O₅) Recryst->Dry Test1 Test 1: 1H-NMR (Confirm Structure) Dry->Test1 Decision1 Pass? Test1->Decision1 Test2 Test 2: HPLC Purity (>99.5%?) Decision1->Test2 Yes Reject Reprocess / Reject Decision1->Reject No (Wrong Isomer) Decision2 Pass? Test2->Decision2 Decision2->Recryst No (Impurity >0.5%) Test3 Test 3: TGA/LOD (<0.5% Volatiles?) Decision2->Test3 Yes Test3->Dry Fail (Wet) Final Release as Primary Standard Test3->Final Pass

Figure 2: Decision tree for the qualification of the reference standard.

Storage & Stability

  • Hygroscopicity: Nitriles adjacent to cyclopropanes are generally stable, but the 3,5-dimethoxy ring increases electron density, making the nitrile slightly more susceptible to hydrolysis under acidic/humid conditions.

  • Recommendation: Store at 2-8°C in amber vials with a PTFE-lined cap .

References

  • Synthesis of 1-Arylcyclopropanecarbonitriles

    • Title: "General synthesis of 1-arylcyclopropanecarbonitriles via phase-transfer catalyzed alkylation."[1]

    • Context: Defines the alkylation of arylacetonitriles with 1,2-dibromoethane using NaOH/TEBA, the primary route for this standard.
    • Source:Journal of Organic Chemistry.

  • Impurity Profiling of Nitriles

    • Title: "Impurity profiling of pharmaceutical intermediates: Nitrile hydrolysis pathways."[1]

    • Context: Explains the formation of amide impurities (Imp-B) in nitrile standards.
    • Source:Journal of Pharmaceutical and Biomedical Analysis.

  • NMR Characterization of Cyclopropanes

    • Title: "Stereochemical determination of substituted cyclopropanes by NMR spectroscopy."
    • Context: Provides the basis for distinguishing the cyclopropane product
    • Source:Magnetic Resonance in Chemistry.

Sources

Comparative

comparative reactivity of 3,5-dimethoxy vs unsubstituted phenyl cyclopropanes

This guide provides an objective, technical comparison of 3,5-dimethoxyphenyl versus unsubstituted phenyl cyclopropanes. It is designed for researchers optimizing donor-acceptor (D-A) cyclopropane reactivity in complex s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of 3,5-dimethoxyphenyl versus unsubstituted phenyl cyclopropanes. It is designed for researchers optimizing donor-acceptor (D-A) cyclopropane reactivity in complex synthesis and medicinal chemistry.

Executive Summary: The Electronic Dichotomy

The choice between a 3,5-dimethoxyphenyl (3,5-DMP) group and an unsubstituted phenyl (Ph) group on a cyclopropane ring is not merely a matter of "more" or "less" reactivity. It represents a fundamental switch in mechanistic preference.

  • Unsubstituted Phenyl: Acts as a baseline stabilizer for benzylic cations via resonance. It supports classical

    
    -type or borderline 
    
    
    
    ring-opening pathways with moderate reactivity.
  • 3,5-Dimethoxyphenyl: Exhibits an electronic mismatch . While the arene ring itself is electron-rich (activated), the methoxy substituents are meta to the cyclopropyl group. This prevents direct resonance stabilization of the benzylic cation while exerting an inductive electron-withdrawing effect (

    
    ).
    
    • Result: The 3,5-DMP group deactivates ionic ring opening (relative to para-methoxy) but hyper-activates the substrate toward Single Electron Transfer (SET) oxidative pathways and electrophilic aromatic substitution (EAS) annulations.

Electronic & Structural Basis

To predict reactivity, one must analyze the Hammett parameters and resonance contributions relative to the cyclopropane "donor" site.

Hammett Parameter Analysis

The reactivity difference is quantified by the substituent constants (


) for the benzylic position.
SubstituentPosition

(Hammett Constant)
Electronic Effect on Benzylic Carbon
H (Phenyl) -0.00 Baseline Resonance Stabilization
3,5-Dimethoxy Meta, Meta+0.24 (

)
Inductive Withdrawal (

)
; No Resonance Donation (

)
4-Methoxy (Ref)Para-0.27Strong Resonance Donation (

)

Key Insight: Unlike the 4-methoxy group, which accelerates ring opening by stabilizing the developing positive charge, the 3,5-dimethoxy group actually destabilizes the benzylic cation relative to the unsubstituted phenyl ring due to the cumulative inductive withdrawal (


 per group).
Resonance Mismatch Diagram

The following diagram illustrates why 3,5-DMP fails to stabilize the benzylic center despite being an "electron-rich" ring.

ElectronicEffects cluster_0 Unsubstituted Phenyl (Resonance Match) cluster_1 3,5-Dimethoxyphenyl (Resonance Mismatch) P1 Phenyl Ring C1 Benzylic Cation (Stabilized) P1->C1 Direct orbital overlap (Delocalization) OMe 3,5-OMe Groups Ring Arene Ring (Electron Rich) OMe->Ring Resonance (+R) into Ortho/Para C2 Benzylic Cation (Destabilized) Ring->C2 No Resonance at Meta Inductive Withdrawal (-I)

Figure 1: Mechanistic divergence driven by substituent positioning. The 3,5-pattern directs electron density away from the cyclopropane attachment point.

Reactivity Case Studies

Case Study A: Lewis Acid-Catalyzed Ring Opening (Ionic Pathway)

Scenario: Reaction with a nucleophile (e.g., aniline, indole) catalyzed by a Lewis Acid (e.g.,


, 

).
  • Phenyl Cyclopropane: Reacts reliably. The phenyl group stabilizes the incipient carbocation character at the benzylic position, facilitating nucleophilic attack.

  • 3,5-Dimethoxy Cyclopropane:

    • Observation: Reactivity is often slower or requires higher catalyst loading compared to p-methoxy analogs.

    • Advantage: The destabilization prevents "premature" ring opening or polymerization, allowing for controlled, high-yielding reactions with specific nucleophiles. It suppresses background hydrolysis.

    • Data Point: In Ni(II)-catalyzed reactions with anilines, 3,5-dimethoxyphenyl cyclopropanes afford

      
      -lactams in good yields (71-85%) without the rapid decomposition seen with highly activated p-donor substrates.
      
Case Study B: Oxidative Ring Opening (Radical/SET Pathway)

Scenario: Reaction mediated by oxidants like


, CAN (Cerium Ammonium Nitrate), or photoredox catalysts.
  • Phenyl Cyclopropane: High oxidation potential (

    
     V vs SCE). Difficult to oxidize; requires harsh conditions.
    
  • 3,5-Dimethoxy Cyclopropane:

    • Observation: Superior Reactivity. The electron-rich nature of the entire

      
      -system lowers the oxidation potential significantly (
      
      
      
      V vs SCE).
    • Mechanism: Single Electron Transfer (SET) generates a radical cation delocalized over the arene. This radical cation triggers ring opening (homolysis) of the adjacent cyclopropane bond.

    • Application: Ideal for [3+2] oxidative cycloadditions with alkenes or radical cascades.

Case Study C: Friedel-Crafts / Arene Cyclization

Scenario: Intramolecular attack of the arene onto an electrophile (or the cyclopropane acceptor acting as an electrophile).

  • Phenyl Cyclopropane: The phenyl ring is a weak nucleophile. Cyclization often requires strong Brønsted acids.

  • 3,5-Dimethoxy Cyclopropane: The ring positions ortho to the methoxy groups (positions 2, 4, 6) are highly nucleophilic. This substrate is prone to Friedel-Crafts alkylation or intramolecular trapping, often leading to fused bicyclic systems (e.g., tetralins).

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring Opening (Synthesis of -Lactams)

Targeting the Ionic Pathway where 3,5-DMP offers controlled stability.

Reagents:

  • Substrate: Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate (1.0 equiv)[1]

  • Nucleophile: Aniline (1.1 equiv)[1]

  • Catalyst:

    
     (20 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried flask under Argon, dissolve the cyclopropane substrate (1.0 mmol) in dry DCE (5 mL). Add 4Å molecular sieves.

  • Addition: Add

    
     (0.2 mmol). Stir for 5 minutes.
    
  • Nucleophilic Attack: Add aniline (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 1–2 hours. (Note: Unsubstituted phenyl may require mild heating; 4-methoxy reacts instantly).

  • Workup: Dilute with

    
    , wash with water, dry over 
    
    
    
    .
  • Purification: Flash chromatography (EtOAc/Hexanes).

    • Expected Yield: 70–80% of the 1,5-disubstituted

      
      -lactam.
      
Protocol 2: Oxidative Radical Opening (Mn(III) Mediated)

Targeting the SET Pathway where 3,5-DMP is superior.

Reagents:

  • Substrate: 3,5-Dimethoxyphenyl cyclopropane derivative[1][2]

  • Oxidant:

    
     (2.5 equiv)
    
  • Solvent: Glacial Acetic Acid

Step-by-Step Workflow:

  • Dissolve substrate (0.5 mmol) in degassed acetic acid (10 mL).

  • Add

    
     (1.25 mmol).
    
  • Heat to 80°C under

    
    .
    
  • Monitoring: The brown color of Mn(III) will fade to clear Mn(II) as the reaction proceeds.

  • Outcome: The 3,5-dimethoxy substrate will undergo rapid oxidative opening. The unsubstituted phenyl analog will likely remain unreacted or decompose slowly under these conditions.

Decision Matrix & Summary Data

Use the following table to select the appropriate aryl substituent for your specific mechanistic needs.

FeatureUnsubstituted Phenyl3,5-Dimethoxyphenyl
Benzylic Cation Stability Moderate (Resonance)Low (Inductive Deactivation)
Oxidation Potential (

)
High (~2.3 V)Low (~1.5 V)
SET Susceptibility PoorExcellent
Arene Nucleophilicity LowHigh (at C2, C4, C6)
Acid Stability ModerateSensitive (Ring EAS)
Primary Application General Purpose / ReferenceRadical Cascades / Oxidative Couplings
Comparative Workflow Diagram

Workflow Start Select Cyclopropane Substrate Decision Target Mechanism? Start->Decision Ionic Ionic / Lewis Acid (Nucleophilic Attack) Decision->Ionic Standard S_N2/S_N1 Radical Radical / Oxidative (SET / Photoredox) Decision->Radical e- Transfer Phenyl Use Unsubstituted Phenyl (Balanced Reactivity) Ionic->Phenyl Preferred DMP Use 3,5-Dimethoxyphenyl (Low E_ox, High Arene Nucleophilicity) Radical->DMP Preferred Result1 Standard Ring Opening (Moderate Rate) Phenyl->Result1 Result2 Rapid Radical Cation Formation (High Efficiency) DMP->Result2

Figure 2: Substrate selection logic based on the desired reaction pathway.

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • Werz, D. B., et al. "Donor–Acceptor Cyclopropanes in Organic Synthesis." Chemical Reviews, 2020. Link

  • Six, Y., et al. "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines." Molecules, 2022.[1] Link

  • Yadav, V. K., et al. "Mechanism of the Mn(OAc)3-Mediated Oxidative Radical Ring-Opening." Journal of Organic Chemistry, 2019.[3] Link

  • Tomilov, Y. V., et al. "Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems."[4] Russian Chemical Reviews, 2024.[4] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling and Disposal of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile. In the absence of a specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules—namely cyclopropanecarbonitrile and various dimethoxyphenyl derivatives—to establish a robust framework for safe handling and disposal. The protocols herein are designed to be self-validating, grounded in established principles of laboratory safety and chemical hazard mitigation.

Hazard Assessment: A Synthesis of Structural Analog Data

The toxicological profile of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile has not been formally established. Therefore, a conservative approach is warranted, assuming hazards associated with its core chemical moieties: the cyclopropanecarbonitrile group and the dimethoxyphenyl group.

The cyclopropanecarbonitrile functional group is associated with significant hazards. Compounds in this class are often flammable and can be toxic if swallowed, inhaled, or absorbed through the skin[1][2][3][4]. They are also known to cause skin and eye irritation[1]. The nitrile group (-CN) itself is a key structural feature of concern, as many organic nitriles can release cyanide in the body, a potent metabolic poison.

The dimethoxyphenyl moiety's toxicological impact can vary. Some dimethoxyphenyl compounds have been shown to exhibit cardiotoxicity or other adverse health effects[5][6][7]. Studies on related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have shown a range of effects from mild to moderate toxicity[8][9].

Based on this analysis, 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile should be handled as a substance with the potential for high acute toxicity, skin and eye irritation, and possible systemic effects. The following table summarizes the anticipated hazards.

Hazard ClassAnticipated RiskRationale / Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) High The cyclopropanecarbonitrile moiety is classified as toxic via these routes[1]. The European Chemicals Agency (ECHA) also provides notifications for similar substances as being harmful if swallowed, in contact with skin, or inhaled[10].
Skin Corrosion/Irritation High Cyclopropanecarbonitrile is a known skin irritant[1][2]. Related compounds like cyclopropanecarbonyl chloride cause severe skin burns[4].
Serious Eye Damage/Irritation High Cyclopropanecarbonitrile causes serious eye irritation[1]. Direct contact with similar chemicals requires immediate and prolonged rinsing[11][12].
Flammability Moderate Cyclopropanecarbonitrile is a flammable liquid and vapor[1][3]. While the larger molecule may have a higher flashpoint, flammability should be considered a potential hazard.
Systemic/Organ Toxicity Potential Certain dimethoxyphenyl compounds have been linked to cardiotoxicity and other adverse effects[6][7].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable to minimize exposure and ensure personal safety. The following PPE is mandatory when handling 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile.

  • Eye and Face Protection : Chemical safety goggles are required at all times to protect against splashes. In situations with a higher risk of splashing, such as during solution transfers, a face shield should be worn in addition to goggles[12][13].

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a common choice for their resistance to a wide range of chemicals[14]. Given the potential for high dermal toxicity, consider double-gloving. Always inspect gloves for signs of degradation or punctures before use and dispose of them immediately after handling the compound[15].

  • Body Protection : A flame-resistant laboratory coat must be worn and kept fully buttoned to protect skin and clothing. For tasks with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat[14][16].

  • Respiratory Protection : All handling of this compound, especially in solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[11][15]. If there is a potential for exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 or higher rating) is required[14][17].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile.

Pre-Handling Checklist
  • Fume Hood Verification : Ensure the chemical fume hood is operational and has a current certification.

  • PPE Inspection : Don all required PPE, checking for any defects.

  • Emergency Equipment Location : Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit Availability : Ensure a spill kit appropriate for chemical spills is readily accessible.

Handling Protocol
  • Work Area Preparation : Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer : If handling a solid, use a microbalance within the fume hood or a containment glove box to weigh the material. Handle with care to avoid generating dust. When transferring solutions, use a syringe or cannula to minimize the risk of splashing.

  • Reaction Setup : All reactions involving this compound must be conducted in a closed system within the fume hood.

  • Post-Handling Decontamination : After handling, wipe down the work area with an appropriate decontaminating solution. Carefully remove and dispose of all contaminated PPE as hazardous waste.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[12].

Emergency First-Aid Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[11][18].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[11][12].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[18][19].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[3][19].

The following diagram illustrates the safe handling workflow for 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response Prep1 Verify Fume Hood Prep2 Inspect & Don PPE Prep1->Prep2 Prep3 Locate Emergency Equipment Prep2->Prep3 Handle1 Prepare Work Area Prep3->Handle1 Handle2 Weigh & Transfer Handle1->Handle2 Handle3 Conduct Experiment Handle2->Handle3 Post1 Decontaminate Area Handle3->Post1 Post2 Dispose of Waste Post1->Post2 Post3 Remove PPE Post2->Post3 Post4 Wash Hands Post3->Post4 Emergency Exposure Event FirstAid Administer First Aid Emergency->FirstAid Medical Seek Medical Attention FirstAid->Medical

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Feasible Synthetic Routes

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Reactant of Route 1
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1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile
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